molecular formula C20H28N2O2 B15618857 Rac 109 CAS No. 28309-55-9

Rac 109

Katalognummer: B15618857
CAS-Nummer: 28309-55-9
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: ZIBPVLWIYWXNMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RN given refers to parent cpd

Eigenschaften

CAS-Nummer

28309-55-9

Molekularformel

C20H28N2O2

Molekulargewicht

328.4 g/mol

IUPAC-Name

1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione

InChI

InChI=1S/C20H28N2O2/c1-3-21(4-2)13-8-14-22-18(23)15-20(19(22)24)12-7-10-16-9-5-6-11-17(16)20/h5-6,9,11H,3-4,7-8,10,12-15H2,1-2H3

InChI-Schlüssel

ZIBPVLWIYWXNMK-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SQ109 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Rac 109" did not yield relevant results in the context of Mycobacterium tuberculosis. Based on the available scientific literature, it is highly probable that this was a typographical error and the intended compound of interest is SQ109 , a well-documented anti-tuberculosis drug candidate. This guide therefore focuses exclusively on the mechanism of action of SQ109.

Executive Summary

SQ109 is a novel diamine-based small molecule antibiotic with potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including drug-susceptible and multidrug-resistant (MDR) strains. Its primary mechanism of action is the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter critical for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acid synthesis. By disrupting the MmpL3-mediated transport of TMM, SQ109 effectively halts the incorporation of mycolic acids into the mycobacterial cell wall, leading to a loss of cell envelope integrity and subsequent cell death. In addition to its primary target, SQ109 exhibits a multi-target profile, including the inhibition of menaquinone biosynthesis and the disruption of the proton motive force, which contributes to its potent anti-tubercular activity and a low propensity for the development of resistance. This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental methodologies used to elucidate the action of SQ109.

Core Mechanism of Action: Inhibition of MmpL3 and Disruption of Cell Wall Synthesis

The principal mechanism by which SQ109 exerts its bactericidal effect on M. tuberculosis is through the direct inhibition of the MmpL3 transporter.[1][2][3][4] MmpL3 is an essential inner membrane protein responsible for the transport of TMM from the cytoplasm to the periplasm.[1][3] TMM is a crucial precursor for the synthesis of mycolic acids, which are long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, providing a robust permeability barrier.[3]

The inhibition of MmpL3 by SQ109 initiates a cascade of events that compromise the structural integrity of the mycobacterial cell envelope:

  • Accumulation of Trehalose Monomycolate (TMM): By blocking MmpL3, SQ109 prevents the translocation of TMM across the inner membrane, leading to its accumulation within the cytoplasm.[1][2][5]

  • Inhibition of Mycolic Acid Incorporation: The lack of TMM in the periplasm halts the synthesis and subsequent incorporation of mycolic acids into the cell wall arabinogalactan.[1][2]

  • Disruption of Cell Wall Integrity: The compromised mycolic acid layer disrupts the overall integrity of the cell wall, leading to increased permeability and eventual cell lysis.[1][2]

Biochemical analyses have confirmed that SQ109's impact on mycolic acid incorporation is not due to the inhibition of mycolic acid synthesis itself, as total mycolate levels remain unaffected.[1][2] Instead, the primary effect is the specific blockage of TMM transport.[1][2]

Secondary Mechanisms of Action

While MmpL3 is the primary target, SQ109 also exhibits other mechanisms of action that contribute to its potent antimycobacterial effects:

  • Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to interfere with the biosynthesis of menaquinone, a vital component of the electron transport chain in M. tuberculosis.[6][7] This inhibition disrupts cellular respiration and ATP synthesis.

  • Proton Motive Force Disruption: SQ109 can act as an uncoupler, collapsing the proton motive force across the mycobacterial membrane, which is essential for various cellular processes, including transport and ATP synthesis.[6][7]

This multi-targeted approach is believed to be a key factor in the low frequency of spontaneous resistance to SQ109 observed in vitro.[7]

Quantitative Data

The in vitro and intracellular activity of SQ109 against M. tuberculosis has been extensively quantified. The following tables summarize key efficacy data.

Table 1: In Vitro Activity of SQ109 Against Mycobacterium tuberculosis
Strain / ConditionAssay MethodMIC (μg/mL)MIC (µM)Reference
M. tuberculosis H37Rv-0.16 - 0.640.48 - 1.94[8]
Drug-sensitive & MDR strains-0.16 - 0.640.48 - 1.94[8]
M. tuberculosis H37RvLuciferase Reporter-1.56[9]
225 Clinical Isolates (MDR & pre-XDR)MIC AssayMIC90: 0.25-[10]
225 Clinical Isolates (MDR & pre-XDR)MIC AssayMIC95: 0.5-[10]
225 Clinical Isolates (MDR & pre-XDR)MIC AssayMIC99: 1.0-[10]
Table 2: Intracellular Activity and Other Potency Metrics of SQ109
ParameterCell Line / ConditionValueReference
Intracellular IC90THP-1-derived macrophages0.17 mg/L (0.5 µM)[11]
Intracellular MBC90THP-1-derived macrophages1.3 mg/L (4 µM)[11]
IC50 (Trypanosoma cruzi)LLC-MK2 cells50 ± 8 nM[12]

Experimental Protocols

The elucidation of SQ109's mechanism of action has been supported by a variety of detailed experimental methodologies.

Macromolecular Incorporation Assays

These assays are crucial for determining the specific biosynthetic pathway targeted by an antimicrobial agent. The protocol involves exposing M. tuberculosis cultures to the drug and then labeling them with radiolabeled precursors for various macromolecules.[2][13]

Objective: To assess the effect of SQ109 on the synthesis of proteins, peptidoglycan, nucleic acids, and cell wall lipids.

Methodology:

  • M. tuberculosis cultures are treated with varying concentrations of SQ109.

  • Radiolabeled precursors are added to the cultures. Commonly used precursors include:

    • [4,5-³H]L-leucine for protein synthesis.

    • [¹⁴C]acetate for fatty acid and mycolic acid synthesis.

    • [¹⁴C]glycerol for lipids.

  • After an incubation period, the cells are harvested.

  • Macromolecules are extracted and the incorporation of the radiolabel is quantified using scintillation counting.

  • A significant reduction in the incorporation of a specific precursor indicates that its corresponding biosynthetic pathway is inhibited by the drug.

Generation of Resistant Mutants for Target Identification

A powerful method to identify the molecular target of a new drug is to generate spontaneous resistant mutants and then identify the genetic basis of resistance through whole-genome sequencing.

Objective: To identify the gene(s) that, when mutated, confer resistance to SQ109, thereby revealing its likely target.

Methodology:

  • Large populations of M. tuberculosis are plated on solid medium containing concentrations of an SQ109 analog above its minimum inhibitory concentration (MIC). The use of analogs was necessary as spontaneous resistance to SQ109 itself is difficult to achieve.[1][2]

  • Colonies that grow in the presence of the drug are selected as resistant mutants.

  • The resistance of these mutants is confirmed by re-testing their MIC. Cross-resistance to SQ109 is also determined.

  • Genomic DNA is extracted from the resistant mutants and the parental strain.

  • Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs) or other mutations present in the resistant strains but not in the parental strain.

  • Mutations consistently found in a specific gene across multiple independent resistant mutants strongly suggest that the protein encoded by that gene is the drug's target. For SQ109 analogs, mutations were consistently found in the mmpL3 gene.[1][2]

Visualizations

Signaling Pathway: Disruption of Mycolic Acid Transport by SQ109

SQ109_Mechanism Mechanism of Action of SQ109 in Mycobacterium tuberculosis cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Incorporation MmpL3->Mycolic_Acid_Synthesis TMM Translocation MmpL3->Mycolic_Acid_Synthesis X Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Maintains Mycolic_Acid_Synthesis->Cell_Wall X SQ109 SQ109 SQ109->MmpL3 Inhibits

Caption: SQ109 inhibits the MmpL3 transporter, blocking TMM translocation and disrupting cell wall synthesis.

Experimental Workflow: Target Identification via Resistant Mutant Sequencing

Resistant_Mutant_Workflow Workflow for Identifying Drug Targets via Resistant Mutant Sequencing start Start with wild-type M. tuberculosis population plate Plate on media with SQ109 analog ( > MIC ) start->plate select Select resistant colonies plate->select confirm Confirm resistance (MIC testing) select->confirm extract Extract genomic DNA confirm->extract sequence Whole-Genome Sequencing extract->sequence analyze Compare sequences to parental strain sequence->analyze identify Identify consistent mutations (e.g., in mmpL3) analyze->identify target Identify MmpL3 as the target identify->target

Caption: A streamlined workflow for identifying the molecular target of a novel anti-tubercular drug.

References

An In-depth Technical Guide to the Discovery and Development of SQ109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ109 is a promising antitubercular drug candidate, an asymmetric diamine compound, that has progressed to late-stage clinical trials.[1][2] Discovered through a high-throughput screening of a combinatorial library, it represents a significant advancement in the fight against tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4] Its novel multi-target mechanism of action, primarily inhibiting the MmpL3 transporter, distinguishes it from existing anti-TB drugs and offers the potential for improved efficacy and a higher barrier to resistance.[5][6][7] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of SQ109, presenting key data, experimental methodologies, and visual representations of its biological pathways and development workflow.

Discovery and Initial Characterization

SQ109 was identified in a partnership between Sequella, Inc., and the National Institutes of Health (NIH) from a screening of a 63,000-compound combinatorial library of 1,2-ethylenediamines.[3] This effort was part of a program initiated in 1999 to develop second-generation ethambutol (B1671381) analogs with improved potency and a distinct mechanism of action.[8] The screening process involved a whole-bacterium high-throughput screen against Mycobacterium tuberculosis (Mtb).[3]

Lead Optimization and Selection

From the initial hits, SQ109 was selected as the lead candidate based on its potent in vitro activity against Mtb, a favorable selectivity index, and promising in vivo efficacy in a murine model of chronic TB infection.[9] Structure-activity relationship (SAR) studies were conducted to optimize the compound's properties.[10]

Mechanism of Action

SQ109 exhibits a multi-target mechanism of action, contributing to its potent bactericidal activity and low rate of resistance development.[7][11]

Primary Target: MmpL3 Transporter

The primary target of SQ109 is the Mycobacterium tuberculosis membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[5][6] MmpL3 is an essential transporter responsible for shuttling trehalose (B1683222) monomycolate (TMM), a precursor of mycolic acids, across the inner membrane.[5] Mycolic acids are fundamental components of the protective mycobacterial cell wall.

By inhibiting MmpL3, SQ109 disrupts the cell wall synthesis through the following steps:

  • Inhibition of TMM Transport: SQ109 binds to MmpL3, blocking the translocation of TMM.[5]

  • Accumulation of TMM: This blockage leads to the intracellular accumulation of TMM.[5]

  • Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the incorporation of mycolic acids into the cell wall.[5]

  • Loss of Cell Wall Integrity: The compromised cell wall structure results in increased permeability and eventual cell death.[5]

Secondary Mechanisms

In addition to MmpL3 inhibition, SQ109 has other reported mechanisms of action that contribute to its antimycobacterial effects:

  • Proton Motive Force (PMF) Disruption: SQ109 can act as an uncoupler, collapsing the proton motive force (both the pH gradient and the membrane potential) across the mycobacterial membrane.[11][12]

  • Inhibition of Menaquinone Biosynthesis: It has been shown to inhibit MenA and MenG, enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain.[6][11]

These multiple targeting mechanisms are believed to be responsible for the low frequency of spontaneous resistance to SQ109 observed in vitro.[7][13]

Preclinical Development

In Vitro Activity

SQ109 has demonstrated potent in vitro activity against a wide range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR isolates.

Table 1: In Vitro Activity of SQ109 against M. tuberculosis

StrainMIC (μg/mL)Reference
H37Rv0.16 - 0.78[5]
Drug-Susceptible Clinical Isolates0.16 - 0.64[5]
MDR Clinical Isolates0.16 - 0.64[5]
XDR Clinical Isolates0.2 - 0.78[14]
In Vivo Efficacy

Preclinical studies in murine models of tuberculosis demonstrated the in vivo efficacy of SQ109, both as a monotherapy and in combination with other anti-TB drugs.[15] In a chronic mouse model, SQ109 at 10 mg/kg showed a reduction in lung CFU comparable to ethambutol at 100 mg/kg.[15][16] Furthermore, replacing ethambutol with SQ109 in the standard first-line regimen (isoniazid, rifampicin (B610482), pyrazinamide) resulted in a more rapid clearance of bacteria from the lungs of mice.[3]

Pharmacokinetics

Pharmacokinetic studies in mice revealed that although oral bioavailability was low (around 4%), SQ109 exhibited a large volume of distribution and accumulated in target tissues like the lungs and spleen at concentrations significantly higher than its MIC.[15][16]

Table 2: Pharmacokinetic Parameters of SQ109 in Mice

ParameterIntravenous (3 mg/kg)Oral (25 mg/kg)Reference
Cmax1038 ng/mL135 ng/mL[16]
Tmax-0.31 h[16]
t1/23.5 h5.2 h[16]
Oral Bioavailability-4%[16]

Subsequent studies in a rabbit model of active TB also demonstrated high accumulation of SQ109 in lung tissue and cellular lesions.[13][17]

Clinical Development

SQ109 has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans. It received FDA Fast Track and Orphan Drug designation in 2007.[3]

Phase I Studies

Three Phase 1 single and multiple-dose studies showed that SQ109 was safe and well-tolerated at doses up to 300 mg daily for up to 14 days.[3]

Phase IIa Studies

A Phase 2a early bactericidal activity (EBA) study was completed in South Africa.[3] Another key Phase 2a study, NCT01218217, evaluated the EBA of different doses of SQ109 alone and in combination with rifampicin over 14 days in adults with newly diagnosed, smear-positive pulmonary TB.[6][18] The study found that SQ109 at doses of 75 mg, 150 mg, and 300 mg, both alone and in combination with rifampicin, was safe and well-tolerated.[6]

Phase IIb/III Studies

A Phase 2b-3 clinical study in Russia (NCT01785186) evaluated the efficacy and safety of SQ109 as an addition to the standard of care for multidrug-resistant pulmonary TB.[2][19] The results showed a statistically significant improvement in the clearance of lung bacteria in patients receiving the SQ109-containing regimen compared to the placebo group.[19] The sputum culture conversion rate at 6 months was 80% in the SQ109 group versus 61% in the placebo group.[19]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of SQ109 against M. tuberculosis is typically determined using the microplate Alamar blue assay (MABA) or a broth microdilution method.

Protocol: Broth Microdilution MIC Assay

  • Prepare a serial two-fold dilution of SQ109 in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free control well and a sterile control well.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Murine Model of Chronic TB

Protocol: Chronic Murine TB Model

  • Infect female C57BL/6 mice via aerosol with a low dose of M. tuberculosis H37Rv.

  • Allow the infection to establish for 3-4 weeks to create a chronic infection state.

  • Administer SQ109 orally once daily for 5 days a week for the specified treatment duration (e.g., 4-8 weeks).

  • Control groups should include untreated mice and mice treated with standard anti-TB drugs (e.g., isoniazid, rifampicin, ethambutol).

  • At the end of the treatment period, euthanize the mice and homogenize the lungs and spleens.

  • Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar (B569324) plates.

  • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load.

Visualizations

SQ109 Mechanism of Action

SQ109_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane cluster_cellwall Cell Wall Synthesis MmpL3 MmpL3 Transporter TMM_out Trehalose Monomycolate (Periplasmic) MmpL3->TMM_out TMM_in Trehalose Monomycolate (Intracellular) TMM_in->MmpL3 Transport Mycolic_Acid Mycolic Acid Incorporation TMM_out->Mycolic_Acid PMF Proton Motive Force PMF->MmpL3 Energizes Menaquinone Menaquinone Biosynthesis Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial Cell Death Bacterial Cell Death Cell_Wall->Bacterial Cell Death Leads to SQ109 SQ109 SQ109->MmpL3 Inhibits SQ109->PMF Disrupts SQ109->Menaquinone Inhibits

Caption: Multi-target mechanism of action of SQ109.

SQ109 Drug Discovery and Development Workflow

SQ109_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Library Screening Library Screening Hit Identification Hit Identification Library Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) SQ109 Selection SQ109 Selection Lead Optimization (SAR)->SQ109 Selection In Vitro Studies In Vitro Activity (MIC determination) SQ109 Selection->In Vitro Studies In Vivo Studies In Vivo Efficacy (Murine Models) In Vitro Studies->In Vivo Studies Pharmacokinetics ADME/Tox Studies In Vivo Studies->Pharmacokinetics Phase I Phase I (Safety & Tolerability) Pharmacokinetics->Phase I Phase IIa Phase IIa (Early Bactericidal Activity) Phase I->Phase IIa Phase IIb/III Phase IIb/III (Efficacy in Patients) Phase IIa->Phase IIb/III Regulatory Submission Regulatory Submission Phase IIb/III->Regulatory Submission

Caption: Workflow of SQ109 from discovery to clinical trials.

Conclusion

SQ109 represents a significant advancement in the development of new anti-tuberculosis therapies. Its unique multi-target mechanism of action, potent activity against drug-resistant strains, and promising clinical trial results highlight its potential to become a valuable component of future TB treatment regimens. The comprehensive data gathered throughout its development provide a strong foundation for its continued evaluation and potential regulatory approval. Further research into its synergistic interactions with other novel anti-TB agents may pave the way for shorter, more effective, and better-tolerated treatment regimens for all forms of tuberculosis.

References

What is the chemical structure of Rac 109?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological effects of Rac 109, a local anesthetic with distinct effects on myocardial conduction and contractility.

Chemical Structure and Identification

This compound is a synthetic molecule with the systematic IUPAC name 1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione[1].

Chemical Formula: C₂₀H₂₈N₂O₂[1]

Molecular Weight: 328.45 g/mol

SMILES: CCN(CC)CCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23[1]

InChI Key: ZIBPVLWIYWXNMK-UHFFFAOYSA-N[1]

The structure of this compound features a spiro compound, where a pyrrolidine-2,5-dione ring is linked to a tetralone scaffold. A diethylaminopropyl side chain is attached to the nitrogen atom of the pyrrolidine (B122466) ring.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound as a local anesthetic involves the modulation of ion channels. Research indicates that this compound exerts its effects on myocardial conduction and contractility through a complex interplay with cardiac ion channels, with a notable interaction with the ryanodine (B192298) receptor (RyR), a critical component of excitation-contraction coupling in cardiomyocytes.

Local anesthetics, in general, block voltage-gated sodium channels, which slows the propagation of action potentials. This action is responsible for the decrease in ventricular conduction velocity. The cardiotoxic effects of some local anesthetics are also attributed to their interaction with calcium channels. In the case of this compound, it has been shown to decrease myocardial contractility in a dose-dependent manner. This negative inotropic effect is likely mediated by its interaction with intracellular calcium signaling pathways. The stereospecificity of its effect on conduction, but not on contractility, suggests different binding sites or mechanisms for these two effects.

The proposed signaling pathway for the cardiotoxic effects of this compound is depicted below.

Rac109_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space Rac109_ext This compound NaV Voltage-gated Sodium Channel Rac109_ext->NaV Blocks Rac109_int This compound Rac109_ext->Rac109_int Enters cell Conduction Decreased Ventricular Conduction NaV->Conduction Leads to RyR Ryanodine Receptor (RyR) Rac109_int->RyR Binds to Ca_release Ca²⁺ Release RyR->Ca_release Modulates SR Sarcoplasmic Reticulum (SR) SR->Ca_release Stores Ca²⁺ Myofilaments Myofilaments Ca_release->Myofilaments Activates Contraction Decreased Myocardial Contraction Myofilaments->Contraction Results in

Proposed signaling pathway for this compound's cardiotoxicity.

Quantitative Data

The following table summarizes the key quantitative data from the study by Kariya N, et al. comparing the effects of this compound and bupivacaine (B1668057).

ParameterThis compoundBupivacaineNotes
Effect on Myocardial Contractility
EC₅₀ (µM)3023Concentration leading to half-maximal effect on decreasing contractility. This effect was not found to be stereospecific.
Effect on Ventricular Conduction
Potency Ratio (S/R or +/-)1.72.25Ratio of the potency of the stereoisomers on decreasing ventricular conduction velocity, indicating a stereospecific effect.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Kariya N, et al.

Isolated Perfused Rabbit Heart Preparation
  • Objective: To measure the effects of this compound on ventricular conduction velocity (QRS duration) and myocardial contractility (developed pressure).

  • Animal Model: Male New Zealand White rabbits.

  • Procedure:

    • Hearts were rapidly excised and perfused via the aorta in a Langendorff apparatus.

    • The perfusion solution was a modified Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.

    • A latex balloon was inserted into the left ventricle to measure isovolumic pressure.

    • Electrodes were placed on the heart to record a pseudo-electrocardiogram (ECG).

    • After a stabilization period, baseline measurements of QRS duration and left ventricular developed pressure (LVDP) were recorded.

    • This compound or bupivacaine was then infused at increasing concentrations, and the changes in QRS duration and LVDP were recorded.

Isolated Rabbit Cardiomyocyte Preparation
  • Objective: To measure the effects of this compound on cardiomyocyte shortening and relengthening.

  • Procedure:

    • Ventricular myocytes were isolated from rabbit hearts by enzymatic digestion.

    • The isolated myocytes were placed in a chamber on the stage of an inverted microscope and superfused with a buffered solution.

    • Cells were field-stimulated to contract at a constant frequency.

    • A video-edge detection system was used to measure the extent and velocity of cell shortening and relengthening.

    • After obtaining baseline measurements, the superfusion solution was switched to one containing this compound or bupivacaine at various concentrations, and the effects on cell mechanics were recorded.

Ryanodine Receptor Binding Assay
  • Objective: To determine the binding of this compound to the ryanodine receptor.

  • Procedure:

    • Sarcoplasmic reticulum vesicles rich in ryanodine receptors were prepared from rabbit skeletal muscle.

    • The vesicles were incubated with radiolabeled ryanodine in the presence of varying concentrations of this compound or bupivacaine.

    • The amount of bound radiolabeled ryanodine was measured to determine the binding affinity and potential binding sites of the local anesthetics on the ryanodine receptor. The study indicated a two-site binding model for both drugs.

References

SQ109: A Multi-Targeted Approach to Combating Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Targets and Cellular Pathways of SQ109

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SQ109 is a novel diamine antibiotic, structurally related to ethambutol, that has demonstrated significant promise in the treatment of tuberculosis, including multidrug-resistant strains.[1] Its efficacy stems from a multi-targeted mechanism of action that disrupts several essential cellular processes in Mycobacterium tuberculosis (Mtb). The primary target of SQ109 is the essential membrane transporter MmpL3, a critical component in the biosynthesis of the mycobacterial cell wall.[2] By inhibiting MmpL3, SQ109 prevents the transport of trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, leading to a fatal disruption of the cell envelope's integrity.[3][4] Beyond this primary mechanism, SQ109 exhibits a broader spectrum of activity by interfering with menaquinone biosynthesis and acting as an uncoupler of the proton motive force, thereby disrupting cellular respiration and energy production.[3][5] This multifaceted attack contributes to its potent bactericidal activity and a high barrier to the development of resistance.[5][6] This guide provides a comprehensive overview of the biological targets and cellular pathways of SQ109, supported by quantitative data and detailed experimental methodologies.

Primary Target: MmpL3 and Disruption of Cell Wall Synthesis

The principal mechanism of action of SQ109 is the direct inhibition of the Mycobacterium tuberculosis membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[2] MmpL3 is an essential transporter responsible for flipping TMM from the cytoplasm to the periplasm, a crucial step in the mycolic acid biosynthesis pathway.[3][7] Mycolic acids are long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, providing a robust barrier against antibiotics and host immune responses.[2]

Inhibition of MmpL3 by SQ109 leads to a cascade of detrimental effects:

  • Accumulation of Trehalose Monomycolate (TMM): The blockage of MmpL3-mediated transport results in the intracellular accumulation of TMM.[3][7][8]

  • Inhibition of Mycolic Acid Incorporation: Without the translocation of TMM to the periplasm, mycolic acids cannot be incorporated into the growing cell wall.[2][3]

  • Compromised Cell Wall Integrity: The lack of mycolic acid integration severely weakens the structural integrity of the cell wall, increasing its permeability and ultimately leading to bacterial lysis and death.[2][9]

Signaling and Metabolic Pathway

The inhibition of MmpL3 by SQ109 directly impacts the mycolic acid biosynthesis pathway, a critical process for the survival of M. tuberculosis.

Mycolic_Acid_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_cellwall Cell Wall FAS_I Fatty Acid Synthase I (FAS-I) Mycolic_Acid_Synthesis Mycolic Acid Synthesis FAS_I->Mycolic_Acid_Synthesis FAS_II Fatty Acid Synthase II (FAS-II) FAS_II->Mycolic_Acid_Synthesis TMM_Synthesis TMM Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis Trehalose Trehalose Trehalose->TMM_Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Ag85 Antigen 85 Complex (Ag85) TMM_periplasm->Ag85 Mycolated_AG Mycolated Arabinogalactan Ag85->Mycolated_AG Mycolyl-transfer Cell_Wall_Precursors Cell Wall Acceptors (Arabinogalactan) Cell_Wall_Precursors->Ag85 Cell_Wall Mature Cell Wall Mycolated_AG->Cell_Wall SQ109 SQ109 SQ109->MmpL3 Inhibits Respiration_Inhibition cluster_pathway Menaquinone Biosynthesis & Respiration Precursors Chorismate Pathway Precursors MenA_MenG MenA, MenG, etc. Precursors->MenA_MenG Menaquinone Menaquinone (MK-9) MenA_MenG->Menaquinone ETC Electron Transport Chain (ETC) Menaquinone->ETC Electron Carrier ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis SQ109 SQ109 SQ109->MenA_MenG Inhibits Resistant_Mutant_Workflow start Culture M. tuberculosis with sub-lethal concentrations of SQ109 analogs selection Select for spontaneous resistant colonies start->selection extraction Genomic DNA extraction from resistant colonies selection->extraction sequencing Whole-Genome Sequencing (WGS) extraction->sequencing analysis Comparative genomic analysis to identify mutations sequencing->analysis target_id Identification of mutations in the mmpL3 gene analysis->target_id

References

The Emergence of SQ109: A Potent Inhibitor of the MmpL3 Transporter in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Note: This document addresses SQ109 as an inhibitor of the MmpL3 transporter. Initial inquiries regarding "Rac 109" yielded no specific results for a compound with that designation in the context of MmpL3 inhibition. It is highly probable that this was a typographical error, and the intended subject was the well-documented MmpL3 inhibitor, SQ109.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This has intensified the search for novel antitubercular agents with unique mechanisms of action. A particularly promising target that has emerged is the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids and the construction of the mycobacterial cell wall. Its essentiality for bacterial viability makes it an attractive target for therapeutic intervention.

SQ109, an ethylenediamine-based small molecule, has been identified as a potent inhibitor of MmpL3.[1] Its multifaceted mechanism of action, which includes direct inhibition of MmpL3 and disruption of the proton motive force, coupled with its efficacy against both drug-susceptible and drug-resistant Mtb strains, has positioned it as a significant candidate in the tuberculosis drug development pipeline.[2][3] This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanisms associated with SQ109's inhibition of the MmpL3 transporter.

Quantitative Data Presentation

The in vitro efficacy of SQ109 and other MmpL3 inhibitors is primarily assessed by their Minimum Inhibitory Concentration (MIC) against various Mtb strains, alongside their cytotoxicity against mammalian cells to determine their therapeutic window.

Compound/SeriesRepresentative Compound(s)MIC (µM) against H37RvIC90 (µM) against H37RvCC50 (µM) against Vero CellsSelectivity Index (SI = CC50/MIC)Reference(s)
Ethylenediamines SQ1090.7 - 1.560.5>26.216.7[2][4][5]
Adamantyl Ureas AU1235-0.22--[6]
Indolecarboxamides ICA-7, ICA-8, ICA-9-0.024, 0.029, 0.071--[6]
1,5-Diarylpyrroles BM212~3.4 (1.5 µg/mL)---[7]

Core Mechanism of Action: MmpL3 Inhibition

The primary mode of action of SQ109 is the direct inhibition of the MmpL3 transporter. MmpL3 functions as a flippase, translocating TMM from the cytoplasm across the inner membrane to the periplasm. In the periplasm, TMM serves as the donor of mycolic acids for the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, both of which are indispensable components of the mycobacterial cell wall.

By binding to MmpL3, SQ109 obstructs the transport of TMM, leading to two major consequences:

  • Accumulation of TMM: The blockage of the MmpL3 transporter results in the buildup of TMM within the cytoplasm.[8][9]

  • Disruption of Cell Wall Synthesis: The lack of TMM in the periplasm halts the synthesis of TDM and the incorporation of mycolic acids into the cell wall, compromising its structural integrity and leading to bacterial cell death.[8]

Furthermore, SQ109 has been shown to possess secondary mechanisms of action that contribute to its potent bactericidal activity. These include the inhibition of menaquinone biosynthesis, which is vital for the electron transport chain, and the dissipation of the proton motive force (PMF) across the mycobacterial membrane.[3]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Precursors TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 Transport TMM_Accumulation TMM Accumulation MmpL3->TMM_Accumulation Leads to TMM_Periplasm TMM MmpL3->TMM_Periplasm Flipping Cell_Wall_Synthesis Mycolic Acid Incorporation into Cell Wall TMM_Periplasm->Cell_Wall_Synthesis Cell_Death Cell Death Cell_Wall_Synthesis->Cell_Death Disruption leads to Mycobacterial_Cell_Wall Mycobacterial_Cell_Wall SQ109 SQ109 SQ109->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by SQ109.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink resorufin (B1680543) by metabolically active cells.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (albumin-dextrose-catalase)

  • 96-well microtiter plates (black, clear-bottomed)

  • SQ109 stock solution (in DMSO)

  • Resazurin solution (0.02% w/v in sterile water)

  • 20% Tween 80 solution

Procedure:

  • Culture Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0. Further dilute the culture 1:50 in 7H9 broth to achieve the final inoculum density.

  • Compound Dilution: Prepare serial two-fold dilutions of SQ109 in a 96-well plate. Add 100 µL of 7H9 broth to all wells. Add 100 µL of the highest concentration of SQ109 to the first well and perform serial dilutions down the plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL. Include a drug-free control (bacteria only) and a sterility control (media only).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After incubation, add 30 µL of 0.02% resazurin solution and 12.5 µL of 20% Tween 80 to each well.[10]

  • Result Interpretation: Incubate the plates for an additional 24-48 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10][11]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to mammalian cells, typically expressed as the 50% cytotoxic concentration (CC50).

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • SQ109 stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of SQ109 in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.

Target Validation via Resistant Mutant Generation and Sequencing

This protocol is used to confirm that MmpL3 is the direct target of an inhibitor by generating resistant mutants and identifying mutations in the mmpL3 gene.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H10 agar (B569324) plates supplemented with 10% OADC

  • SQ109

  • Genomic DNA extraction kit

  • PCR reagents and primers for the mmpL3 gene

  • Sanger sequencing reagents and equipment

Procedure:

  • Mutant Selection: Plate a high density of M. tuberculosis H37Rv (e.g., 10^8 to 10^9 CFUs) onto 7H10 agar plates containing SQ109 at a concentration 4-10 times the MIC.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolation and Verification: Isolate individual resistant colonies and re-culture them in liquid medium. Confirm their resistance by re-determining the MIC for SQ109.

  • Genomic DNA Extraction: Extract genomic DNA from the resistant isolates and from the wild-type H37Rv strain.

  • PCR Amplification and Sequencing: Amplify the mmpL3 gene from the extracted genomic DNA using specific primers. Purify the PCR product and perform Sanger sequencing to identify any mutations.[3][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a potential MmpL3 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_target_validation Target Validation cluster_invivo In Vivo Evaluation MIC MIC Determination (REMA) Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity TMM_Assay TMM Accumulation Assay Selectivity->TMM_Assay If promising SI Resistant_Mutants Generate Resistant Mutants TMM_Assay->Resistant_Mutants WGS Whole Genome Sequencing Resistant_Mutants->WGS Identify_Mutations Identify Mutations in mmpL3 WGS->Identify_Mutations Animal_Model Efficacy in Animal Model of TB Identify_Mutations->Animal_Model If mmpL3 is confirmed target PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD End End PK_PD->End Lead Candidate Start Compound of Interest Start->MIC

Caption: Experimental workflow for MmpL3 inhibitor evaluation.

Conclusion

SQ109 represents a promising new class of antitubercular agents that effectively target the essential MmpL3 transporter. Its potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, combined with a favorable selectivity index, underscores its potential as a valuable component of future tuberculosis treatment regimens. The detailed experimental protocols and a clear understanding of its mechanism of action, as outlined in this guide, provide a solid foundation for researchers and drug developers to further explore and optimize MmpL3 inhibitors in the ongoing fight against tuberculosis.

References

Unraveling the Impact of Rac 109 on Bacterial Proton Motive Force: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Currently, there is a significant gap in the scientific literature regarding the specific effects of the local anesthetic Rac 109 on the proton motive force (PMF) in bacteria. While direct studies are absent, research into the broader class of local anesthetics provides a foundational understanding of potential mechanisms by which this compound could disrupt this critical bacterial energy system. This technical guide synthesizes the available information on the interaction of local anesthetics with bacterial membranes and energy transduction, offering a scientifically grounded framework for future research into this compound's antimicrobial properties.

The Bacterial Proton Motive Force: A Core Target

The proton motive force is a vital energy-storing mechanism across the bacterial cytoplasmic membrane. It is composed of two interconvertible gradients:

  • The Electrical Potential (ΔΨ): The charge difference across the membrane, with the interior of the cell being electrically negative relative to the exterior.

  • The pH Gradient (ΔpH): The difference in proton concentration, resulting in the cytoplasm being more alkaline than the external environment.

This electrochemical gradient powers essential cellular processes, including ATP synthesis, nutrient transport, and flagellar rotation. Consequently, compounds that disrupt the PMF are attractive candidates for novel antimicrobial agents.

Potential Effects of this compound on the Proton Motive Force: An Extrapolation from Local Anesthetics

Given that this compound is classified as a local anesthetic, its potential impact on the bacterial PMF can be inferred from studies on similar compounds. Research has demonstrated that certain local anesthetics can indeed interfere with the bacterial membrane and its energy-related functions.

Dissipation of the Proton Gradient

Studies on local anesthetics like tetracaine (B1683103) and dibucaine (B1670429) have shown their ability to dissipate the proton gradient in bacteria such as Mycobacterium phlei[1]. This action is likely due to their ability to increase the permeability of the bacterial membrane to protons, thereby neutralizing the pH gradient.

Inhibition of Respiratory Chain Components

The respiratory chain is a primary generator of the proton motive force. Some local anesthetics have been found to inhibit the activity of membrane-bound respiratory enzymes in Bacillus species[2]. By interfering with the electron transport chain, these compounds would directly reduce the pumping of protons across the membrane, leading to a decrease in the PMF.

Alteration of Membrane Permeability and Ion Gradients

Local anesthetics can cause significant alterations to the bacterial cell membrane, including changes in fluidity and permeability[2][3]. Some have been shown to induce leakage of potassium ions (K+), which would directly impact the electrical potential (ΔΨ) component of the proton motive force[2].

Data Summary: Effects of Local Anesthetics on Bacterial Energetics

Due to the absence of specific data for this compound, the following table summarizes findings for other local anesthetics to provide a comparative context.

Local AnestheticBacterial SpeciesObserved EffectReference
TetracaineMycobacterium phleiDissipation of proton gradient, inhibition of Ca2+-transport[1]
DibucaineMycobacterium phleiDissipation of proton gradient, inhibition of Ca2+-transport[1]
ChlorpromazineBacillus cereus, B. megaterium, B. subtilis, Streptococcus faecalisMembrane alterations, K+ leakage, inhibition of respiratory activity[2]
NupercaineBacillus cereus, B. megaterium, B. subtilis, Streptococcus faecalisMembrane alterations, K+ leakage, inhibition of respiratory activity[2]
ProcaineBacillus cereusSlight K+ leakage, inhibition of respiratory activity[2]
LidocaineMycobacterium phleiNo significant inhibition of H+-translocation or ATPase activity at 1 mM[1]
BupivacaineStaphylococcus aureusAntimicrobial effect, inhibition of biofilm formation[3]

Experimental Protocols for Assessing PMF Disruption

While specific protocols for this compound are not available, the following established methodologies can be adapted to investigate its effects on the bacterial proton motive force.

Measurement of Membrane Potential (ΔΨ)

Method: Use of potentiometric fluorescent dyes (e.g., DiSC3(5)).

Protocol:

  • Grow bacterial cells to the mid-logarithmic phase and wash them with a suitable buffer.

  • Resuspend the cells in the buffer to a specific optical density.

  • Add the fluorescent dye DiSC3(5) to the cell suspension and allow it to accumulate, leading to fluorescence quenching.

  • Energize the cells with a substrate (e.g., glucose) to establish a stable membrane potential.

  • Add varying concentrations of this compound to the suspension.

  • Monitor the fluorescence signal over time. An increase in fluorescence indicates membrane depolarization and a decrease in ΔΨ.

Measurement of pH Gradient (ΔpH)

Method: Use of pH-sensitive fluorescent dyes (e.g., BCECF-AM).

Protocol:

  • Load bacterial cells with the fluorescent dye BCECF-AM.

  • Wash the cells to remove the external dye.

  • Resuspend the cells in a buffer of known external pH.

  • Measure the fluorescence ratio at two excitation wavelengths to determine the intracellular pH.

  • Add varying concentrations of this compound and monitor changes in the fluorescence ratio to assess the dissipation of the pH gradient.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the core concepts of the proton motive force and a general workflow for its investigation.

Proton_Motive_Force cluster_membrane Bacterial Cytoplasmic Membrane cluster_outside Periplasm / Exterior (High H+) cluster_inside Cytoplasm (Low H+) cluster_disruption Potential Disruption by this compound respiratory_chain Respiratory Chain H_in H+ respiratory_chain->H_in e- transport atp_synthase ATP Synthase ATP ATP atp_synthase->ATP H_out H+ H_out->atp_synthase Proton Flow ADP ADP + Pi ADP->atp_synthase disrupt_membrane Membrane Destabilization disrupt_membrane->H_out Proton Leak disrupt_resp Inhibition disrupt_resp->respiratory_chain

Caption: Hypothetical mechanisms of PMF disruption by this compound.

Experimental_Workflow start Bacterial Culture (Mid-log phase) prep Cell Harvesting & Washing start->prep measurement Fluorescence Measurement (Baseline) prep->measurement treatment Addition of this compound (Varying Concentrations) measurement->treatment data_acq Real-time Fluorescence Monitoring treatment->data_acq analysis Data Analysis (Calculation of ΔΨ and ΔpH) data_acq->analysis end Conclusion on PMF Effect analysis->end

References

SQ109: A Promising Antifungal and Antiparasitic Agent with a Multi-Targeted Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SQ109, a diamine-based compound initially developed as an anti-tuberculosis agent, has demonstrated significant potential as a broad-spectrum antifungal and antiparasitic drug. Its multifaceted mechanism of action, targeting fundamental cellular processes such as mitochondrial function and ion homeostasis, makes it an attractive candidate for combating a wide range of pathogens, including drug-resistant strains. This technical guide provides a comprehensive overview of the current knowledge on SQ109's efficacy, mechanism of action, and the experimental methodologies used to evaluate its activity.

Introduction

The emergence of drug-resistant fungal and parasitic infections poses a significant global health threat. There is an urgent need for novel therapeutic agents with unique mechanisms of action to overcome existing resistance patterns. SQ109 (N-adamantan-2-yl-N'-((E)-3,7-dimethylocta-2,6-dienyl)-ethane-1,2-diamine) has emerged from drug repurposing efforts as a promising lead compound. Initially investigated for its potent activity against Mycobacterium tuberculosis, subsequent studies have revealed its efficacy against a variety of fungal and parasitic organisms.[1][2][3] This document synthesizes the available preclinical data on SQ109, focusing on its in vitro and in vivo activity, its complex mechanism of action, and detailed experimental protocols to aid further research and development.

Antifungal Activity of SQ109

SQ109 exhibits a broad spectrum of activity against numerous fungal pathogens, including yeasts and filamentous fungi.[1][4] In many instances, its minimum inhibitory concentrations (MICs) are in a promising therapeutic range.[1]

Quantitative Antifungal Data

The in vitro antifungal activity of SQ109 has been evaluated against a wide array of clinically relevant fungi. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Table 1: In Vitro Antifungal Activity of SQ109 against Yeast Species

OrganismStrain(s)MIC (µg/mL)MFC (µg/mL)Reference(s)
Candida albicansVarious Clinical & Lab Strains1 - 162 - >16[1]
Candida auris-4 - 8-[1]
Candida glabrataVarious Clinical Strains0.25 - 4-[1]
Candida parapsilosisVarious Clinical Strains1 - 4-[1]
Candida kruseiVarious Clinical Strains1 - 2-[1]
Candida tropicalis-1 - 4-[1]
Cryptococcus neoformansVarious Clinical Strains0.25 - 4-[1]

Table 2: In Vitro Antifungal Activity of SQ109 against Filamentous and Dimorphic Fungi

OrganismStrain(s)MIC (µg/mL)Reference(s)
Aspergillus fumigatus-8 - 16[1]
Rhizopus spp.Clinical Isolates8 - 32[1]
Mucor spp.Clinical Isolates8 - 32[1]
Fusarium spp.Clinical Isolates8 - 32[1]
Coccidioides spp.Clinical Isolates-[4]
Histoplasma capsulatum--[4]

Antiparasitic Activity of SQ109

SQ109 has demonstrated potent activity against a range of protozoan parasites, highlighting its potential as a broad-spectrum anti-infective.

Quantitative Antiparasitic Data

The following table summarizes the in vitro and in vivo efficacy of SQ109 against various parasitic organisms.

Table 3: In Vitro and In Vivo Antiparasitic Activity of SQ109

OrganismLife Cycle StageAssay TypeIC50 / EfficacyReference(s)
Trypanosoma cruziTrypomastigoteIn vitro50 ± 8 nM[5]
EpimastigoteIn vitro4.6 ± 1 µM[5]
AmastigoteIn vitro~0.5 - 1 µM[5]
-In vivo (mouse model)80% survival at 40 days post-infection[6]
Leishmania donovaniPromastigoteIn vitro0.175 µM[6]
-In vivo (mouse model)Moderate efficacy[6]
Leishmania mexicanaAmastigoteIn vitro~11 nM[7]
PromastigoteIn vitro~500 nM[7]
Plasmodium falciparumAsexual Blood StagesIn vitro100 - 300 nM[8]
GametocytesIn vitro100 - 300 nM[8]
Toxoplasma gondii-In vitro1.82 µM[6]
-In vivo (mouse model)80% survival[6]

Mechanism of Action

The antimicrobial activity of SQ109 is attributed to its ability to disrupt multiple, essential cellular processes in pathogenic organisms. This multi-targeted approach is advantageous as it may reduce the likelihood of resistance development.[9] The primary mechanisms of action include:

  • Protonophore Activity and Mitochondrial Uncoupling: SQ109 acts as a protonophore, dissipating the proton motive force across the mitochondrial inner membrane.[1][10][11] This uncoupling of oxidative phosphorylation leads to a collapse of the mitochondrial membrane potential (Δψm) and a subsequent decrease in ATP synthesis.[5]

  • Disruption of Calcium Homeostasis: SQ109 disrupts intracellular calcium (Ca²⁺) homeostasis by releasing Ca²⁺ from organelles such as vacuoles in fungi and acidocalcisomes in parasites.[1][7][12] This sudden increase in cytosolic Ca²⁺ can trigger various downstream events, including apoptosis.

  • Inhibition of Isoprenoid Biosynthesis: Synergy studies with statins, such as pitavastatin, suggest that SQ109 may also interfere with the isoprenoid biosynthesis pathway.[1] This pathway is crucial for the synthesis of essential molecules like sterols and ubiquinone.

The interplay of these mechanisms leads to a cascade of events culminating in cell death. The disruption of mitochondrial function is also associated with the generation of reactive oxygen species (ROS), further contributing to cellular damage.[6]

SQ109_Mechanism_of_Action cluster_membrane Mitochondrial Inner Membrane cluster_vacuole Vacuole / Acidocalcisome Mito Mitochondrion Vacuole Ca²⁺ Store SQ109 SQ109 ProtonMotiveForce Disruption of Proton Motive Force SQ109->ProtonMotiveForce acts as protonophore CaHomeostasis Disruption of Ca²⁺ Homeostasis SQ109->CaHomeostasis releases stored Ca²⁺ Isoprenoid Inhibition of Isoprenoid Biosynthesis SQ109->Isoprenoid synergy with statins MitoPotential Collapse of Mitochondrial Membrane Potential (Δψm) ProtonMotiveForce->MitoPotential ATPSynthesis Decreased ATP Synthesis MitoPotential->ATPSynthesis ROS Increased Reactive Oxygen Species (ROS) MitoPotential->ROS CellDeath Cell Death ATPSynthesis->CellDeath CytosolicCa Increased Cytosolic Ca²⁺ CaHomeostasis->CytosolicCa CytosolicCa->CellDeath ROS->CellDeath Isoprenoid->CellDeath Antifungal_Susceptibility_Workflow start Start inoculum Prepare Fungal Inoculum (Yeast or Mold) start->inoculum inoculate Inoculate wells with standardized fungal suspension inoculum->inoculate serial_dilution Prepare 2-fold Serial Dilutions of SQ109 in 96-well plate serial_dilution->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic subculture Subculture from wells with no visible growth read_mic->subculture incubate_mfc Incubate agar (B569324) plates subculture->incubate_mfc read_mfc Determine Minimum Fungicidal Concentration (MFC) incubate_mfc->read_mfc end End read_mfc->end Antiparasitic_Assay_Workflow start Start extracellular Extracellular Parasite Assay (e.g., T. cruzi epimastigotes, Leishmania promastigotes) start->extracellular intracellular Intracellular Parasite Assay (e.g., T. cruzi amastigotes, Leishmania amastigotes) start->intracellular culture_extra Culture parasites with serial dilutions of SQ109 extracellular->culture_extra infect_host Infect host cells with parasites intracellular->infect_host assess_growth Assess parasite viability/ proliferation (e.g., counting, resazurin) culture_extra->assess_growth mechanism_assays Mechanism of Action Assays assess_growth->mechanism_assays treat_cells Treat infected cells with SQ109 infect_host->treat_cells quantify_amastigotes Quantify intracellular parasites (e.g., microscopy, reporter assay) treat_cells->quantify_amastigotes quantify_amastigotes->mechanism_assays mito_potential Mitochondrial Membrane Potential Assay (e.g., Rhodamine 123) mechanism_assays->mito_potential calcium Intracellular Calcium Measurement (e.g., Fura-2 AM) mechanism_assays->calcium end End mito_potential->end calcium->end

References

In Vitro Activity of SQ109 Against Non-Tuberculous Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Rac 109" did not yield relevant results. This document focuses on the compound SQ109 , a well-researched drug candidate for tuberculosis, based on the likely typographical error in the query.

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a range of opportunistic infections in humans, particularly chronic pulmonary disease. The intrinsic resistance of many NTM species to standard antibiotics makes treatment challenging. SQ109 is a novel diamino-adamantane analogue of ethambutol (B1671381) that has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Its unique multi-target mechanism of action makes it a compound of interest for other difficult-to-treat bacterial infections, including those caused by NTM. This technical guide provides a comprehensive overview of the available data on the in vitro activity of SQ109 against NTM, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation: In Vitro Activity of SQ109 against NTM

The publicly available quantitative data on the in vitro activity of SQ109 against specific NTM species is currently limited. However, existing studies provide a foundational understanding of its potential efficacy.

Non-Tuberculous Mycobacteria SpeciesMinimum Inhibitory Concentration (MIC) Range (mg/L)Minimum Inhibitory Concentration (MIC) Range (µM)Reference
Mycobacterium abscessus4–1612–48[1]
Mycobacterium avium4–1612–48[1]
Mycobacterium fortuitumLower activity reported (specific MIC not provided)-[2]
Mycobacterium marinumLower activity reported (specific MIC not provided)-[2]
Mycobacterium chelonaeLower activity reported (specific MIC not provided)-[2]

Note: The provided MIC ranges are based on limited studies. Further research is required to establish definitive MIC50 and MIC90 values across a broader range of clinical NTM isolates.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of SQ109 against NTM species using the broth microdilution method, based on established protocols.

Preparation of SQ109 Stock Solution
  • Compound Solubilization: Prepare a stock solution of SQ109 in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1.28 mg/mL.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Mycobacterial Inoculum Preparation
  • Culture: Grow NTM isolates on Middlebrook 7H10 or 7H11 agar (B569324) supplemented with oleic acid-albumin-dextrose-catalase (OADC) at the optimal temperature for the specific species (e.g., 30°C for M. chelonae, 37°C for M. avium complex).

  • Suspension: Prepare a suspension of the mycobacterial colonies in Middlebrook 7H9 broth supplemented with OADC to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilution: Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

Broth Microdilution Assay
  • Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the SQ109 stock solution in cation-adjusted Mueller-Hinton broth to achieve the desired final concentration range for testing.

  • Inoculation: Add the prepared mycobacterial inoculum to each well containing the diluted SQ109. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Seal the plates and incubate at the appropriate temperature and duration for the NTM species being tested (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slowly growing mycobacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth of the mycobacteria.[1]

Mandatory Visualization

Mechanism of Action of SQ109 in Mycobacteria

SQ109 exhibits a multi-target mechanism of action, which contributes to its potent antimycobacterial activity and a low frequency of resistance development.[3][4] The primary and secondary targets are illustrated in the following diagram.

SQ109_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_energy Energy Metabolism MmpL3 MmpL3 Transporter Mycolic_Acid Mycolic Acid Layer MmpL3->Mycolic_Acid Incorporation TMM Trehalose Monomycolate (TMM) TMM->MmpL3 Transport PMF Proton Motive Force (PMF) Respiration Respiration PMF->Respiration Menaquinone Menaquinone Biosynthesis Menaquinone->Respiration SQ109 SQ109 SQ109->MmpL3 Inhibition SQ109->PMF Disruption SQ109->Menaquinone Inhibition

Caption: Multi-target mechanism of action of SQ109 against mycobacteria.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps in the experimental workflow for determining the MIC of SQ109 against NTM.

Broth_Microdilution_Workflow A Prepare SQ109 Stock Solution C Perform Serial Dilutions of SQ109 in 96-well Plate A->C B Culture and Prepare NTM Inoculum D Inoculate Plate with NTM Suspension B->D C->D E Incubate at Optimal Temperature and Duration D->E F Read and Record MIC Value E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Deep Dive into the Preclinical Profile of SQ109: A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109, a molecule from a 1,2-ethylenediamine library, has emerged as a promising drug candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Developed by Sequella, Inc., this small molecule exhibits a multifaceted mechanism of action, distinguishing it from current anti-TB therapeutics and offering potential for enhanced efficacy and a higher barrier to resistance. This technical guide provides a comprehensive review of the preclinical data for SQ109, focusing on its mechanism of action, in vitro and in vivo efficacy, safety profile, and synergistic potential.

Mechanism of Action: A Multi-Target Approach

SQ109 exerts its antimycobacterial effect through a combination of primary and secondary mechanisms, contributing to its potent bactericidal activity.

Primary Target: Inhibition of MmpL3

The principal mechanism of action of SQ109 is the inhibition of the Mycobacterium tuberculosis membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[1] MmpL3 is crucial for the transport of trehalose (B1683222) monomycolate (TMM), a vital precursor for the synthesis of mycolic acids.[1] Mycolic acids are fundamental components of the protective outer layer of the mycobacterial cell wall. By binding to and inhibiting MmpL3, SQ109 disrupts the translocation of TMM, leading to:

  • Accumulation of TMM: The blockage of MmpL3 results in the intracellular buildup of TMM.[1]

  • Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the integration of mycolic acids into the cell wall.[1]

  • Compromised Cell Wall Integrity: The disruption of the cell wall structure increases its permeability, ultimately leading to bacterial cell death.[1]

Secondary Mechanisms of Action

Beyond its primary target, SQ109 exhibits several secondary mechanisms that contribute to its potent antimicrobial activity and a low propensity for resistance development. These include:

  • Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to inhibit MenA and MenG, enzymes involved in the biosynthesis of menaquinone, a critical component of the electron transport chain in M. tuberculosis.[2][3] This inhibition disrupts respiration and reduces ATP synthesis.[4]

  • Disruption of the Proton Motive Force (PMF): SQ109 acts as an uncoupler, collapsing the pH gradient (ΔpH) and the membrane potential (Δψ) that constitute the proton motive force across the bacterial membrane.[3][5] This disruption affects various cellular processes that are dependent on the PMF.

  • Immunomodulatory Effects: SQ109 has demonstrated the ability to modulate the host immune response. It can activate the MAPK and JNK pathways in macrophages, leading to the induction of a pro-inflammatory M1-type macrophage response and apoptosis.[6] This dual action of direct bactericidal activity and immune system activation may contribute to a more effective clearance of the infection.[6]

Preclinical Efficacy Data

The preclinical efficacy of SQ109 has been evaluated in a variety of in vitro and in vivo models, demonstrating its potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

In Vitro Activity

The minimum inhibitory concentration (MIC) of SQ109 has been determined against a range of mycobacterial strains and other pathogens.

Organism/StrainMIC (µg/mL)Reference
M. tuberculosis H37Rv0.16 - 0.64[7]
M. tuberculosis (drug-resistant strains)0.16 - 0.64[7]
M. tuberculosis HN878~0.3 - 1 µM[8]
M. abscessus22 - 44 µM[8]
Candida albicans4 - 8[9]
Candida glabrata0.25 - 4[10]
Cryptococcus neoformans0.5 - 2[10]
Intracellular Activity

SQ109 has demonstrated the ability to effectively kill M. tuberculosis residing within macrophages, a critical aspect for a successful anti-TB drug.

Cell LineM. tuberculosis StrainSQ109 ConcentrationInhibition (%)Reference
RAW 264.7H37Rv/pSMT1 (luciferase reporter)1x MIC (1.56 µM)~72.3[11]
RAW 264.7H37Rv/pSMT1 (luciferase reporter)2x MIC (3.12 µM)~89.6[11]
RAW 264.7H37Rv/pSMT1 (luciferase reporter)4x MIC (6.24 µM)~98.8[11]
In Vivo Efficacy

Studies in murine models of tuberculosis have shown that SQ109 is effective in reducing the bacterial load in the lungs and spleen.

Animal ModelM. tuberculosis StrainSQ109 Dose (mg/kg)Treatment DurationOutcomeReference
Mouse (chronic)H37Rv104 weeksStatistically significant reduction in lung CFU compared to EMB[7]
Mouse (chronic)H37Rv10 (with INH+RIF+PZA)8 weeks1.5 log10 lower lung CFU compared to standard regimen (INH+RIF+EMB+PZA)[12]

Synergy with Other Anti-TB Drugs

SQ109 has demonstrated synergistic or additive effects when combined with existing first- and second-line anti-TB drugs. This is a crucial characteristic for a new TB drug, as combination therapy is the cornerstone of treatment.

Drug CombinationInteractionMethodReference
SQ109 + Isoniazid (INH)SynergyCheckerboard assay[7]
SQ109 + Rifampicin (RIF)SynergyCheckerboard assay[7][13]
SQ109 + Bedaquiline (BDQ)SynergyNot specified[9]
SQ109 + Clofazimine (CFZ)SynergyNot specified[9]
SQ109 + Ethambutol (EMB)AdditiveNot specified[14]
SQ109 + TMC207SynergyCheckerboard assay[13]

Preclinical Safety and Toxicology

Preclinical safety and toxicology studies are essential to determine the safety profile of a new drug candidate before it enters human clinical trials.

Study TypeSpeciesKey FindingsReference
Single Dose ToxicityMiceMaximum Tolerated Dose (MTD) = 600 mg/kg[9]
Repeated Dose ToxicityNot specifiedNo significant adverse effects observed at therapeutic doses[14]
Cytotoxicity (IC50)Vero cellsSI (IC50/MIC) = 16.7[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of SQ109.

Determination of Minimum Inhibitory Concentration (MIC)

Microbroth Dilution Assay:

  • Prepare a two-fold serial dilution of SQ109 in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free control well (growth control) and a sterile control well (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth of the bacteria.

Intracellular Activity Assay (Macrophage Infection Model)
  • Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Infect the macrophages with a luciferase-expressing strain of M. tuberculosis (e.g., H37Rv/pSMT1) at a multiplicity of infection (MOI) of 10:1.

  • After an overnight incubation to allow for phagocytosis, wash the cells to remove extracellular bacteria.

  • Add fresh culture medium containing various concentrations of SQ109 to the infected cells.

  • Incubate the plates for a specified period (e.g., 7 days).

  • Lyse the macrophages and measure the luciferase activity, which correlates with the number of viable intracellular bacteria. The percentage of inhibition is calculated relative to untreated control cells.[11]

Checkerboard Assay for Synergy Testing
  • In a 96-well microtiter plate, prepare a two-dimensional checkerboard titration of SQ109 and a second antibiotic.

  • Drug A (e.g., SQ109) is serially diluted along the y-axis, and Drug B (e.g., rifampicin) is serially diluted along the x-axis.

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculate the plate with a standardized suspension of M. tuberculosis.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).

  • An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.[15]

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
  • Infect female C57BL/6 mice via aerosol with a low dose of M. tuberculosis H37Rv.

  • Allow the infection to establish for a period of time (e.g., 4-6 weeks) to create a chronic infection model.

  • Administer SQ109 orally by gavage at a specified dose (e.g., 10 mg/kg) daily for a defined treatment period (e.g., 4-8 weeks).

  • Include control groups receiving either no treatment or the standard-of-care regimen (e.g., isoniazid, rifampin, ethambutol, and pyrazinamide).

  • At the end of the treatment period, sacrifice the mice and homogenize their lungs and spleens.

  • Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar (B569324) plates.

  • After incubation, count the number of colony-forming units (CFU) to determine the bacterial load in each organ.[7]

Visualizing the Core Concepts

To further elucidate the complex mechanisms and experimental workflows associated with SQ109, the following diagrams have been generated using the DOT language.

SQ109_Mechanism_of_Action cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms cluster_outcome Overall Effect SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits Menaquinone Menaquinone Biosynthesis SQ109->Menaquinone Inhibits PMF Proton Motive Force (PMF) SQ109->PMF Disrupts Macrophage Macrophage Activation (M1) SQ109->Macrophage Induces TMM_transport Trehalose Monomycolate (TMM) Transport MmpL3->TMM_transport Mediates Mycolic_Acid_Synthesis Mycolic Acid Incorporation TMM_transport->Mycolic_Acid_Synthesis Enables Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Maintains Bacterial_Death Bactericidal Effect Cell_Wall->Bacterial_Death Leads to Menaquinone->Bacterial_Death Contributes to PMF->Bacterial_Death Contributes to Macrophage->Bacterial_Death Enhances Killing

Caption: The multifaceted mechanism of action of SQ109.

Checkerboard_Assay_Workflow start Start: Prepare Drug Dilutions drug_a Serial Dilution of Drug A (SQ109) (Rows) start->drug_a drug_b Serial Dilution of Drug B (Columns) start->drug_b plate_setup Create 2D Checkerboard in 96-well Plate drug_a->plate_setup drug_b->plate_setup inoculation Inoculate with Standardized M. tuberculosis Suspension plate_setup->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Determine MIC of Each Drug Alone and in Combination incubation->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

In_Vivo_Efficacy_Workflow start Start: Aerosol Infection of Mice infection Establish Chronic M. tuberculosis Infection start->infection treatment Administer SQ109 Orally infection->treatment controls Include Untreated and Standard Treatment Control Groups infection->controls sacrifice Sacrifice Mice After Treatment Period treatment->sacrifice controls->sacrifice organ_harvest Harvest Lungs and Spleens sacrifice->organ_harvest homogenize Homogenize Organs organ_harvest->homogenize plating Plate Serial Dilutions on Agar homogenize->plating incubation Incubate Plates plating->incubation cfu_count Count Colony-Forming Units (CFU) incubation->cfu_count analysis Analyze and Compare Bacterial Loads cfu_count->analysis end End analysis->end

Caption: Workflow for assessing the in vivo efficacy of SQ109.

Conclusion

The preclinical data for SQ109 strongly support its continued development as a novel anti-tuberculosis agent. Its unique, multi-target mechanism of action, potent in vitro and in vivo efficacy against both drug-sensitive and drug-resistant M. tuberculosis, favorable safety profile, and synergistic interactions with existing anti-TB drugs highlight its potential to become a valuable component of future tuberculosis treatment regimens. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Rac 109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rac 109, identified as 1'-[3-(diethylamino)propyl]spiro[1,2,3,4-tetrahydronaphthalene-1,3'-pyrrolidine]-2',5'-dione, is a compound of interest for its potential pharmacological activities. These application notes provide a detailed, plausible protocol for the laboratory-scale synthesis of this compound. The proposed synthesis is based on established chemical principles for the formation of spiro-pyrrolidine-2,5-dione structures, primarily involving a key 1,3-dipolar cycloaddition step. This document includes a comprehensive reaction scheme, detailed experimental procedures, and recommendations for purification and characterization, designed to guide researchers in the successful synthesis of the target compound.

Chemical Structure and Properties

Identifier Value
IUPAC Name 1'-[3-(diethylamino)propyl]spiro[1,2,3,4-tetrahydronaphthalene-1,3'-pyrrolidine]-2',5'-dione
Molecular Formula C₂₀H₂₈N₂O₂
Molecular Weight 344.45 g/mol
CAS Number 167664-53-1

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, culminating in the formation of the characteristic spiro[naphthalene-pyrrolidine]dione core via a 1,3-dipolar cycloaddition reaction. The overall strategy involves the preparation of a suitable dipolarophile and an azomethine ylide, which then react to form the desired spirocyclic system.

G cluster_0 Step 1: Synthesis of the Dipolarophile cluster_1 Step 2: Generation of the Azomethine Ylide cluster_2 Step 3: 1,3-Dipolar Cycloaddition alpha-tetralone α-Tetralone Knoevenagel Knoevenagel Condensation alpha-tetralone->Knoevenagel Methylene_succinimide N-(3-(diethylamino)propyl) methylenesuccinimide Knoevenagel->Methylene_succinimide N-(3-(diethylamino)propyl)maleimide N-(3-(diethylamino)propyl)maleimide N-(3-(diethylamino)propyl)maleimide->Knoevenagel With formaldehyde (B43269) source alpha-tetralone_2 α-Tetralone Azomethine_ylide Azomethine Ylide (in situ) alpha-tetralone_2->Azomethine_ylide Sarcosine (B1681465) Sarcosine Sarcosine->Azomethine_ylide Methylene_succinimide_2 N-(3-(diethylamino)propyl) methylenesuccinimide Cycloaddition [3+2] Cycloaddition Methylene_succinimide_2->Cycloaddition Azomethine_ylide_2 Azomethine Ylide Azomethine_ylide_2->Cycloaddition Rac_109 This compound Cycloaddition->Rac_109

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents:

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Protocol 1: Synthesis of N-(3-(diethylamino)propyl)maleimide

This protocol outlines the synthesis of the maleimide (B117702) precursor.

Procedure:

  • In a 250 mL round-bottom flask, dissolve maleic anhydride (B1165640) (1.0 eq) in anhydrous acetone (B3395972) (100 mL).

  • To this solution, add a solution of 3-(diethylamino)-1-propanamine (1.0 eq) in anhydrous acetone (50 mL) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add acetic anhydride (2.5 eq) and sodium acetate (0.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford pure N-(3-(diethylamino)propyl)maleimide.

Expected Yield: 75-85%

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
Maleic Anhydride1.098.06(Specify mass)
3-(diethylamino)-1-propanamine1.0130.23(Specify mass)
Acetic Anhydride2.5102.09(Specify volume)
Sodium Acetate0.582.03(Specify mass)
Protocol 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol describes the key cycloaddition step to form the spiro-pyrrolidine-2,5-dione ring system.

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add α-tetralone (1.2 eq), N-(3-(diethylamino)propyl)maleimide (1.0 eq), and sarcosine (1.2 eq).

  • Add anhydrous toluene (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking) to yield this compound as a racemic mixture.

Expected Yield: 40-60%

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
α-Tetralone1.2146.19(Specify mass)
N-(3-(diethylamino)propyl)maleimide1.0210.28(Specify mass)
Sarcosine1.289.09(Specify mass)

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Signaling Pathway Context (Hypothetical)

While the specific biological target and signaling pathway of this compound as a local anesthetic are not detailed in the provided search results, local anesthetics generally act by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

G Nerve_Impulse Nerve Impulse Na_Channel_Open Voltage-gated Na+ Channel Opens Nerve_Impulse->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Rac_109 This compound Channel_Block Na+ Channel Blockade Rac_109->Channel_Block Channel_Block->Na_Influx

Caption: General mechanism of local anesthetic action.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

  • Organic solvents are flammable and should be handled away from ignition sources.

Disclaimer

This document provides a proposed synthetic protocol based on established chemical principles. The procedures have not been independently validated and should be performed by qualified personnel in a laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the execution of the described experiments.

Application Notes and Protocols for SQ109 in Mycobacterial Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a novel diamine-based drug candidate with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its primary mechanism of action involves the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter of trehalose (B1683222) monomycolate (TMM).[1][3][4][5][6] TMM is an essential precursor for the biosynthesis of mycolic acids, which are key components of the mycobacterial cell wall.[1] By disrupting TMM transport, SQ109 inhibits the incorporation of mycolic acids into the cell wall, leading to a loss of cell wall integrity and ultimately, bacterial death.[1][4][7][8] This document provides detailed application notes and protocols for the use of SQ109 in various mycobacterial cell culture assays.

Mechanism of Action

SQ109's primary target is the MmpL3 transporter, which is responsible for translocating TMM from the cytoplasm to the periplasm. The inhibition of MmpL3 by SQ109 leads to the intracellular accumulation of TMM and prevents its incorporation into the growing cell wall.[1][4][7][9] This disruption of mycolic acid metabolism weakens the cell envelope, making the bacterium more susceptible to other drugs and environmental stresses.[1][4] While MmpL3 is the primary target, SQ109 may have additional secondary targets, contributing to its potent bactericidal activity.[3][10]

SQ109_Mechanism_of_Action SQ109 inhibits the MmpL3 transporter, blocking TMM transport and subsequent cell wall synthesis. cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport CellWall_AG Arabinogalactan MmpL3->CellWall_AG Mycolic Acid Donation TDM Trehalose Dimycolate (TDM) MmpL3->TDM TDM Synthesis Mycolated_AG Mycolated Arabinogalactan CellWall_AG->Mycolated_AG Mycolylation SQ109 SQ109 SQ109->MmpL3 Inhibition

Caption: Mechanism of action of SQ109.

Quantitative Data

The following tables summarize the in vitro activity of SQ109 against Mycobacterium tuberculosis and its synergistic interactions with other antitubercular drugs.

Table 1: In Vitro Activity of SQ109 against Mycobacterium tuberculosis

StrainResistance ProfileMIC (µg/mL)MIC (µM)Reference
H37RvDrug-Susceptible0.16 - 0.640.51 - 2.02[11]
H37RvDrug-Susceptible0.51.58[12]
H37RvDrug-Susceptible1.56 (µM)1.56[13]
Clinical IsolatesMDR/pre-XDR0.25 (MIC90)0.79 (MIC90)[14]
Clinical IsolatesMDR/pre-XDR0.5 (MIC95)1.58 (MIC95)[14]
Clinical IsolatesMDR/pre-XDR1.0 (MIC99)3.16 (MIC99)[14]

Note: MIC values can vary depending on the assay method and specific laboratory conditions.

Table 2: Synergistic Activity of SQ109 with Other Antitubercular Drugs

Drug CombinationInteractionFold-Decrease in MIC of Other DrugReference
SQ109 + Isoniazid (INH)Synergy-[11]
SQ109 + Rifampicin (RIF)Synergy130-fold[11][12]
SQ109 + Bedaquiline (BDQ)Synergy-[15]
SQ109 + Clofazimine (CFZ)Synergy-[15]
SQ109 + TMC207Synergy4 to 8-fold[12][16]

Experimental Protocols

Preparation of SQ109 Stock Solutions
  • Solvent Selection: SQ109 is soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 3.31 mg of SQ109 (Molecular Weight: 330.55 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is sufficient. For long-term storage (up to 6 months), -80°C is recommended.[1]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)

This protocol is adapted from the method described by Palomino et al.[7]

Materials:

  • Mycobacterium tuberculosis strain of interest

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • SQ109 stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile DMSO (for drug dilutions)

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in 7H9 broth.

  • Plate Setup:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • In the first well of a row, add a calculated volume of the SQ109 stock solution to achieve the highest desired concentration (e.g., for a final highest concentration of 64 µg/mL, add 2 µL of a 3.2 mg/mL working solution to 98 µL of broth).

    • Perform two-fold serial dilutions of SQ109 across the plate by transferring 100 µL from one well to the next. Discard 100 µL from the last well.

    • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative (sterility) control.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.

    • Seal the plate with a breathable membrane or place it in a sealed container to prevent evaporation.

    • Incubate the plate at 37°C for 7 days.

  • Addition of Resazurin and Reading Results:

    • After 7 days of incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

    • A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of SQ109 that prevents this color change.

REMA_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum plate_setup Set up 96-well Plate with Serial Dilutions of SQ109 prep_inoculum->plate_setup inoculate Inoculate Plate with Bacterial Suspension plate_setup->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin Solution incubate1->add_resazurin incubate2 Re-incubate for 24-48 hours add_resazurin->incubate2 read_results Read Results (Color Change) incubate2->read_results end Determine MIC read_results->end

Caption: Workflow for MIC determination using REMA.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between SQ109 and another antimicrobial agent.

Materials:

  • Same as for REMA protocol

  • Second antimicrobial agent of interest

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate.

    • Serially dilute SQ109 horizontally across the plate as described in the REMA protocol.

    • Serially dilute the second drug vertically down the plate. This creates a matrix of wells with varying concentrations of both drugs.

    • Include rows and columns with each drug alone for MIC determination of individual agents.

    • Include a drug-free growth control.

  • Inoculation, Incubation, and Reading:

    • Follow the same steps for inoculum preparation, inoculation, incubation, and addition of resazurin as in the REMA protocol.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI):

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or indifferent

      • FICI > 4.0: Antagonism

Synergy_Test_Logic start Perform Checkerboard Assay determine_mics Determine MICs of SQ109 and Drug X (Alone and in Combination) start->determine_mics calculate_fics Calculate Fractional Inhibitory Concentrations (FICs) determine_mics->calculate_fics calculate_fici Calculate FIC Index (FICI = FIC_SQ109 + FIC_DrugX) calculate_fics->calculate_fici interpret FICI Value? calculate_fici->interpret synergy Synergy (FICI <= 0.5) interpret->synergy ≤ 0.5 additive Additive/Indifferent (0.5 < FICI <= 4.0) interpret->additive > 0.5 and ≤ 4.0 antagonism Antagonism (FICI > 4.0) interpret->antagonism > 4.0

Caption: Logical flow for synergy testing analysis.

Conclusion

SQ109 is a promising antitubercular agent with a well-defined mechanism of action targeting the essential MmpL3 transporter. The protocols provided here offer standardized methods for evaluating the in vitro efficacy of SQ109 alone and in combination with other drugs against Mycobacterium tuberculosis. These assays are crucial for preclinical drug development and for understanding the potential of SQ109 in future tuberculosis treatment regimens.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Determining the Minimum Inhibitory Concentration (MIC) of Rac 109

Note on "this compound": The designation "this compound" is ambiguous in scientific literature. Search results indicate potential reference to several distinct therapeutic agents, most notably the antimicrobial peptide AMC-109 (also known as LTX-109) or the FtsZ inhibitor C109 . This document provides detailed protocols applicable to antimicrobial agents like AMC-109 and summarizes known MIC data for C109. Additionally, to address the possibility of confusion with the "Rac" family of proteins, a brief overview and diagram of the Rac signaling pathway are included for clarity.

Application Note: MIC Determination for Antimicrobial Peptides (e.g., AMC-109)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For cationic antimicrobial peptides (AMPs) like AMC-109, standard MIC protocols require modifications to ensure accurate and reproducible results.

Key Considerations for AMP Susceptibility Testing:
  • Peptide Adsorption: Cationic peptides tend to bind to negatively charged surfaces, such as standard polystyrene microtiter plates. This binding reduces the effective concentration of the peptide available to act on the bacteria, potentially leading to falsely elevated MIC values. Using low-binding materials like polypropylene (B1209903) for plates and tubes is crucial for accurate results.

  • Media Composition: The components of standard growth media, such as Mueller-Hinton Broth (MHB), can interfere with AMP activity. High concentrations of salts and polyanionic molecules may inhibit the function of cationic peptides. The use of cation-adjusted MHB is recommended.

  • Peptide Stability: Peptides can be susceptible to degradation by proteases. It is essential to ensure the purity and stability of peptide stock solutions. Stock solutions should be prepared fresh in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) or stored at -80°C for short durations.[1]

  • Standardized Inoculum: The initial concentration of bacteria can influence the MIC value. A standardized inoculum, typically around 5 x 10^5 Colony Forming Units (CFU)/mL, should be used consistently for reliable results.[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a modified version of the method recommended by the Clinical and Laboratory Standards Institute (CLSI) and is optimized for antimicrobial peptides.

Materials:
  • Test antimicrobial peptide (e.g., AMC-109)

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Sterile 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile polypropylene tubes

  • Spectrophotometer or microplate reader

  • Sterile deionized water or 0.01% acetic acid (for peptide dissolution)

  • 0.5 McFarland turbidity standard

Protocol Steps:

1. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C with shaking (approx. 180 rpm) until the culture reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]

2. Preparation of Peptide Dilutions: a. Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).[1] b. Perform serial two-fold dilutions of the peptide stock solution in MHB across the wells of a polypropylene 96-well plate to achieve a range of desired concentrations. Typically, 100 µL of MHB is added to wells 2 through 11. 200 µL of the highest peptide concentration is added to well 1, and then 100 µL is serially transferred from well 1 to 10, mixing at each step.

3. Assay Procedure: a. Add 100 µL of the diluted bacterial suspension (prepared in Step 1) to each well from column 1 to column 11 of the 96-well plate. This will result in a final volume of 200 µL per well and will halve the peptide concentration. b. Well 11 will contain the bacterial suspension without any peptide, serving as the positive growth control . c. Well 12 should contain 200 µL of sterile MHB only, serving as a sterility control (blank) .[2]

4. Incubation: a. Seal the plate (e.g., with an adhesive plastic film) to prevent evaporation. b. Incubate the plate at 37°C for 18-24 hours in ambient air.[2]

5. Determination of MIC: a. Following incubation, assess bacterial growth. This can be done visually or by measuring the optical density at 600 nm (OD600) using a microplate reader. b. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[3]

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Prepare Bacterial Inoculum (Culture to 0.5 McFarland, then dilute to 5x10^5 CFU/mL) A1 3. Inoculate Plate (Add bacterial suspension to wells with peptide) P1->A1 P2 2. Prepare Peptide Dilutions (Serial 2-fold dilutions in 96-well plate) P2->A1 A2 4. Add Controls (Growth & Sterility Controls) A1->A2 A3 5. Incubate Plate (37°C for 18-24 hours) A2->A3 D1 6. Read Results (Visually or OD600) A3->D1 D2 7. Determine MIC (Lowest concentration with no visible growth) D1->D2

Caption: Workflow for the broth microdilution assay to determine the MIC.

Data Summary: Minimum Inhibitory Concentration (MIC) of C109

C109 is a benzothiadiazole derivative that functions as a bactericidal agent by inhibiting the FtsZ protein, which is essential for bacterial cell division.[4][5] Its activity has been tested against several bacterial strains, including multidrug-resistant isolates.

MIC and MBC of C109 Against Acinetobacter baumannii
Strain TypeNumber of IsolatesMIC Range (mg/L)Most Frequent MIC (mg/L)MBC Range (mg/L)Most Frequent MBC (mg/L)Reference
A. baumannii ATCC 19606 (Ref.)18 - 16N/A16N/A[4]
Clinical Isolates1078 - 3288 - 6416[4]
MIC and MBC of C109 Against Staphylococcus aureus
Strain TypeNumber of IsolatesMIC Range (µg/mL)Most Frequent MIC (µg/mL)MBC Range (µg/mL)Most Frequent MBC (µg/mL)Reference
S. aureus ATCC 25923 (MSSA Ref.)12 - 4N/A4 - 16N/A[6]
MSSA Clinical Isolates511 - 841 - >324[6]
MRSA Clinical Isolates511 - 821 - >322[6]
  • MSSA: Methicillin-Susceptible Staphylococcus aureus

  • MRSA: Methicillin-Resistant Staphylococcus aureus

  • MBC: Minimum Bactericidal Concentration

Overview of the Rac Signaling Pathway

The term "Rac" also refers to a family of small GTPases (e.g., Rac1, Rac2, Rac3) that act as molecular switches in eukaryotic cells.[7] These proteins are key regulators of the actin cytoskeleton and are involved in a wide range of cellular processes, including cell migration, adhesion, and proliferation.[8] They are not antimicrobial agents and therefore an MIC is not a relevant measure for them. The Rac signaling pathway is a target in cancer research due to its role in tumor progression and metastasis.[9]

Simplified Rac1 Signaling Pathway Diagram

Rac_Signaling_Pathway cluster_upstream Upstream Signals cluster_rac_cycle Rac Activation Cycle cluster_downstream Downstream Effectors & Cellular Response GF Growth Factors GEFs GEFs (e.g., Tiam1) GF->GEFs Integrins Integrins Integrins->GEFs Rac_GDP Rac-GDP (Inactive) Rac_GDP->GEFs Rac_GTP Rac-GTP (Active) GAPs GAPs Rac_GTP->GAPs PAK PAK Kinases Rac_GTP->PAK WAVE WAVE Complex Rac_GTP->WAVE GEFs->Rac_GTP GDP -> GTP GAPs->Rac_GDP GTP -> GDP JNK JNK Pathway (Gene Expression) PAK->JNK Actin Actin Polymerization (Lamellipodia, Ruffling) WAVE->Actin

References

Application Notes and Protocols for SQ109 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a novel diamine-based small molecule with potent antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It is also being investigated for its activity against other pathogens and as an anticancer agent. SQ109's primary mechanism of action in Mtb is the inhibition of the MmpL3 transporter, a crucial component in the synthesis of the mycobacterial cell wall.[1][2][3] This document provides detailed guidelines and protocols for the preparation and use of SQ109 in various in vitro experimental settings, ensuring accurate and reproducible results.

Physicochemical Properties and Solubility

SQ109 is a lipophilic molecule, a characteristic that influences its solubility and handling in aqueous solutions for in vitro assays.

PropertyValueSource
Molecular Weight 330.55 g/mol [1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
Appearance Colorless to yellow oil

Solution Preparation and Stability

Proper preparation and storage of SQ109 solutions are critical for maintaining its activity and ensuring the reliability of experimental outcomes.

Stock Solution Preparation (10 mM in DMSO)
  • Materials:

    • SQ109 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the SQ109 powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically weigh the required amount of SQ109 powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[1]

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability
Solution TypeSolventStorage TemperatureStability
Stock Solution DMSO-20°CUp to 3 months
-80°CUp to 6 months
Working Dilutions Cell Culture MediaPrepared fresh for each experimentStability in aqueous media is limited; see note below

Note on Stability in Aqueous Media: SQ109 is a lipophilic compound, and its stability and solubility in aqueous cell culture media can be limited. To ensure accurate effective concentrations in your experiments, it is crucial to:

  • Prepare working solutions fresh from the DMSO stock immediately before use.

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • When diluting the DMSO stock into aqueous media, do so dropwise while vortexing to minimize precipitation.

  • For longer incubation periods, the potential for SQ109 to precipitate out of solution or adhere to plasticware should be considered.

Experimental Protocols

The following are detailed protocols for common in vitro assays involving SQ109.

Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis

This protocol determines the lowest concentration of SQ109 that inhibits the visible growth of M. tuberculosis.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare SQ109 Serial Dilutions C Inoculate Microplate A->C B Prepare Mtb Inoculum B->C D Incubate Plates C->D E Read Results Visually or by Spectrophotometry D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of SQ109.

Materials:

  • SQ109 stock solution (10 mM in DMSO)

  • M. tuberculosis H37Rv (or other strains of interest)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Sterile 96-well microplates

  • Plate reader (optional)

Procedure:

  • Prepare SQ109 Dilutions:

    • Perform serial two-fold dilutions of the SQ109 stock solution in supplemented 7H9 broth in a 96-well plate. The typical concentration range to test for Mtb is 0.05 to 5 µg/mL.

    • Include a drug-free well as a positive control for bacterial growth and a media-only well as a negative control.

  • Prepare Mtb Inoculum:

    • Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the adjusted inoculum 1:100 in supplemented 7H9 broth to obtain a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the SQ109 dilutions.

    • Seal the plates and incubate at 37°C.

  • Reading and Interpretation:

    • After 7-14 days of incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).[4][5][6]

    • The MIC is the lowest concentration of SQ109 that shows no visible growth.

    • Alternatively, for quantitative results, a resazurin-based assay can be performed.

Typical MIC Values for SQ109 against M. tuberculosis

StrainMIC Range (µg/mL)Source
Drug-Susceptible Mtb0.2 - 0.78[1]
MDR- and XDR-TBSimilar to susceptible strains[1]
Cytotoxicity Assay in Mammalian Cells

This protocol assesses the cytotoxic effect of SQ109 on a mammalian cell line using the MTT assay.

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with SQ109 A->C B Prepare SQ109 Dilutions in Media B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for assessing the cytotoxicity of SQ109 using the MTT assay.

Materials:

  • Mammalian cell line of interest (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium

  • SQ109 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Sterile 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of SQ109 in complete cell culture medium from the 10 mM DMSO stock. A suggested starting concentration range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared SQ109 dilutions.

  • MTT Assay:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[7][8][9]

    • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of SQ109 that inhibits 50% of cell growth).

Reported IC50 Values for a Compound with a Similar Naming Convention ("Antitumor agent-109")

Cell LineCancer TypeIC50 (µM) after 48hSource
DU145Prostate Cancer1.1[7]
MCF-7Breast Cancer2.0[7]
MDA-MB-231Breast Cancer2.8[7]
PANC-1Pancreatic Cancer4.0[7]
A549Lung Cancer4.2[7]
HT-29Colon Cancer4.6[7]
U937Leukemia6.7[7]

Note: These values are for a similarly named compound and should be used as a reference for designing concentration ranges for SQ109 cytotoxicity studies.

Intracellular Antimicrobial Activity Assay in Macrophages

This protocol evaluates the efficacy of SQ109 against M. tuberculosis residing within macrophages.

Workflow for Intracellular Activity Assay

Intracellular_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Differentiate THP-1 Monocytes to Macrophages B Infect Macrophages with Mtb A->B C Treat Infected Macrophages with SQ109 B->C D Incubate for 3-7 days C->D E Lyse Macrophages D->E F Plate Lysate for CFU Enumeration E->F G Determine Intracellular Bacterial Load F->G

Caption: Workflow for assessing the intracellular activity of SQ109 against Mtb in macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis H37Rv

  • SQ109 stock solution (10 mM in DMSO)

  • Sterile water with 0.1% Triton X-100

  • Middlebrook 7H10 agar (B569324) plates

  • Sterile 24-well or 96-well plates

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 monocytes into 24-well plates at a density of 2.5 x 10^5 cells per well in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 20-50 ng/mL to induce differentiation into macrophages.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will adhere to the plate.[10]

  • Infection of Macrophages:

    • Wash the differentiated macrophages twice with warm, serum-free RPMI-1640 to remove PMA.

    • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1-10 for 4 hours.

    • Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

  • SQ109 Treatment:

    • Add fresh complete RPMI-1640 medium containing serial dilutions of SQ109 to the infected macrophages. A suggested concentration range is 0.1 to 10 µM.

    • Include an untreated, infected control.

  • Incubation and Lysis:

    • Incubate the plates for 3 to 7 days at 37°C in a 5% CO2 incubator.[11][12][13]

    • At the end of the incubation period, lyse the macrophages by adding sterile water containing 0.1% Triton X-100 for 10 minutes.

  • CFU Enumeration:

    • Prepare serial dilutions of the cell lysates.

    • Plate the dilutions on Middlebrook 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

  • Data Analysis:

    • Calculate the reduction in intracellular bacterial load in SQ109-treated wells compared to the untreated control.

Effective Intracellular Concentrations of SQ109

Assay EndpointConcentration (µM)Cell TypeIncubation TimeSource
IC900.5THP-1 derived macrophages3 days[13][14]
MBC90 (1-log kill)4.0THP-1 derived macrophages3 days[13][14]

Mechanism of Action of SQ109 in M. tuberculosis

SQ109 has a multi-faceted mechanism of action against M. tuberculosis.

Signaling Pathway of SQ109 Action in Mtb

SQ109_Mechanism cluster_cell_wall Cell Wall Synthesis Inhibition cluster_respiration Disruption of Respiration SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits Menaquinone Menaquinone Biosynthesis SQ109->Menaquinone Inhibits PMF Proton Motive Force (PMF) SQ109->PMF Dissipates TMM Trehalose (B1683222) Monomycolate (TMM) Transport MmpL3->TMM transports Mycolic_Acid Mycolic Acid Incorporation TMM->Mycolic_Acid is precursor for Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall maintains Menaquinone->PMF maintains ATP_Synthase ATP Synthesis PMF->ATP_Synthase drives

Caption: SQ109's multifaceted mechanism of action against M. tuberculosis.

SQ109's primary target is the MmpL3 transporter, which is essential for the transport of trehalose monomycolate, a precursor for mycolic acid incorporation into the mycobacterial cell wall.[1][2][3] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. Additionally, SQ109 has been shown to interfere with menaquinone biosynthesis and dissipate the proton motive force across the bacterial membrane, thereby disrupting cellular respiration and energy production.[13][14]

Conclusion

These application notes provide a comprehensive guide for the in vitro use of SQ109. Adherence to these protocols for solution preparation, storage, and experimental execution will facilitate the generation of reliable and reproducible data in studies investigating the antimicrobial and cytotoxic properties of this promising compound. For novel applications or cell lines, it is recommended to perform initial dose-response and time-course experiments to optimize the assay conditions.

References

Application Notes and Protocols for Testing Rac109 Synergy with Other TB Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rac109 (also known as SQ109) is a promising anti-tuberculosis drug candidate with a multi-target mechanism of action, making it a strong candidate for combination therapy.[1][2] It is an ethambutol (B1671381) analog that inhibits the MmpL3 transporter, which is crucial for the transport of trehalose (B1683222) monomycolate, a key precursor for the mycobacterial cell wall.[3][4][5] Additionally, Rac109 disrupts menaquinone biosynthesis and acts as an uncoupler, collapsing the proton motive force of the bacterial cell membrane.[1][6] This multifaceted attack reduces the likelihood of resistance development and creates opportunities for synergistic interactions with other anti-TB agents.[3]

These application notes provide detailed protocols for assessing the synergistic potential of Rac109 with other tuberculosis drugs using established in vitro methods.

Data Presentation: Rac109 Synergy with First-Line TB Drugs

The following table summarizes the in vitro synergistic, additive, and neutral interactions of Rac109 with first-line anti-tuberculosis drugs against Mycobacterium tuberculosis. Synergy is determined by the Fractional Inhibitory Concentration Index (FICI), where a FICI ≤ 0.5 indicates synergy.

Drug Combination Interaction Type Key Findings Reference
Rac109 + IsoniazidSynergisticStrong synergy observed with both drugs at 0.5 x MIC.[7]
Rac109 + Rifampicin (B610482)SynergisticPotent synergy observed with Rac109 at 0.5 x MIC and rifampicin at as low as 0.1 x MIC. Rac109 also lowered the MIC of rifampicin for rifampicin-resistant strains.[7][8]
Rac109 + StreptomycinAdditiveAn additive effect was observed at certain concentrations.[7]
Rac109 + EthambutolNo InteractionNo synergistic or additive effects were observed.[7]
Rac109 + PyrazinamideNo InteractionNo synergistic or additive effects were observed.[7]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used method to evaluate the in vitro interaction of two antimicrobial agents.[1][9]

a. Materials and Reagents:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Rac109 (SQ109) powder

  • Partner anti-TB drug powder (e.g., isoniazid, rifampicin)

  • 96-well microtiter plates

  • Resazurin (B115843) sodium salt solution (for viability testing)

  • Sterile DMSO for dissolving drugs

  • Incubator at 37°C

b. Protocol:

  • Drug Preparation: Prepare stock solutions of Rac109 and the partner drug in DMSO. Further dilute in 7H9 broth to the desired starting concentrations.

  • Plate Setup:

    • In a 96-well plate, serially dilute Rac109 two-fold along the y-axis (e.g., rows A-G).

    • Serially dilute the partner drug two-fold along the x-axis (e.g., columns 1-10).

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include control wells:

      • Row H: Rac109 only (to determine its MIC).

      • Column 11: Partner drug only (to determine its MIC).

      • Column 12: Drug-free control (for bacterial growth).

  • Inoculation: Prepare a mid-log phase culture of M. tuberculosis and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth. Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Readout: After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents this color change.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well that shows no growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic nature of drug combinations over time.

a. Materials and Reagents:

  • Same as for the checkerboard assay.

  • Middlebrook 7H10 agar (B569324) plates.

  • Sterile saline or PBS for dilutions.

b. Protocol:

  • Setup: In sterile tubes or flasks, prepare 7H9 broth with one of the following:

    • No drug (growth control)

    • Rac109 alone (at a specific concentration, e.g., 1x MIC)

    • Partner drug alone (at a specific concentration, e.g., 1x MIC)

    • Rac109 + partner drug (at synergistic concentrations determined from the checkerboard assay).

  • Inoculation: Inoculate each tube with a standardized M. tuberculosis suspension to a final density of ~10^5 - 10^6 CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), collect an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto 7H10 agar. Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

    • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL compared to the initial inoculum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Analysis & Interpretation prep_drugs Prepare Drug Stock Solutions (Rac109 & Partner Drug) plate_setup Set up 96-well Plate (Serial Dilutions) prep_drugs->plate_setup tube_setup Set up Culture Tubes (Single Drugs & Combination) prep_drugs->tube_setup prep_inoculum Prepare M. tuberculosis Inoculum (Mid-log phase) inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate inoculate_tubes Inoculate Tubes prep_inoculum->inoculate_tubes plate_setup->inoculate_plate incubate_plate Incubate (7-14 days) inoculate_plate->incubate_plate readout Add Resazurin & Read MIC incubate_plate->readout calc_fici Calculate FICI readout->calc_fici interpret_fici Synergy (FICI ≤ 0.5) Additive (0.5 < FICI ≤ 4.0) Antagonism (FICI > 4.0) calc_fici->interpret_fici tube_setup->inoculate_tubes sample Incubate & Sample Over Time (0-14 days) inoculate_tubes->sample plate_cfu Plate Dilutions & Count CFU sample->plate_cfu plot_data Plot Time-Kill Curves plate_cfu->plot_data interpret_tk Synergy (≥ 2-log kill vs single drug) Bactericidal (≥ 3-log kill vs inoculum) plot_data->interpret_tk

Caption: Workflow for in vitro synergy testing of Rac109.

rac109_moa cluster_cell Mycobacterium tuberculosis Cell cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm mmpl3 MmpL3 Transporter cell_wall Cell Wall Synthesis mmpl3->cell_wall Leads to men_synth Menaquinone Biosynthesis Enzymes menaquinone Menaquinone men_synth->menaquinone Produces etc Electron Transport Chain pmf Proton Motive Force etc->pmf Generates tmm_precursor TMM Precursors tmm_cyto Trehalose Monomycolate (TMM) tmm_precursor->tmm_cyto Synthesized tmm_cyto->mmpl3 Transported by menaquinone->etc Required for atp ATP Synthesis pmf->atp Drives rac109 Rac109 rac109->mmpl3 Inhibits rac109->men_synth Inhibits rac109->pmf Disrupts (Uncoupler)

Caption: Multi-target mechanism of action of Rac109 in M. tuberculosis.

References

Application Notes and Protocols for Utilizing SQ109 in a Macrophage Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SQ109, a promising anti-tuberculosis drug candidate, in macrophage infection models. This document outlines the compound's mechanism of action, protocols for experimental use, and summarizes key quantitative data for researchers in the field of infectious disease and drug development.

Introduction to SQ109

SQ109 is an asymmetric diamine derivative of adamantane, structurally related to ethambutol, that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis).[1] It is currently in clinical development and is a leading inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3).[1][2] Beyond its direct bactericidal effects, SQ109 also exhibits immunomodulatory properties that enhance the host's ability to clear intracellular pathogens.[2][3]

Dual Mechanism of Action

SQ109 exhibits a dual mode of action, targeting both the mycobacteria directly and modulating the host macrophage response.

  • Direct Antimycobacterial Activity: The primary target of SQ109 is MmpL3, a crucial transmembrane transporter responsible for exporting trehalose (B1683222) monomycolate (TMM) across the mycobacterial inner membrane.[4][5][6] TMM is an essential precursor for the synthesis of trehalose dimycolate (TDM) and the mycolation of arabinogalactan, both critical components of the mycobacterial cell wall.[4] By inhibiting MmpL3, SQ109 prevents the proper assembly of the cell wall, leading to bacterial death.[4][5][6] SQ109 has also been shown to interfere with menaquinone biosynthesis and disrupt the proton motive force.[7][8]

  • Immunomodulatory Effects: Within the host, SQ109 has been shown to polarize macrophages towards a pro-inflammatory M1 phenotype.[2][3][9] This is achieved through the activation of the p38 MAPK and JNK signaling pathways.[2][3] The M1 polarization results in the increased production of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and IL-12, as well as inducible nitric oxide synthase (iNOS), which enhances the killing of intracellular mycobacteria.[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of SQ109 in various macrophage infection models.

Table 1: Intracellular Activity of SQ109 against M. tuberculosis

Cell LineM. tuberculosis StrainParameterConcentrationReference
THP-1 derived macrophagesH37RvIntracellular IC900.5 µM (0.17 mg/L)[8][10]
THP-1 derived macrophagesH37RvIntracellular MBC904 µM (1.3 mg/L)[8][10]
J774A.1 mouse macrophagesH37RvSignificant reduction in bacterial load≥ MIC[11]
Peritoneal macrophages (murine)H37RvSignificant reduction in bacterial load0.39 µg/mL[2][12]
Peritoneal macrophages (murine)MDR & XDR strainsSignificant reduction in bacterial load0.78 µg/mL[2]

Table 2: Uptake of SQ109 in Macrophages

Cell LineParameterValueReference
THP-1 derived macrophagesIntracellular to Extracellular Ratio (30 min)~100[8]

Experimental Protocols

Protocol 1: General Macrophage Infection with M. tuberculosis and SQ109 Treatment

This protocol provides a general workflow for infecting macrophages with M. tuberculosis and subsequent treatment with SQ109. Specific parameters such as cell line, MOI, and drug concentration may need to be optimized for your specific experimental goals.

Materials:

  • Macrophage cell line (e.g., THP-1, J774A.1, or primary bone marrow-derived macrophages)

  • Complete culture medium appropriate for the chosen cell line

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC

  • SQ109 (stock solution prepared in an appropriate solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Gentamicin (B1671437)

  • Lysis buffer (e.g., 0.05-0.1% SDS or Triton X-100 in PBS)

  • Middlebrook 7H10 or 7H11 agar (B569324) plates

  • Sterile tissue culture plates and consumables

Procedure:

  • Macrophage Seeding:

    • Seed macrophages into the wells of a tissue culture plate at a density that will result in a confluent monolayer on the day of infection. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to infection.

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.[13]

    • On the day of infection, wash the bacterial cells with PBS and resuspend in antibiotic-free culture medium.

    • To break up clumps, pass the bacterial suspension through a 27-gauge needle several times.[13]

    • Measure the optical density (OD) at 600 nm to estimate the bacterial concentration.

  • Macrophage Infection:

    • Remove the culture medium from the macrophages and replace it with the prepared M. tuberculosis inoculum at the desired multiplicity of infection (MOI). A typical MOI for M. tuberculosis infection of macrophages is between 1 and 10.

    • Incubate for 2-4 hours to allow for phagocytosis.[14]

  • Removal of Extracellular Bacteria:

    • After the incubation period, aspirate the inoculum and wash the cells three times with warm PBS to remove extracellular bacteria.

    • Add fresh culture medium containing a low concentration of gentamicin (e.g., 50-100 µg/mL) and incubate for 1-2 hours to kill any remaining extracellular bacteria.[2]

  • SQ109 Treatment:

    • Wash the cells again with warm PBS to remove the gentamicin.

    • Add fresh culture medium containing the desired concentrations of SQ109 or vehicle control.

  • Incubation and Endpoint Analysis:

    • Incubate the treated, infected macrophages for the desired period (e.g., 24, 48, or 72 hours).

    • At the end of the incubation, lyse the macrophages with a suitable lysis buffer.

    • Plate serial dilutions of the cell lysate onto 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.

Protocol 2: Assessment of Macrophage Polarization

This protocol describes how to assess the effect of SQ109 on macrophage polarization status by measuring the expression of M1 and M2 markers.

Materials:

  • Infected and SQ109-treated macrophage cultures (from Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for M1 markers (e.g., IL6, IL1B, TNF, NOS2) and M2 markers (e.g., ARG1, TGFB)

  • Flow cytometry antibodies for M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206)

Procedure (for qPCR):

  • RNA Extraction:

    • At the desired time point after SQ109 treatment, lyse the macrophages and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the M1 and M2 markers.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to untreated controls.

Procedure (for Flow Cytometry):

  • Cell Staining:

    • At the desired time point, detach the macrophages from the plate.

    • Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the percentage of cells expressing M1 and M2 markers in the SQ109-treated and control groups.

Visualizations

G cluster_workflow Experimental Workflow: Macrophage Infection Model with SQ109 prep_macrophages Prepare Macrophages (e.g., THP-1 differentiation) infection Infect Macrophages (MOI 1-10, 2-4h) prep_macrophages->infection prep_mtb Prepare M. tuberculosis (mid-log phase culture) prep_mtb->infection wash Remove Extracellular Bacteria (Wash + Gentamicin) infection->wash treatment Treat with SQ109 wash->treatment incubation Incubate (24-72h) treatment->incubation analysis Endpoint Analysis (CFU, Cytokine, etc.) incubation->analysis

Caption: A generalized workflow for studying the effects of SQ109 on M. tuberculosis-infected macrophages.

G cluster_moa SQ109 Mechanism of Action on M. tuberculosis SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits TMM_export Trehalose Monomycolate (TMM) Export MmpL3->TMM_export TMM_accumulation Intracellular TMM Accumulation MmpL3->TMM_accumulation Leads to CellWall_synthesis Mycolic Acid Incorporation into Cell Wall TMM_export->CellWall_synthesis TMM_accumulation->CellWall_synthesis Blocks CellWall_disruption Cell Wall Disruption CellWall_synthesis->CellWall_disruption Disruption of Bacterial_death Bacterial Death CellWall_disruption->Bacterial_death

Caption: The direct mechanism of action of SQ109 on M. tuberculosis cell wall synthesis.

G cluster_pathway SQ109-Mediated Macrophage Polarization SQ109 SQ109 Macrophage Macrophage SQ109->Macrophage p38_MAPK p38 MAPK Pathway Macrophage->p38_MAPK Activates JNK JNK Pathway Macrophage->JNK Activates M1_polarization M1 Polarization p38_MAPK->M1_polarization JNK->M1_polarization Cytokines ↑ Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α, IL-12) M1_polarization->Cytokines iNOS ↑ iNOS M1_polarization->iNOS Bacterial_clearance Enhanced Intracellular Bacterial Clearance Cytokines->Bacterial_clearance iNOS->Bacterial_clearance

Caption: Signaling pathway for SQ109-induced M1 macrophage polarization and enhanced bacterial killing.

References

Application of Rac 109 in studying bacterial cell wall synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "Rac 109" is not extensively documented in scientific literature. Based on the context of bacterial cell wall synthesis inhibition, this document focuses on SQ109 , a well-researched drug candidate with a similar designation and a primary mechanism of action related to the bacterial cell wall.

Introduction

SQ109 is a second-generation ethylenediamine (B42938) derivative that has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its primary mechanism of action involves the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter protein responsible for translocating trehalose (B1683222) monomycolate (TMM) across the mycobacterial inner membrane.[3][4] This inhibition disrupts the synthesis and incorporation of mycolic acids into the cell wall, a structure essential for the viability and pathogenicity of mycobacteria.[3][4] Beyond its primary target, SQ109 exhibits a multi-target profile, also affecting peptidoglycan biosynthesis and menaquinone synthesis, which contributes to its potent bactericidal activity and a low frequency of resistance development.[2][5]

These characteristics make SQ109 a valuable tool for researchers studying the intricacies of bacterial cell wall synthesis, particularly in mycobacteria. Its specific inhibition of MmpL3 allows for the detailed investigation of the mycolic acid transport pathway and its downstream consequences on cell wall integrity.

Data Presentation

Table 1: In Vitro Activity of SQ109 against Mycobacterium tuberculosis
Strain TypeStrain DetailsMIC (µg/mL)MIC (µM)Reference(s)
Drug-SusceptibleH37Rv0.2 - 0.78~0.63 - 2.46[2][4]
Drug-SusceptibleErdman0.7~2.21[6]
Multidrug-Resistant (MDR)Clinical Isolates0.2 - 0.78~0.63 - 2.46[2]
Pre-Extensively Drug-Resistant (pre-XDR)Clinical Isolates0.2 - 0.78~0.63 - 2.46[2]
Isoniazid-ResistantClinical Isolate1.4~4.42[6]
Ethambutol-ResistantClinical Isolate0.99 - 1.4~3.13 - 4.42[6]
Rifampicin-ResistantClinical Isolate≤0.7≤2.21[6]

Note: Conversion from µg/mL to µM is approximated based on the molecular weight of SQ109 (~316.5 g/mol ).

Table 2: Intracellular and Cytotoxic Activity of SQ109
ParameterCell Line / ConditionValue (µM)Reference(s)
Intracellular IC₉₀THP-1-derived macrophages0.5[1]
Intracellular MBC₉₀THP-1-derived macrophages4[1]
CC₅₀Vero (Monkey kidney)26[6]
CC₅₀HepG2 (Human liver)>13[6]
CC₅₀U2OS (Human bone)2.95[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)

This protocol outlines a common method for determining the MIC of SQ109 against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv (or other strains of interest)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • SQ109 stock solution (in DMSO)

  • Resazurin solution (0.01% in sterile water)

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Bacterial Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:20 in fresh 7H9 broth.

  • Compound Dilution: Prepare serial two-fold dilutions of SQ109 in a 96-well plate using 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free well as a positive control and a well with only broth as a negative control.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Resazurin Addition: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • MIC Determination: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of SQ109 that prevents this color change.

Protocol 2: Analysis of Mycolic Acid and Trehalose Monomycolate (TMM) Transport Inhibition

This protocol uses radiolabeling and thin-layer chromatography (TLC) to visualize the effect of SQ109 on mycolic acid transport.

Materials:

  • M. tuberculosis culture

  • [¹⁴C]acetic acid

  • SQ109

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • TLC plates (silica gel)

  • TLC developing solvents (e.g., petroleum ether/diethyl ether)

  • Phosphorimager or autoradiography film

Procedure:

  • Metabolic Labeling: Grow M. tuberculosis cultures to mid-log phase. Add [¹⁴C]acetic acid to the culture and incubate to allow for incorporation into mycolic acids.

  • Inhibitor Treatment: Treat the cultures with SQ109 at a concentration above its MIC (e.g., 10x MIC) for a defined period (e.g., 1-4 hours). Include an untreated control.

  • Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using an appropriate solvent system (e.g., chloroform:methanol 2:1 v/v).

  • TLC Analysis: Spot the extracted lipids onto a silica (B1680970) gel TLC plate. Develop the chromatogram using a suitable solvent system to separate TMM and other mycolic acid-containing lipids. For example, a non-polar solvent system like petroleum ether:diethyl ether (9:1 v/v) can be used.

  • Visualization: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

  • Data Analysis: Compare the lipid profiles of the SQ109-treated and untreated samples. Inhibition of MmpL3 by SQ109 will lead to an accumulation of [¹⁴C]-labeled TMM and a decrease in its downstream products.[4]

Visualizations

cluster_workflow Experimental Workflow for MmpL3 Inhibitor Screening start Start with Compound Library mic Determine MIC (e.g., REMA) start->mic cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) mic->cytotoxicity transport_assay TMM Transport Assay (Radiolabeling & TLC) mic->transport_assay resistant_mutants Generate & Sequence Resistant Mutants transport_assay->resistant_mutants target_validation Target Validation (MmpL3 gene mutations) resistant_mutants->target_validation end Confirmed MmpL3 Inhibitor target_validation->end

Caption: Workflow for identifying and validating MmpL3 inhibitors.

cluster_pathway Mechanism of Action of SQ109 TMM_precursor Mycolic Acid Precursors (in cytoplasm) TMM_synthesis TMM Synthesis TMM_precursor->TMM_synthesis TMM Trehalose Monomycolate (TMM) TMM_synthesis->TMM MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Substrate TMM_transport TMM Translocation MmpL3->TMM_transport TMM_accumulation TMM Accumulation (in cytoplasm) MmpL3->TMM_accumulation Blocked transport leads to SQ109 SQ109 SQ109->MmpL3 Inhibits Mycolic_acid_incorporation Mycolic Acid Incorporation into Cell Wall TMM_transport->Mycolic_acid_incorporation Cell_wall Mycobacterial Cell Wall Mycolic_acid_incorporation->Cell_wall Disrupted_wall Disrupted Cell Wall Integrity Mycolic_acid_incorporation->Disrupted_wall Inhibition leads to Cell_death Cell Death Disrupted_wall->Cell_death

Caption: Proposed mechanism of SQ109 action in mycobacteria.

References

Application Notes and Protocols for Evaluating the Efficacy of SQ-109 in Preclinical Animal Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-109 is a novel diamine antibiotic candidate demonstrating significant potential in the treatment of tuberculosis (TB), including drug-resistant strains.[1][2][3] Its primary mechanism of action involves the inhibition of the MmpL3 mycolic acid transporter, which is crucial for the formation of the mycobacterial cell wall.[4][5] This distinct mechanism allows for synergistic activity with existing first-line anti-TB drugs such as isoniazid (B1672263) and rifampin.[1] Preclinical studies in various animal models have been instrumental in establishing the efficacy and pharmacokinetic profile of SQ-109, paving the way for its clinical development.[1][4][5] These application notes provide detailed protocols for evaluating the efficacy of SQ-109 in established murine and rabbit models of chronic tuberculosis.

Mechanism of Action of SQ-109

SQ-109 targets the transport of mycolic acids, essential components of the robust mycobacterial cell wall. By inhibiting the MmpL3 transporter, SQ-109 disrupts the cell wall synthesis, leading to bactericidal effects against Mycobacterium tuberculosis.[4][5] Additionally, it has been suggested that SQ-109 may have multiple cellular targets, which could contribute to the low frequency of observed drug resistance.[3][4][5]

cluster_cell_wall Mycobacterial Cell Wall Synthesis Mycolic_Acids Mycolic Acids MmpL3_Transporter MmpL3 Transporter Mycolic_Acids->MmpL3_Transporter Transport Cell_Wall_Integration Cell Wall Integration MmpL3_Transporter->Cell_Wall_Integration Delivery Disrupted_Cell_Wall Disrupted Cell Wall Integrity Cell_Wall_Integration->Disrupted_Cell_Wall SQ109 SQ-109 SQ109->MmpL3_Transporter Inhibits Inhibition Inhibition

Proposed mechanism of action of SQ-109.

Animal Models for Efficacy Evaluation

The most common animal models for evaluating the efficacy of anti-tuberculosis drugs are the mouse and rabbit models of chronic infection. These models are well-established and recapitulate key aspects of human tuberculosis pathology.

Murine Model of Chronic Tuberculosis

The murine model is widely used for initial efficacy screening of new anti-TB compounds due to its cost-effectiveness and the availability of well-characterized inbred strains.

Rabbit Model of Active Tuberculosis

The rabbit model develops caseous necrotic lung lesions that are more similar to human TB pathology, making it a valuable model for studying drug penetration and efficacy within these complex lesion structures.[4]

Experimental Protocols

Murine Efficacy Model

Objective: To evaluate the bactericidal activity of SQ-109 alone and in combination with other anti-TB drugs in a chronic M. tuberculosis infection model in mice.

Materials:

  • Animals: Female BALB/c mice (6-8 weeks old)

  • Infecting Agent: Mycobacterium tuberculosis H37Rv

  • Reagents: Middlebrook 7H9 broth, Middlebrook 7H11 agar (B569324), OADC enrichment, Phosphate Buffered Saline (PBS)

  • Test Article: SQ-109

  • Control Articles: Isoniazid (INH), Rifampin (RIF), Ethambutol (EMB)

  • Equipment: Aerosol exposure chamber, biosafety cabinet, incubator, homogenizer, appropriate caging and animal care facilities.

Protocol:

  • Infection:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.

    • Dilute the bacterial suspension in PBS to a concentration that will deliver approximately 50-100 colony-forming units (CFU) to the lungs of each mouse via aerosol exposure.

    • Expose mice to the aerosolized bacteria in a calibrated exposure chamber.

  • Treatment:

    • Begin treatment 4 weeks post-infection to allow for the establishment of a chronic infection.

    • Randomly assign mice to treatment groups (n=8-10 per group).

    • Administer drugs daily via oral gavage for 4-8 weeks.

  • Efficacy Assessment:

    • At specified time points (e.g., 0, 2, 4, 6, and 8 weeks of treatment), euthanize a subset of mice from each group.

    • Aseptically remove the lungs and homogenize in PBS.

    • Prepare serial dilutions of the lung homogenates and plate on Middlebrook 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and count the number of CFU.

    • Calculate the log10 CFU per lung for each mouse.

Start Start Infection Aerosol Infection (M. tuberculosis H37Rv) Start->Infection Incubation 4 Weeks (Establish Chronic Infection) Infection->Incubation Treatment Daily Oral Gavage (4-8 Weeks) Incubation->Treatment Euthanasia Euthanasia at Time Points Treatment->Euthanasia Lung_Harvest Lung Harvest & Homogenization Euthanasia->Lung_Harvest Plating Serial Dilution & Plating on 7H11 Agar Lung_Harvest->Plating Incubate_Count Incubate & Count CFU Plating->Incubate_Count Analysis Data Analysis (log10 CFU/lung) Incubate_Count->Analysis End End Analysis->End

Murine model experimental workflow.
Rabbit Efficacy and Pharmacokinetics Model

Objective: To determine the pharmacokinetic profile and efficacy of SQ-109 in penetrating and sterilizing caseous necrotic lung lesions in a rabbit model of active TB.

Materials:

  • Animals: New Zealand White rabbits

  • Infecting Agent: Mycobacterium tuberculosis Erdman or H37Rv

  • Reagents: As in the murine model.

  • Test Article: SQ-109

  • Equipment: As in the murine model, with the addition of equipment for blood collection and tissue sectioning.

Protocol:

  • Infection:

    • Infect rabbits via aerosol exposure with a targeted dose of M. tuberculosis.

  • Treatment:

    • Begin treatment when cavitary lesions are visible via imaging (e.g., CT or PET-CT), typically 8-12 weeks post-infection.

    • Administer SQ-109 daily via oral gavage.

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points after drug administration.

    • At the end of the treatment period, euthanize the animals and collect plasma, lung tissue, and lesion compartments (cellular, necrotic, and caseum).[4]

    • Analyze SQ-109 concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Efficacy Assessment:

    • Homogenize lung tissue and lesion compartments separately.

    • Determine bacterial load by plating serial dilutions and counting CFU as described for the murine model.

Data Presentation

Table 1: In Vivo Efficacy of SQ-109 in Combination Therapy in the Murine Model
Treatment GroupMean Log10 CFU/Lung (± SD) at 4 WeeksMean Log10 CFU/Lung (± SD) at 8 Weeks
Untreated Control7.2 ± 0.37.5 ± 0.4
INH (25 mg/kg)5.1 ± 0.54.8 ± 0.6
INH + RIF (20 mg/kg)4.2 ± 0.43.5 ± 0.5
INH + RIF + EMB (100 mg/kg)3.8 ± 0.33.1 ± 0.4
INH + RIF + SQ-109 (10 mg/kg) 2.9 ± 0.4 1.6 ± 0.5

*Statistically significant reduction compared to the INH + RIF + EMB group.[1]

Table 2: Pharmacokinetic Parameters of SQ-109 in Rabbits
ParameterPlasmaLung TissueCellular LesionsCaseum
Cmax (µg/mL or µg/g)~0.5>500>500~10
Tmax (h)2-42424>168
AUC (µgh/mL or µgh/g)~5>5000>5000~1000
Penetration Ratio (Tissue/Plasma)->1000>1000Variable

Data are approximate values based on published studies and will vary with experimental conditions.[4]

Conclusion

The murine and rabbit models are indispensable tools for the preclinical evaluation of novel anti-tuberculosis drug candidates like SQ-109. The protocols outlined in these application notes provide a framework for assessing the in vivo efficacy, pharmacokinetic properties, and synergistic potential of SQ-109. The data generated from these models are crucial for informing the design of clinical trials and advancing the development of more effective treatment regimens for tuberculosis.

References

Troubleshooting & Optimization

Troubleshooting SQ109 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SQ109. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of SQ109, with a specific focus on addressing its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of SQ109?

A1: SQ109 is a lipophilic molecule with very low solubility in water. The predicted aqueous solubility is approximately 0.00171 mg/mL[1]. Experimental data on its solubility in various aqueous buffers and cell culture media is not extensively published. Given its basic pKa of 10.24, its solubility is expected to decrease as the pH of the solution increases.

Q2: What is the recommended solvent for preparing SQ109 stock solutions?

A2: Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of SQ109[2][3][4].

Q3: My SQ109 precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble. To troubleshoot this, please refer to the detailed protocols and troubleshooting guides below. Key strategies involve ensuring the final DMSO concentration is appropriate, using a step-wise dilution, and considering the use of co-solvents for in vivo studies.

Q4: What is the mechanism of action of SQ109?

A4: SQ109 has a dual mechanism of action. Its primary antibacterial effect is the inhibition of the Mycobacterium tuberculosis (Mtb) membrane transporter MmpL3. This transporter is essential for the transport of trehalose (B1683222) monomycolate, a key precursor for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. By inhibiting MmpL3, SQ109 disrupts cell wall integrity, leading to bacterial cell death. Additionally, SQ109 has been shown to have immunomodulatory effects, activating the MAPK and JNK signaling pathways in macrophages, which leads to a pro-inflammatory response that helps in clearing the infection.

Quantitative Data Summary

The following tables summarize the available physicochemical and solubility data for SQ109.

PropertyValueSource
Molecular Weight 330.55 g/mol [3]
Predicted Water Solubility 0.00171 mg/mL[1]
pKa (Strongest Basic) 10.24[1]
logP 4.42 - 4.64[1]
Solvent/FormulationSolubilitySource
DMSO Soluble[2][3][4]
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL (Clear Solution)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM SQ109 Stock Solution in DMSO

Materials:

  • SQ109 powder (MW: 330.55 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.31 mg of SQ109 powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the SQ109 is completely dissolved. Gentle warming to 37°C and/or sonication can be used to aid dissolution[3].

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Diluting SQ109 for In Vitro Cell-Based Assays

Objective: To prepare a working solution of SQ109 in cell culture medium while minimizing precipitation and solvent toxicity.

Procedure:

  • Warm the desired volume of your complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum if required) to 37°C.

  • Calculate the volume of the SQ109 DMSO stock solution needed to achieve your desired final concentration. It is critical to ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) to avoid cytotoxicity.

  • While gently vortexing the warm culture medium, slowly add the calculated volume of the SQ109 stock solution dropwise.

  • Continue to vortex for an additional 10-15 seconds to ensure thorough mixing.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Protocol 3: Preparation of an SQ109 Formulation for In Vivo Oral Administration

Objective: To prepare a homogenous and stable formulation of SQ109 for oral gavage in animal models. This protocol is adapted from a standard method for poorly soluble compounds.

Materials:

  • SQ109

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • First, prepare a concentrated stock solution of SQ109 in DMSO (e.g., 25 mg/mL).

  • To prepare the final formulation, add the solvents sequentially in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from your stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of a 2.5 mg/mL final formulation:

    • Take 100 µL of the 25 mg/mL SQ109 DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline and mix to achieve the final formulation.

  • This formulation should result in a clear solution with a solubility of at least 2.5 mg/mL[5]. If any precipitation occurs, gentle warming or sonication may be used to aid dissolution.

Troubleshooting Guides

Issue 1: Precipitation of SQ109 in Aqueous Solutions

This workflow provides a logical approach to troubleshooting precipitation issues encountered during experiments.

G start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso dilution_method Review Dilution Method start->dilution_method concentration Assess Final SQ109 Concentration start->concentration solution_dmso Is final DMSO concentration ≤ 0.5% for in vitro assays? check_dmso->solution_dmso solution_dilution Was the stock added slowly to warm, stirring buffer? dilution_method->solution_dilution solution_concentration Is the final concentration above the predicted solubility (~0.00171 mg/mL)? concentration->solution_concentration action_dmso Adjust stock concentration or final volume to lower final DMSO % solution_dmso->action_dmso No end_node Clear Solution solution_dmso->end_node Yes action_dilution Re-prepare using dropwise addition to pre-warmed, vortexing aqueous solution solution_dilution->action_dilution No solution_dilution->end_node Yes action_concentration Lower the final working concentration of SQ109 solution_concentration->action_concentration Yes solution_concentration->end_node No action_dmso->end_node action_dilution->end_node action_concentration->end_node

Troubleshooting workflow for SQ109 precipitation.

Signaling Pathway and Mechanism of Action Diagrams

MmpL3 Inhibition Pathway

The primary antibacterial mechanism of SQ109 involves the disruption of the mycolic acid biosynthesis pathway through the inhibition of the MmpL3 transporter.

MmpL3_Inhibition cluster_cell Mycobacterium TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport CellWall Cell Wall Assembly MmpL3->CellWall TMM Donation MycolicLayer Mycolic Acid Layer (Cell Wall Integrity) CellWall->MycolicLayer CellDeath Bacterial Cell Death MycolicLayer->CellDeath SQ109 SQ109 SQ109->MmpL3 Inhibition

SQ109 mechanism via MmpL3 inhibition.
Immunomodulatory Signaling Pathway

SQ109 also exhibits immunomodulatory effects by activating key signaling pathways in host macrophages.

Immunomodulatory_Pathway SQ109 SQ109 Macrophage Macrophage SQ109->Macrophage p38_MAPK p38 MAPK Pathway Macrophage->p38_MAPK Activation JNK JNK Pathway Macrophage->JNK Activation ProInflammatory Pro-inflammatory M1 Response p38_MAPK->ProInflammatory JNK->ProInflammatory Apoptosis Apoptosis ProInflammatory->Apoptosis Bacterial_Killing Intracellular Mycobacteria Killing ProInflammatory->Bacterial_Killing

References

Technical Support Center: Optimizing Rac 109 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rac 109 in in vitro assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a local anesthetic. Its primary mechanism of action is the blockade of cardiac sodium channels in a stereospecific manner.[1] This action reduces ventricular conduction velocity and myocardial contractility.[2]

2. What are the typical in vitro applications for this compound?

Based on available research, this compound is primarily used in in vitro studies to investigate its effects on cardiac electrophysiology and contractility. Specific applications include studying its impact on sodium currents in isolated ventricular myocytes and its effects on the myocardium.[1][3]

3. What is a recommended starting concentration for in vitro assays?

A good starting point for determining the optimal concentration of this compound is its half-maximal effective concentration (EC50). In studies on rabbits, this compound was found to reduce ventricular conduction velocity and myocardial contractility with an EC50 of 30 μM.[2] However, the optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is highly recommended.

4. How should I prepare a stock solution of this compound?

5. What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1%.[4] Some cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell line. Always include a vehicle control (media with the same final DMSO concentration as your experimental conditions) in your experiments.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Inadequate concentration.Perform a dose-response experiment with a wider range of concentrations, starting from the known EC50 of 30 μM.[2]
Compound degradation.Ensure proper storage of this compound powder and stock solutions, typically at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[4]
Low cell viability.Check the health and viability of your cells before starting the experiment.
High cell death or cytotoxicity This compound concentration is too high.Perform a cytotoxicity assay (e.g., MTT or Calcein AM/EthD-1) to determine the toxic concentration range for your specific cell line.[5] Lower the concentration of this compound used in your experiments.
DMSO toxicity.Ensure the final DMSO concentration in your culture medium is non-toxic for your cells (ideally ≤0.1%).[4] Always include a vehicle control.
Precipitation of this compound in culture medium Poor solubility in aqueous solution.Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final concentration. Ensure rapid and thorough mixing when adding the stock solution to the medium. Gentle warming of the solution (not exceeding 50°C) can sometimes aid in solubilization.[4]
Inconsistent or variable results Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well or flask.
Pipetting errors.Use calibrated pipettes and ensure accurate dilutions of this compound.
Edge effects in multi-well plates.Avoid using the outer wells of multi-well plates for experiments, as they are more prone to evaporation and temperature fluctuations.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

Parameter Value Experimental System Reference
EC5030 μMRabbit Myocardium (reduction of ventricular conduction and contractility)[2]

Experimental Protocols

Protocol: Assessment of Myocardial Contractility in Isolated Papillary Muscle

This protocol is a generalized procedure based on methodologies for studying the in vitro effects of compounds on myocardial contractility.

1. Muscle Preparation:

  • Isolate the heart from a suitable animal model (e.g., rat, guinea pig).

  • Dissect the left ventricular papillary muscle in a chilled, oxygenated physiological salt solution.

  • Mount the muscle vertically in a temperature-controlled organ bath containing the oxygenated salt solution.

2. Stimulation and Recording:

  • Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz).

  • Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Allow the muscle to equilibrate until a stable baseline contractile force is achieved.

3. This compound Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add cumulative concentrations of this compound to the organ bath at regular intervals, allowing the contractile force to stabilize at each concentration.

  • Record the changes in developed force at each concentration.

4. Data Analysis:

  • Measure the peak isometric force at each this compound concentration.

  • Express the results as a percentage of the baseline contractile force.

  • Plot a concentration-response curve and calculate the EC50 value.

Visualizations

Rac109_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effect Cellular Response Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Na_Channel_Open->Na_Channel_Blocked This compound Binding Depolarization Membrane Depolarization Reduced_Contraction Reduced Contraction Na_Channel_Blocked->Reduced_Contraction Inhibition of Na+ influx AP_Propagation Action Potential Propagation Depolarization->AP_Propagation Contraction Myocardial Contraction AP_Propagation->Contraction

Caption: Mechanism of action of this compound on a cardiac myocyte.

Experimental_Workflow prep 1. Prepare Stock Solution (e.g., 10 mM in DMSO) treat 3. Prepare Serial Dilutions & Treat Cells prep->treat culture 2. Seed Cells in Multi-well Plate culture->treat incubate 4. Incubate for Desired Time Period treat->incubate assay 5. Perform In Vitro Assay (e.g., Cytotoxicity, Contractility) incubate->assay analyze 6. Data Acquisition & Analysis assay->analyze Troubleshooting_Flowchart rect_node rect_node start Inconsistent or Unexpected Results? check_viability Is Cell Viability Low? start->check_viability check_precipitation Is Compound Precipitating? check_viability->check_precipitation No solve_viability Optimize Cell Culture Conditions & Handling check_viability->solve_viability Yes check_controls Are Controls Behaving as Expected? check_precipitation->check_controls No solve_precipitation Adjust Solvent/Dilution Strategy check_precipitation->solve_precipitation Yes solve_controls Review Assay Protocol & Reagent Preparation check_controls->solve_controls Yes review_dose Review this compound Concentration Range check_controls->review_dose No

References

Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate off-target effects when using small molecule inhibitors, with a focus on compounds that may be ambiguously identified, such as "Rac 109". While a specific compound named "this compound" is not extensively characterized in scientific literature as a Rac GTPase inhibitor, we will address the common challenges associated with specific and non-specific inhibitors, using known Rac inhibitors and the antitubercular drug candidate SQ109 as illustrative examples.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotypes

You observe a cellular phenotype that is not consistent with the known function of the intended target, or the results vary between experiments.

Possible Cause: Off-target effects of the inhibitor.

Troubleshooting Steps:

  • Validate the On-Target Effect:

    • Method: Perform a dose-response experiment and determine the EC50/IC50 for the expected phenotype. Compare this to the known potency of the inhibitor for its intended target.

    • Example: If using a Rac1 inhibitor, you should observe a corresponding inhibition of Rac1 activity (e.g., using a Rac1-GTP pulldown assay) in the same concentration range that produces your phenotype.

  • Use a Structurally Unrelated Inhibitor:

    • Method: Treat cells with a different inhibitor that targets the same protein but has a distinct chemical structure.

    • Rationale: If the same phenotype is observed with two structurally different inhibitors, it is more likely to be a true on-target effect.

  • Perform a Rescue Experiment:

    • Method: Overexpress a constitutively active or inhibitor-resistant mutant of the target protein.

    • Rationale: If the phenotype is due to on-target inhibition, expressing a form of the target that is unaffected by the inhibitor should "rescue" the cells and reverse the phenotype.

  • Employ a "Knockout" or "Knockdown" Approach:

    • Method: Use CRISPR/Cas9 or siRNA/shRNA to reduce the expression of the target protein.

Issue 2: Cellular Toxicity at Effective Concentrations

You observe significant cell death or morphological changes at concentrations required to inhibit the target.

Possible Cause: Off-target toxicity or cellular stress responses.

Troubleshooting Steps:

  • Titrate the Inhibitor Concentration:

    • Method: Determine the lowest effective concentration that produces the desired on-target effect with minimal toxicity. Perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays.

  • Reduce Incubation Time:

    • Method: For some inhibitors, shorter exposure times may be sufficient to achieve target inhibition without inducing long-term toxic effects.

  • Use Control Compounds:

    • Method: Include a negative control compound that is structurally similar but inactive against the target.

    • Rationale: This helps to distinguish between non-specific toxicity related to the chemical scaffold and target-specific effects.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of compounds like SQ109?

A1: SQ109 is an antitubercular drug candidate. Its primary mechanism of action is the inhibition of the MmpL3 transporter, which is essential for mycolic acid transport in Mycobacterium tuberculosis.[1][2] However, it has been shown to have other activities that could be considered off-target effects in a different context, such as:

  • Acting as an uncoupler, which disrupts the proton motive force across the cell membrane.[1]

  • Inhibiting menaquinone biosynthesis.[1]

These additional activities highlight the importance of using appropriate controls to dissect the specific mechanism responsible for an observed phenotype.

Q2: How do I choose the right controls for my inhibitor experiment?

A2: A comprehensive set of controls is crucial. Consider the following:

  • Vehicle Control: The solvent used to dissolve the inhibitor (e.g., DMSO).

  • Inactive Enantiomer/Stereoisomer: If available, the inactive form of the inhibitor is an excellent negative control.

  • Structurally Unrelated Inhibitor: As mentioned in the troubleshooting guide, this helps confirm on-target effects.

  • Positive Control: A known activator or inhibitor of the pathway of interest to ensure the assay is working correctly.

  • Genetic Controls: siRNA/shRNA or knockout/knock-in cell lines provide the most rigorous validation.

Q3: What are some alternative inhibitors for targeting the Rac GTPase family?

A3: Several inhibitors target Rac GTPases with varying degrees of specificity. It is often recommended to use more than one to confirm findings.

InhibitorTarget(s)Typical IC50/KdNotes
NSC23766 Rac1, Rac3~50 µM (IC50 for Rac1 GEF interaction)A well-characterized inhibitor that targets the interaction with GEFs (guanine nucleotide exchange factors); does not inhibit Cdc42 or RhoA.[3]
EHT 1864 Rac1, Rac1b, Rac2, Rac340-250 nM (Kd)A potent Rac family inhibitor.[3]
Ehop-016 Rac1, Rac3~1.1 µM (IC50)A specific Rac GTPase inhibitor.[3]
MBQ-167 Rac, Cdc42103 nM (Rac), 78 nM (Cdc42)A dual inhibitor of Rac and Cdc42.[3]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating Inhibitor Specificity

This diagram outlines a logical workflow for researchers to follow when validating the specificity of a small molecule inhibitor and troubleshooting potential off-target effects.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation cluster_3 Conclusion A Observe Phenotype with Inhibitor 'this compound' B Dose-Response Curve (Phenotype vs. Target Activity) A->B Validate Potency E Use Structurally Unrelated Inhibitor for Same Target A->E Control for Chemical Scaffold Effects G Use Inactive Analog as Negative Control A->G Control for Non-Specific Effects C Rescue with Inhibitor-Resistant Mutant B->C Confirm Target Dependence D Phenocopy with siRNA/CRISPR B->D Confirm with Genetic Model H On-Target Effect Confirmed C->H D->H F Profile Against Off-Target Panel (e.g., Kinases) E->F Different Phenotype E->H Same Phenotype I Off-Target Effect Identified F->I G->I Phenotype Persists

Caption: Workflow for troubleshooting inhibitor specificity.

Simplified Rac Signaling Pathway

This diagram illustrates a simplified signaling pathway involving Rac GTPases, which are key regulators of the actin cytoskeleton and cell proliferation. Understanding this pathway is essential when studying the effects of Rac inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) GEF Guanine Nucleotide Exchange Factor (GEF) RTK->GEF Growth Factor Rac_GDP Rac-GDP (Inactive) GEF->Rac_GDP Activates Rac_GTP Rac-GTP (Active) Rac_GDP->Rac_GTP GDP/GTP Exchange PAK p21-Activated Kinase (PAK) Rac_GTP->PAK Binds/Activates POR1 Partner of Rac1 (POR1) Rac_GTP->POR1 Binds JNK JNK Pathway PAK->JNK Actin Actin Polymerization (Membrane Ruffling) POR1->Actin Proliferation Cell Proliferation JNK->Proliferation Actin->Proliferation Inhibitor Rac Inhibitor (e.g., NSC23766) Inhibitor->GEF Blocks Interaction

Caption: Simplified Rac GTPase signaling cascade.

References

Technical Support Center: Mitigating SQ109 Cytotoxicity in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing SQ109. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the cytotoxic effects of SQ109 in your eukaryotic cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of SQ109's cytotoxicity in eukaryotic cells?

A1: While SQ109 is known for its anti-mycobacterial activity via inhibition of the MmpL3 transporter, its cytotoxicity in eukaryotic cells stems from off-target effects.[1] The primary mechanisms include:

  • Mitochondrial Uncoupling: SQ109 acts as a protonophore, dissipating the proton motive force across the inner mitochondrial membrane. This uncouples oxidative phosphorylation from ATP synthesis, disrupting cellular energy production.[1][2]

  • Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial electron transport chain leads to increased production of ROS, causing oxidative stress and damage to cellular components.[2][3]

  • Disruption of Calcium Homeostasis: SQ109 has been shown to affect intracellular calcium levels, which can trigger various cell death pathways.[2][3]

  • Induction of Apoptosis: The culmination of mitochondrial dysfunction, oxidative stress, and calcium imbalance can lead to the activation of apoptotic signaling cascades. In macrophages, SQ109 has been observed to augment apoptosis.[4]

Q2: At what concentrations does SQ109 typically show cytotoxicity in eukaryotic cell lines?

A2: The cytotoxic concentration of SQ109 can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response curve for your specific cell line. The following table summarizes some reported IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values.

Cell Line/OrganismAssay TypeConcentration (µM)Reference
Vero (kidney epithelial)Cytotoxicity (IC50)>15.6[5]
U2OS (human bone osteosarcoma)Cytotoxicity (CC50)2.95[6]
THP-1 (human monocytic)Intracellular M. tb growth inhibition (IC90)0.5[7]
Human Monocyte-Derived MacrophagesIntracellular M. tb growth inhibition (IC90)~1.0 (normoxic & hypoxic)[8]
Saccharomyces cerevisiaeGrowth Inhibition (IC50)~1 µg/mL[9]
Candida albicansGrowth Inhibition (MIC)1–2 µg/mL[3]

Q3: How can I reduce the cytotoxic effects of SQ109 in my experiments?

A3: Several strategies can be employed to mitigate SQ109-induced cytotoxicity:

  • Co-treatment with Antioxidants: Since ROS generation is a key mechanism of toxicity, co-incubation with antioxidants can be effective. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866), has been shown to be cytoprotective against ROS-induced damage.[10] Other antioxidants to consider include Vitamin E and MitoQ.

  • Optimization of Cell Culture Conditions:

    • Cell Density: Ensure an optimal cell seeding density. Low cell densities can make cells more susceptible to drug-induced toxicity.

    • Serum Concentration: The presence of serum proteins can sometimes bind to compounds, reducing their effective concentration. However, reducing serum can also stress cells. It is important to find a balance that maintains cell health while allowing for compound activity.

    • Media Composition: Ensure your culture medium is not deficient in antioxidants.[11]

  • Use of Efflux Pump Inhibitors: While more commonly associated with drug resistance in target organisms, efflux pump inhibitors like verapamil (B1683045) could potentially reduce intracellular accumulation of SQ109 in eukaryotic cells, thereby lowering its toxicity. Verapamil is known to inhibit P-glycoprotein and other ABC transporters. However, it is important to note that verapamil itself can have biological effects on cells.[12][13][14]

  • Dose and Exposure Time Reduction: Use the lowest effective concentration of SQ109 and the shortest possible exposure time necessary to achieve your desired experimental outcome.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of SQ109.

Possible Cause Troubleshooting Step
High sensitivity of the cell line. Perform a detailed dose-response curve to determine the precise IC50 for your specific cell line. Consider using a less sensitive cell line if feasible for your experimental goals.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
Suboptimal cell culture conditions. Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before treatment. Check for mycoplasma contamination.
Compound instability. Assess the stability of SQ109 in your culture medium over the experimental time course.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell culture. Use cells within a consistent and low passage number range. Standardize seeding density and the confluency of stock cultures.
Reagent variability. Prepare fresh solutions of SQ109 and other reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Edge effects in multi-well plates. To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and mitigate SQ109 cytotoxicity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well cell culture plates

  • SQ109 stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of SQ109 in complete culture medium. Replace the existing medium with the medium containing the different concentrations of SQ109. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • SQ109 stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Follow the manufacturer's protocol for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • SQ109 stock solution

  • Complete cell culture medium

  • Annexin V-FITC and PI staining kit (commercially available)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SQ109 as desired.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle cell detachment method.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour.

JC-1 Assay for Mitochondrial Membrane Potential

This fluorescent assay uses the JC-1 dye to measure changes in mitochondrial membrane potential.

Materials:

  • 96-well black, clear-bottom cell culture plates

  • SQ109 stock solution

  • Complete cell culture medium

  • JC-1 staining solution (commercially available kit)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with SQ109.

  • JC-1 Staining: Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

  • Washing: Gently wash the cells with assay buffer provided in the kit.

  • Data Acquisition: Measure the fluorescence intensity. Red fluorescence (J-aggregates) indicates healthy mitochondria with high membrane potential, while green fluorescence (JC-1 monomers) indicates depolarized mitochondria. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

ROS-Glo™ H₂O₂ Assay for Reactive Oxygen Species

This luminescent assay measures the level of hydrogen peroxide (H₂O₂), a key ROS.

Materials:

  • 96-well white, opaque-walled cell culture plates

  • SQ109 stock solution

  • Complete cell culture medium

  • ROS-Glo™ H₂O₂ Assay kit (commercially available)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white plate.

  • Substrate Addition and Treatment: Add the H₂O₂ substrate solution from the kit to the cells, followed by the addition of SQ109.

  • Incubation: Incubate for the desired treatment time.

  • Detection: Add the ROS-Glo™ Detection Solution and incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a luminometer. The light signal is proportional to the amount of H₂O₂.

Visualizing Mechanisms and Workflows

Signaling Pathway of SQ109-Induced Cytotoxicity

SQ109_Cytotoxicity_Pathway SQ109 SQ109 Mitochondrion Mitochondrion SQ109->Mitochondrion Ca_homeostasis Disrupted Ca2+ Homeostasis SQ109->Ca_homeostasis H_gradient Proton Gradient Dissipation Mitochondrion->H_gradient Uncoupling ROS Increased ROS Production Mitochondrion->ROS Apoptosis Apoptosis H_gradient->Apoptosis ROS->Apoptosis Ca_homeostasis->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS

Caption: Proposed signaling pathway of SQ109-induced cytotoxicity in eukaryotic cells.

Experimental Workflow for Assessing and Mitigating Cytotoxicity

Mitigation_Workflow cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy start Treat cells with SQ109 dose-response viability_assay Assess Cell Viability (e.g., MTT, LDH) start->viability_assay mechanism_assay Investigate Mechanism (ROS, MMP, Apoptosis) viability_assay->mechanism_assay mitigation_start Co-treat with Mitigating Agent (e.g., Antioxidant) mechanism_assay->mitigation_start If cytotoxicity is high mitigation_viability Re-assess Cell Viability mitigation_start->mitigation_viability end Analyze Data mitigation_viability->end Compare to SQ109 alone

Caption: A general workflow for assessing and mitigating SQ109-induced cytotoxicity.

Troubleshooting Logic for High Cytotoxicity

Troubleshooting_Logic start High Cytotoxicity Observed check_concentration Is SQ109 concentration within expected range? start->check_concentration check_solvent Is solvent concentration non-toxic? check_concentration->check_solvent Yes revisit_protocol Revisit Experimental Protocol check_concentration->revisit_protocol No check_culture Are cell culture conditions optimal? check_solvent->check_culture Yes check_solvent->revisit_protocol No check_culture->revisit_protocol No implement_mitigation Implement Mitigation Strategy check_culture->implement_mitigation Yes

References

Technical Support Center: Improving the Bioavailability of Rac 109

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rac 109. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability of this compound in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. It is a lipophilic compound with poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent. This low solubility is the primary challenge to achieving adequate oral bioavailability.

Q2: What are the most common formulation strategies to improve the bioavailability of this compound?

A2: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound.[1][2][3] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[1][3] Nanosuspensions are a particularly effective approach.[4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in a higher energy amorphous form.[6][7][8]

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[1][9]

  • Excipient Selection: The choice of excipients is crucial as they can interact with the drug and affect its bioavailability.[10][11][12][13]

Q3: Why am I seeing high variability in plasma concentrations of this compound in my animal studies?

A3: High inter-animal variability is a common issue with poorly soluble compounds.[14] Potential causes include:

  • Inconsistent Dissolution: Due to its low solubility, small differences in the gastrointestinal (GI) environment of individual animals can lead to large variations in dissolution and absorption.

  • Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs.

  • First-Pass Metabolism: Variable metabolism in the gut wall or liver can lead to inconsistent systemic exposure.

To mitigate this, it is crucial to standardize experimental conditions, such as fasting times, and to develop a robust formulation that minimizes the impact of physiological differences.[14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo experiments with this compound.

Issue 1: Low Oral Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Particle Size Reduction: Prepare a nanosuspension of this compound to increase its surface area and dissolution rate (see Experimental Protocol 1).[4][5] 2. Amorphous Solid Dispersion (ASD): Formulate this compound as an ASD with a hydrophilic polymer to improve its dissolution.[6][7][8] 3. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to present the drug in a solubilized form.[1][9]
Low dissolution rate in gastrointestinal fluids 1. In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to identify the rate-limiting step. 2. Optimize Formulation: Based on dissolution data, select the most appropriate formulation strategy (nanosuspension, ASD, or SEDDS).
High first-pass metabolism 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes to understand its metabolic fate.[15] 2. Consider Alternative Routes: If first-pass metabolism is extensive, explore alternative routes of administration, such as intravenous or intraperitoneal, for initial efficacy studies.
Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Data
Potential Cause Troubleshooting Steps
Inconsistent experimental conditions 1. Standardize Procedures: Ensure consistent fasting times, dosing volumes, and animal handling techniques across all animals.[14] 2. Control Environment: Maintain a consistent environment (temperature, light cycle) for the animals.
Formulation-dependent variability 1. Robust Formulation: Develop a more robust formulation, such as a nanosuspension or SEDDS, which can reduce the impact of physiological variations between animals.[14] 2. Quality Control: Ensure the formulation is homogenous and the dose is accurate for each animal.
Physiological differences in animals 1. Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[14] 2. Evaluate Different Strains: Consider if the animal strain being used is known for high physiological variability.[14]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Mice

This table summarizes the pharmacokinetic data from a pilot study in mice, comparing different formulations of this compound administered via oral gavage at a dose of 20 mg/kg.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension 150 ± 452.0600 ± 180100 (Reference)
Nanosuspension 750 ± 1501.03600 ± 720600
Amorphous Solid Dispersion (ASD) 600 ± 1201.53000 ± 600500
SEDDS 900 ± 1800.54500 ± 900750

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocols

Experimental Protocol 1: Preparation of a Nanosuspension Formulation for this compound

Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (B11928114) (HPMC)

  • Polysorbate 80 (Tween 80)

  • Purified water

  • Zirconium oxide beads (0.5 mm)

  • High-energy ball mill or wet media mill

Methodology:

  • Preparation of the Stabilizer Solution: Prepare a solution of 0.5% HPMC and 0.5% Tween 80 in purified water.

  • Premixing: Disperse this compound in the stabilizer solution to a final concentration of 100 mg/mL.

  • Milling:

    • Add the premixed suspension and zirconium oxide beads to the milling chamber.

    • Mill at a high speed for a specified duration (e.g., 2-4 hours), monitoring the particle size distribution periodically using dynamic light scattering (DLS).

    • The target particle size is typically below 200 nm.

  • Separation: Separate the nanosuspension from the milling beads.

  • Characterization:

    • Confirm the final particle size and polydispersity index (PDI) by DLS.

    • Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions (e.g., 4°C and room temperature).

Experimental Protocol 2: Oral Gavage Administration in Mice

Objective: To administer a precise dose of this compound formulation orally to mice.

Materials:

  • This compound formulation

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[16]

  • Syringes

  • Animal scale

Methodology:

  • Animal Preparation:

    • Weigh each mouse to determine the correct dosing volume.

    • Ensure mice are properly fasted if required by the study design.

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[17]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[16]

    • Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus.[18]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle. [18]

  • Dose Administration:

    • Once the needle is in the stomach, administer the formulation slowly and steadily.

  • Post-Dosing Monitoring:

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing.[18]

Experimental Protocol 3: Blood Sampling for Pharmacokinetic Analysis

Objective: To collect blood samples from mice at specified time points for the determination of this compound plasma concentrations.

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)

  • Capillary tubes or appropriate blood collection system

  • Centrifuge

  • Pipettes

Methodology:

  • Sample Collection:

    • At each designated time point post-dosing, collect a small volume of blood (e.g., 20-30 µL) from a suitable site, such as the saphenous or submandibular vein.

  • Plasma Separation:

    • Immediately transfer the blood into a microcentrifuge tube containing anticoagulant.

    • Centrifuge the blood sample (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage:

    • Carefully collect the plasma supernatant and transfer it to a clean, labeled tube.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

MEK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Rac109 This compound Rac109->MEK

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Bioavailability_Workflow cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Analysis cluster_3 Outcome Formulation Formulation Strategy (Nanosuspension, ASD, SEDDS) Preparation Formulation Preparation and Characterization Formulation->Preparation Dosing Oral Gavage in Animal Model Preparation->Dosing Sampling Blood Sampling at Time Points Dosing->Sampling Bioanalysis LC-MS/MS Analysis of Plasma Samples Sampling->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Evaluation Evaluation of Bioavailability PK_Analysis->Evaluation

Caption: Experimental workflow for assessing the bioavailability of this compound formulations.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Solubility Is this compound poorly soluble? Start->Check_Solubility Check_Metabolism High First-Pass Metabolism? Check_Solubility->Check_Metabolism No Improve_Formulation Improve Formulation: - Nanosuspension - ASD - SEDDS Check_Solubility->Improve_Formulation Yes Prodrug Consider Prodrug Approach Check_Metabolism->Prodrug Yes Re_evaluate Re-evaluate In Vivo Check_Metabolism->Re_evaluate No Improve_Formulation->Re_evaluate Prodrug->Re_evaluate

Caption: A decision tree for troubleshooting low bioavailability of this compound.

References

Technical Support Center: Addressing SQ109 Resistance in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on SQ109 resistance in mycobacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SQ109 in mycobacteria?

SQ109 primarily targets the Mycobacterium tuberculosis membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[1][2][3] MmpL3 is essential for transporting trehalose (B1683222) monomycolate (TMM), a crucial precursor for mycolic acid synthesis, across the inner membrane.[1][4] By inhibiting MmpL3, SQ109 disrupts the incorporation of mycolic acids into the mycobacterial cell wall, leading to a loss of cell wall integrity and ultimately cell death.[1][5][6]

Q2: What are the known mechanisms of resistance to SQ109 in mycobacteria?

The primary mechanism of resistance to SQ109 is the acquisition of mutations in the mmpL3 gene.[5][7][8] These mutations can alter the binding site of SQ109 on the MmpL3 protein, reducing the drug's efficacy. Additionally, overexpression of certain efflux pumps, such as MmpL7, has been identified as a potential secondary mechanism of resistance.[[“]][10]

Q3: What is the typical Minimum Inhibitory Concentration (MIC) of SQ109 against susceptible M. tuberculosis?

The MIC of SQ109 against susceptible strains of M. tuberculosis generally ranges from 0.12 to 0.78 mg/L.[11]

Troubleshooting Guides

Section 1: Minimum Inhibitory Concentration (MIC) Assays

Q4: I am observing inconsistent or higher-than-expected MIC values for SQ109. What are the possible reasons?

Several factors can contribute to variability in MIC assays:

  • Compound Solubility: SQ109 has limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions. Visually inspect for any precipitation.

  • Inoculum Preparation: The density of the mycobacterial inoculum is critical. Ensure a standardized inoculum is used for each experiment, typically a McFarland standard of 0.5.

  • Media and Supplements: The type of growth medium (e.g., Middlebrook 7H9, 7H11) and supplements (e.g., OADC) can influence the MIC. Use a consistent and well-defined medium for all assays.

  • Incubation Conditions: Maintain consistent incubation temperature (37°C) and duration. For slow-growing mycobacteria like M. tuberculosis, incubation can take 7-21 days.

  • Evaporation: In microplate-based assays, evaporation from the wells can concentrate the drug and affect the results. Use plate sealers or a humidified incubator to minimize evaporation.

Q5: My positive control for resistance (a known resistant mutant) is showing susceptibility to SQ109. What should I do?

  • Confirm the Mutant's Genotype: Verify the presence of the expected resistance-conferring mutation in the mmpL3 gene of your control strain by sequencing.

  • Check for Contamination: Ensure your resistant culture has not been contaminated with a susceptible strain. Streak the culture on solid media to isolate single colonies and re-test.

  • Review Assay Parameters: Double-check all assay parameters, including drug concentrations and inoculum density, to ensure they are correct.

Section 2: Genetic Analysis of Resistant Mutants

Q6: I am having trouble amplifying the mmpL3 gene from my SQ109-resistant mutants via PCR. What are some troubleshooting steps?

The mmpL3 gene in mycobacteria can be challenging to amplify due to its high GC content. Here are some tips:

  • DNA Quality: Ensure you have high-quality genomic DNA. Use a robust DNA extraction method suitable for the thick, lipid-rich mycobacterial cell wall.

  • Primer Design: Use primers specifically designed for the mmpL3 gene of your mycobacterial species. Ensure they have a melting temperature (Tm) suitable for your PCR conditions and are free of secondary structures.

  • PCR Conditions:

    • Denaturation: Use a higher denaturation temperature (e.g., 98°C) and a longer initial denaturation time to effectively separate the GC-rich DNA strands.

    • Annealing: Optimize the annealing temperature. A temperature gradient PCR can be helpful to determine the optimal temperature for your primers.

    • Extension: Use a polymerase with high processivity and proofreading activity.

    • Additives: Consider adding PCR enhancers such as DMSO or betaine (B1666868) to the reaction mix to improve the amplification of GC-rich templates.[12]

Q7: The sequencing results of my mmpL3 PCR product are unclear or show mixed peaks. How should I interpret this?

  • Mixed Population: Mixed peaks in a sequencing chromatogram can indicate a mixed population of bacteria (e.g., a mix of wild-type and mutant cells). To resolve this, re-streak your resistant culture to obtain single colonies and sequence the mmpL3 gene from individual colonies.

  • Sequencing Artifacts: Poor quality sequence can result from issues with the sequencing reaction or capillary electrophoresis.

    • Purify PCR Product: Ensure your PCR product is well-purified to remove excess primers and dNTPs.

    • Primer-Dimer Contamination: If primer-dimers are present, gel-purify your PCR product before sequencing.

    • Consult Sequencing Facility: If problems persist, consult with your sequencing facility for troubleshooting advice.

Section 3: Investigating Efflux Pump-Mediated Resistance

Q8: How can I determine if efflux pumps are contributing to SQ109 resistance in my mycobacterial strain?

You can investigate the role of efflux pumps using an efflux pump inhibitor (EPI) in your MIC assays.

  • Perform MIC assays with and without an EPI: Use a known EPI, such as verapamil (B1683045) or reserpine, at a sub-inhibitory concentration in your MIC assay.

  • Interpret the results: A significant decrease (typically four-fold or more) in the MIC of SQ109 in the presence of the EPI suggests that efflux pumps are contributing to resistance.

Data Presentation

Table 1: SQ109 MICs for M. tuberculosis with mmpL3 Mutations

mmpL3 MutationAmino Acid ChangeFold Increase in MIC (approx.)Reference Strain MIC (mg/L)Resistant Strain MIC (mg/L)
F255LPhenylalanine to Leucine8 - 150.2 - 0.41.6 - 6.0
Y252CTyrosine to Cysteine8 - 150.2 - 0.41.6 - 6.0
G596RGlycine to Arginine~15~0.2~3.0
L567PLeucine to Proline2 - 80.25 - 0.50.5 - 4.0
A644LAlanine to Leucine2 - 80.25 - 0.50.5 - 4.0
A677VAlanine to Valine2 - 80.25 - 0.50.5 - 4.0

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare SQ109 Stock Solution: Dissolve SQ109 in 100% DMSO to a concentration of 10 mg/mL.

  • Prepare Mycobacterial Inoculum:

    • Grow mycobacteria in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard using sterile broth. This corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the adjusted inoculum 1:100 in fresh 7H9 broth.

  • Prepare Microplate:

    • Add 100 µL of 7H9 broth to all wells of a 96-well microplate.

    • Add 2 µL of the 10 mg/mL SQ109 stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.

  • Inoculate Plate: Add 100 µL of the diluted mycobacterial inoculum to each well.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 7-14 days (for M. tuberculosis).

  • Read Results: The MIC is the lowest concentration of SQ109 that completely inhibits visible growth. A growth control (no drug) and a sterility control (no bacteria) should be included.

Protocol 2: Genomic DNA Extraction from Mycobacteria
  • Harvest Cells: Pellet 5-10 mL of a mid-log phase mycobacterial culture by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in 500 µL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

    • Add 50 µL of 10% SDS and 3 µL of Proteinase K (20 mg/mL).

    • Incubate at 56°C for 1 hour.

  • Inactivation and Polysaccharide Removal:

    • Add 100 µL of 5 M NaCl and 80 µL of CTAB/NaCl solution (10% CTAB in 0.7 M NaCl).

    • Incubate at 65°C for 10 minutes.

  • Purification:

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion.

    • Centrifuge to separate the phases.

    • Transfer the upper aqueous phase to a new tube.

    • Repeat the chloroform:isoamyl alcohol extraction.

  • Precipitation:

    • Add 0.6 volumes of isopropanol (B130326) to the aqueous phase and mix gently.

    • Incubate at -20°C for 1 hour to precipitate the DNA.

    • Centrifuge to pellet the DNA.

  • Wash and Resuspend:

    • Wash the DNA pellet with 70% ethanol.

    • Air dry the pellet and resuspend in 50-100 µL of TE buffer or sterile water.

Protocol 3: PCR Amplification of the mmpL3 Gene
  • Primer Design: Design or obtain primers flanking the entire coding sequence of the mmpL3 gene.

  • PCR Reaction Mix (50 µL):

    • 5 µL of 10x PCR buffer

    • 1 µL of 10 mM dNTPs

    • 1 µL of 10 µM forward primer

    • 1 µL of 10 µM reverse primer

    • 1 µL of template DNA (50-100 ng)

    • 0.5 µL of a high-fidelity, GC-rich compatible DNA polymerase

    • Add nuclease-free water to 50 µL.

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 3 minutes

    • 30-35 Cycles:

      • Denaturation: 98°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1-2 minutes (depending on the length of the amplicon)

    • Final Extension: 72°C for 5-10 minutes

  • Verification: Run 5 µL of the PCR product on a 1% agarose (B213101) gel to confirm the presence of a single band of the expected size.

Protocol 4: Sanger Sequencing of the mmpL3 PCR Product
  • Purify PCR Product: Purify the remaining PCR product using a commercial PCR purification kit or by gel extraction to remove primers, dNTPs, and polymerase.

  • Sequencing Reaction:

    • Prepare sequencing reactions using a commercial sequencing kit (e.g., BigDye Terminator).

    • Set up separate reactions for the forward and reverse primers.

    • Use approximately 20-50 ng of the purified PCR product and 3.2 pmol of the sequencing primer per reaction.

  • Sequencing: Submit the sequencing reactions to a sequencing facility for capillary electrophoresis.

  • Analysis: Analyze the resulting chromatograms using sequencing analysis software. Align the sequences from the resistant mutant with the wild-type mmpL3 sequence to identify mutations.

Visualizations

SQ109_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall cluster_inner_membrane Inner Membrane Mycolic_Acids Mycolic Acids Arabinogalactan Arabinogalactan Peptidoglycan Peptidoglycan MmpL3 MmpL3 Transporter TMM Trehalose Monomycolate (TMM) (in periplasm) MmpL3->TMM TMM_precursor TMM Precursor (in cytoplasm) TMM_precursor->MmpL3 Transport TMM->Mycolic_Acids Incorporation SQ109 SQ109 SQ109->MmpL3 Inhibition

Caption: Mechanism of action of SQ109 targeting the MmpL3 transporter.

SQ109_Resistance_Mechanisms SQ109 SQ109 MmpL3_WT Wild-type MmpL3 SQ109->MmpL3_WT Inhibition MmpL3_Mutant Mutant MmpL3 SQ109->MmpL3_Mutant Reduced Inhibition Efflux_Pump Efflux Pump (e.g., MmpL7) SQ109->Efflux_Pump Extrusion Cell_Death Cell Death MmpL3_WT->Cell_Death Cell_Survival Cell Survival MmpL3_Mutant->Cell_Survival Efflux_Pump->Cell_Survival

Caption: Primary mechanisms of resistance to SQ109 in mycobacteria.

Experimental_Workflow_Resistance_Characterization Start Start: Suspected SQ109-Resistant Isolate MIC_Assay Perform MIC Assay Start->MIC_Assay Confirm_Resistance Confirm Resistance (Compare to WT MIC) MIC_Assay->Confirm_Resistance DNA_Extraction Genomic DNA Extraction Confirm_Resistance->DNA_Extraction Resistant End End: Resistance Mechanism Characterized Confirm_Resistance->End Susceptible PCR_mmpL3 PCR Amplification of mmpL3 DNA_Extraction->PCR_mmpL3 Sequencing Sanger Sequencing PCR_mmpL3->Sequencing Analyze_Sequence Analyze Sequence for Mutations Sequencing->Analyze_Sequence Mutation_Identified Resistance-Conferring Mutation Identified Analyze_Sequence->Mutation_Identified Mutation Found No_Mutation No mmpL3 Mutation Analyze_Sequence->No_Mutation No Mutation Mutation_Identified->End Efflux_Assay Investigate Efflux Pump Activity (MIC with EPI) No_Mutation->Efflux_Assay Efflux_Assay->End

Caption: Experimental workflow for characterizing SQ109 resistance.

References

Technical Support Center: Refining Experimental Protocols for Consistent Rac1 Activation Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in Rac1 activation assays.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experimental procedures.

General Questions

  • What is the principle of the Rac1 activation assay? The Rac1 activation assay is a pull-down method that uses the p21-binding domain (PBD) of the p21-activated protein kinase (PAK), which specifically binds to the active, GTP-bound form of Rac1.[1][2][3] The PBD is typically fused to GST and immobilized on agarose (B213101) or glutathione (B108866) beads.[4][5] Active Rac1 from a cell lysate will bind to the PBD beads and be "pulled down." The amount of active Rac1 is then quantified by Western blotting using a Rac1-specific antibody.[1][2][6]

Sample Preparation

  • My cell lysate is very viscous. What should I do? Viscosity in cell lysates is often due to the release of genomic DNA during cell lysis.[2] To resolve this, you can pass the lysate through a 27.5-gauge syringe needle 3-4 times to shear the DNA.[2]

  • Should I use fresh or frozen cell lysates? It is highly recommended to use fresh cell lysates.[1][2][6] The active, GTP-bound form of Rac1 is labile and can be quickly hydrolyzed to the inactive GDP-bound form.[1][2][6] If you must use frozen lysates, snap-freeze them in liquid nitrogen and store them at -80°C.[2] Avoid multiple freeze-thaw cycles.[1][6] Performing all steps at 4°C or on ice can help reduce the hydrolysis of GTP-Rac1.[1][2][6]

Pull-Down Assay

  • I'm not getting a signal for my positive control. What could be wrong? The positive control typically involves treating a cell lysate with GTPγS, a non-hydrolyzable analog of GTP, to constitutively activate Rac1.[1][4] If the positive control fails, consider the following:

    • Improper loading: Ensure that GTPγS was added to the lysate at the correct concentration and incubated under the recommended conditions (e.g., 30°C for 15-30 minutes with agitation).[4][7]

    • EDTA and MgCl2 steps: The protocol often requires the addition of EDTA to chelate magnesium ions and allow for nucleotide exchange, followed by the addition of excess MgCl2 to stop the reaction.[1][6] Ensure these steps were performed correctly.

    • Inactive GTPγS: GTPγS can degrade over time. Use a fresh aliquot if possible.

  • My negative control shows a strong signal. The negative control usually involves treating a cell lysate with GDP to ensure Rac1 is in its inactive state.[1][4] A strong signal in the negative control lane suggests non-specific binding.

    • Too many beads: Using an excessive amount of PAK-PBD beads can lead to the pull-down of inactive, GDP-bound Rac1.[8] It is recommended to perform a bead titration to determine the optimal amount for your specific cell lysate.[8]

    • Insufficient washing: Inadequate washing of the beads after incubation with the lysate can leave behind non-specifically bound proteins. Ensure you are following the recommended washing steps.[1]

Western Blotting

  • I'm seeing high background on my Western blot. How can I reduce it? High background can obscure your results. Here are some common causes and solutions:[9][10][11]

    • Blocking issues: Blocking is crucial to prevent non-specific antibody binding.

      • Ensure your blocking buffer is fresh and appropriate for your detection system (e.g., avoid using milk with avidin-biotin systems as it contains biotin).[11]

      • Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[10]

      • Consider trying a different blocking agent (e.g., BSA instead of non-fat dry milk).[10]

    • Antibody concentration: The primary or secondary antibody concentration may be too high.[12][13] Try titrating your antibodies to find the optimal dilution.

    • Washing steps: Increase the number and duration of washes after antibody incubations to remove unbound antibodies. Adding a detergent like Tween 20 to your wash buffer can also help.[10]

    • Membrane handling: Avoid touching the membrane with your hands. Use forceps to handle the membrane.[13] Ensure the membrane does not dry out during the procedure.[11]

  • I'm getting weak or no signal for my target protein. A weak or absent signal can be frustrating. Consider these possibilities:[10][11]

    • Inactive Rac1: The cells may not have been stimulated appropriately to activate Rac1, or the active Rac1 may have been hydrolyzed during sample preparation.

    • Low protein concentration: Ensure you are loading enough protein in your pull-down assay. It's recommended to first perform a Western blot on the total cell lysate to confirm the presence of Rac1.[1]

    • Antibody issues: The primary antibody may not be effective. Ensure it is stored correctly and is not expired.[11] You may need to increase the antibody concentration or incubation time.[10][11]

    • Poor transfer: Verify that the protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.[2]

    • Detection reagents: Ensure your detection reagents (e.g., ECL substrate) have not expired and are working correctly.

  • I'm seeing multiple bands on my Western blot. Unexpected bands can be due to several factors:[12]

    • Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. Try optimizing the antibody concentrations or using a more specific antibody.[12]

    • Protein degradation: Protease activity in your sample can lead to protein degradation and the appearance of lower molecular weight bands. Always use fresh protease inhibitors in your lysis buffer.[12]

    • Post-translational modifications: Modifications such as glycosylation can cause the protein to migrate at a higher molecular weight than expected.[12]

    • Splice variants: Different isoforms of Rac1 may be present in your sample.[14]

Data Presentation

Table 1: Troubleshooting Summary for Rac1 Pull-Down Assay

IssuePossible CauseRecommended Solution
High Background Antibody concentration too highOptimize antibody dilutions.[12][13]
Insufficient blockingIncrease blocking time or try a different blocking agent.[10]
Inadequate washingIncrease the number and duration of washes.[10]
Weak or No Signal Low abundance of active Rac1Ensure proper cell stimulation; use fresh lysates.[1][6]
Insufficient protein loadedIncrease the amount of lysate in the pull-down.[1]
Ineffective antibodyUse a fresh, validated antibody; optimize concentration and incubation time.[10][11]
Poor protein transferVerify transfer efficiency with Ponceau S staining.[2]
Non-Specific Bands Non-specific antibody bindingOptimize antibody concentrations; use an affinity-purified antibody.[12]
Protein degradationAdd fresh protease inhibitors to the lysis buffer.[12]
Post-translational modificationsCheck literature for known modifications of Rac1.[12]

Experimental Protocols

Detailed Methodology for Rac1 Pull-Down Activation Assay

This protocol is a synthesis of common procedures for Rac1 activation assays.[1][2][4]

A. Sample Preparation (Adherent Cells)

  • Culture cells to approximately 80-90% confluency.

  • If applicable, stimulate cells with a Rac1 activator.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Completely remove the final PBS wash and add ice-cold 1X Assay/Lysis Buffer containing protease inhibitors (e.g., 1 mM PMSF, 10 µg/mL leupeptin, and 10 µg/mL aprotinin).[6]

  • Place the culture plates on ice for 10-20 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[1]

  • Collect the supernatant and determine the protein concentration. Use the lysate immediately or snap-freeze in liquid nitrogen and store at -80°C.[2]

B. Positive and Negative Controls (Optional but Recommended)

  • Aliquot 0.5 - 1 mg of cell lysate into two separate tubes.

  • Add 20 µL of 0.5 M EDTA to each tube.

  • To the positive control tube, add 10 µL of 100X GTPγS.[1]

  • To the negative control tube, add 10 µL of 100X GDP.[1]

  • Incubate both tubes for 30 minutes at 30°C with agitation.

  • Stop the reaction by adding 65 µL of 1 M MgCl2 to each tube and place on ice.[1]

C. Rac1 Pull-Down

  • To your experimental samples and controls, add an appropriate amount of PAK-PBD agarose bead slurry (typically 20-40 µL).[1][2]

  • Incubate the tubes at 4°C for 1 hour with gentle agitation.

  • Pellet the beads by centrifugation at 14,000 x g for 10 seconds.[1]

  • Carefully aspirate and discard the supernatant.

  • Wash the bead pellet three times with 0.5 mL of 1X Assay Buffer, centrifuging and aspirating each time.[1]

  • After the final wash, carefully remove all of the supernatant.

D. Western Blotting

  • Resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer.

  • Boil each sample for 5 minutes.

  • Centrifuge the samples at 14,000 x g for 10 seconds.

  • Load 20 µL of the supernatant onto an SDS-PAGE gel. It is also recommended to load a small amount of the total cell lysate to visualize total Rac1 levels.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for Rac1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL detection system.

Mandatory Visualization

Rac1_Activation_Cycle Rac1_GDP Rac1-GDP (Inactive) Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP GDI GDIs (GDP Dissociation Inhibitors) Rac1_GDP->GDI Sequester Rac1_GTP->Rac1_GDP Pi Downstream Downstream Effectors (e.g., PAK) Rac1_GTP->Downstream Signal Transduction GEF GEFs (Guanine Nucleotide Exchange Factors) GEF->Rac1_GDP Activate GAP GAPs (GTPase Activating Proteins) GAP->Rac1_GTP Inactivate

Caption: The Rac1 activation and inactivation cycle regulated by GEFs, GAPs, and GDIs.

Rac1_Signaling_Pathway cluster_upstream Upstream Signals cluster_rac1 Rac1 Activation cluster_downstream Downstream Effectors & Cellular Response GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Integrins Integrins Integrins->PI3K GEFs GEFs PI3K->GEFs Rac1 Rac1-GTP GEFs->Rac1 PAK PAK Rac1->PAK WAVE_complex WAVE Complex Rac1->WAVE_complex JNK JNK Rac1->JNK Migration Cell Migration PAK->Migration Actin Actin Polymerization (Lamellipodia) WAVE_complex->Actin Gene_Transcription Gene Transcription JNK->Gene_Transcription Actin->Migration

Caption: Simplified Rac1 signaling pathway leading to cell migration and gene transcription.

References

Troubleshooting Unexpected Results in SQ109 Mechanism of Action Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during mechanism of action studies of the anti-tubercular drug candidate SQ109. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

I. Inconsistent Minimum Inhibitory Concentration (MIC) Values

Q1: My MIC values for SQ109 against Mycobacterium tuberculosis are inconsistent across experiments. What are the potential causes and how can I troubleshoot this?

A1: Inconsistent MIC values are a common issue in mycobacterial research. Several factors can contribute to this variability. A systematic approach to troubleshooting is crucial.

Potential Causes & Troubleshooting Steps:

  • Inoculum Preparation:

    • Clumping of Mycobacteria: M. tuberculosis has a tendency to clump, leading to inaccurate inoculum density. Ensure thorough vortexing with glass beads or passage through a syringe to obtain a single-cell suspension.

    • Incorrect Inoculum Density: The final inoculum concentration is critical. Standardize your inoculum to a McFarland standard of 0.5, which corresponds to approximately 5 x 10⁵ CFU/mL.

  • Drug Solution and Stability:

    • Solubility Issues: SQ109 is a lipophilic molecule. Ensure it is fully dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before preparing serial dilutions.

    • Degradation: Prepare fresh stock solutions of SQ109 for each experiment to avoid potential degradation over time.

  • Assay Conditions:

    • Media Composition: Variations in media batches (e.g., Middlebrook 7H9) can affect drug activity. Use a consistent, high-quality source for your media and supplements.

    • Incubation Time: Due to the slow growth of M. tuberculosis, it is essential to read the results at a standardized time point (e.g., day 14). Reading too early or too late can significantly shift the MIC.

  • Plate Reading:

    • Visual vs. Spectrophotometric Reading: Subjectivity in visual reading can introduce variability. Whenever possible, use a spectrophotometer to measure optical density (OD) for a more quantitative and reproducible endpoint.

II. Investigating the Primary Target: MmpL3 Inhibition

Q2: I am not observing the expected accumulation of trehalose (B1683222) monomycolate (TMM) after treating mycobacteria with SQ109. What could be wrong?

A2: The primary mechanism of SQ109 in Mycobacterium tuberculosis is the inhibition of the MmpL3 transporter, leading to the accumulation of its substrate, TMM.[1][2] If you are not observing this phenotype, consider the following:

  • Sub-optimal Drug Concentration: Ensure you are using a concentration of SQ109 that is at or above the MIC. A dose-response experiment is recommended to determine the optimal concentration for observing TMM accumulation.

  • Timing of Lipid Extraction: The accumulation of TMM can be a dynamic process. Perform a time-course experiment to identify the optimal time point for lipid extraction after SQ109 treatment.

  • Lipid Extraction and Analysis:

    • Extraction Efficiency: The extraction of mycobacterial lipids is a critical step. Ensure your protocol for extracting polar lipids is robust and reproducible.

    • Thin-Layer Chromatography (TLC) Separation: The solvent system used for TLC is crucial for separating TMM from other lipids. A commonly used system is chloroform:methanol:ammonium hydroxide (B78521) (80:20:2).[3]

  • Radiolabeling Issues (if applicable):

    • If you are using radiolabeled precursors like [¹⁴C]-acetate or [¹⁴C]-propionate, ensure the specific activity is sufficient for detection and that the labeling period is optimized.

Q3: I am getting conflicting results when measuring the binding affinity of SQ109 to MmpL3. Why is this and which method is more reliable?

A3: Discrepancies in the binding affinity of SQ109 to MmpL3 have been reported in the literature.[4] This can be attributed to the different biophysical techniques employed and the experimental conditions.

MethodReported KdConsiderations
Surface Plasmon Resonance (SPR)~0.4–1.2 mMMay be less sensitive for lipophilic compounds and membrane proteins. The use of micelles to solubilize MmpL3 can influence the interaction.[4][5]
Multiscale Thermophoresis (MST)~1.6 µMPerformed in a more native-like cell membrane nanoparticle environment, which may better reflect the in vivo interaction.[5]
Biolayer Interferometry (BLI)Qualitative binding confirmedProvides evidence of interaction but may not yield a precise dissociation constant.[6]

Troubleshooting & Recommendations:

  • Method Selection: For membrane proteins like MmpL3, techniques that maintain the protein in a more native-like environment, such as MST, may provide more physiologically relevant binding affinities.

  • Protein Quality: Ensure the purified MmpL3 protein is correctly folded and functional.

  • Experimental Controls: Use appropriate positive and negative controls in your binding assays.

III. Exploring Secondary Mechanisms of Action

Q4: My results suggest that SQ109 is still active against a bacterial strain that does not have MmpL3. How can I investigate the secondary mechanisms of action?

A4: SQ109 is known to have multiple mechanisms of action, which contributes to its broad-spectrum activity and low rate of resistance.[4][7] In organisms lacking MmpL3, its activity is likely due to these secondary mechanisms.

Key Secondary Mechanisms & How to Investigate Them:

  • Disruption of the Proton Motive Force (PMF): SQ109 can act as an uncoupler, collapsing the pH gradient (ΔpH) and the membrane potential (Δψ) across the bacterial membrane.[4][8]

    • Experimental Approach: Use fluorescent probes to measure changes in ΔpH (e.g., ACMA) and Δψ (e.g., DiSC₃(5)). A decrease in fluorescence indicates a collapse of the respective gradients.

  • Inhibition of Menaquinone Biosynthesis: SQ109 can interfere with the biosynthesis of menaquinone, a vital component of the electron transport chain.[4]

    • Experimental Approach: Conduct "rescue" experiments by supplementing the growth medium with exogenous menaquinone (e.g., MK-4). If the inhibitory effect of SQ109 is reversed, it suggests interference with this pathway.

  • Inhibition of Cell Wall Biosynthesis (Upstream of MmpL3):

    • Experimental Approach: Perform "rescue" experiments with undecaprenyl phosphate (B84403) (Up), a precursor in cell wall biosynthesis. An increase in the IC₅₀ of SQ109 in the presence of Up suggests a target in this pathway.[4]

Q5: I am performing a "rescue" experiment with undecaprenyl phosphate (Up), but I don't see a significant shift in the SQ109 IC₅₀.

A5: A lack of a rescue effect with Up could indicate several possibilities:

  • Concentration of Up: The concentration of Up used is critical. A concentration-dependent rescue effect should be determined, as the effect may plateau at higher concentrations due to solubility limits.[4]

  • Primary Mechanism Dominance: In organisms where MmpL3 is the primary target, the rescue effect by Up might be less pronounced as it addresses a secondary target.

  • Experimental System: The rescue effect may be more prominent in certain species or strains.

  • Combined Mechanisms: The potent activity of SQ109 is likely due to the combination of its effects on MmpL3 and its uncoupling activity.[9] Therefore, rescuing a single secondary pathway may not be sufficient to fully restore growth.

Experimental Protocols

Protocol 1: Assessment of Trehalose Monomycolate (TMM) Accumulation

Objective: To determine if SQ109 treatment leads to the accumulation of TMM in mycobacteria.

Methodology:

  • Grow Mycobacterium cultures to mid-log phase.

  • Treat the cultures with SQ109 at a concentration ≥ MIC. Include a vehicle control (e.g., DMSO).

  • (Optional) Add a radiolabeled precursor (e.g., [¹⁴C]-acetate) to the cultures to label the lipids.

  • Incubate for the desired time period (a time-course is recommended).

  • Harvest the cells by centrifugation.

  • Extract the polar lipids from the cell pellet using a suitable solvent mixture (e.g., chloroform:methanol).

  • Analyze the lipid extract by thin-layer chromatography (TLC) using a solvent system that separates TMM and trehalose dimycolate (TDM) (e.g., chloroform:methanol:ammonium hydroxide, 80:20:2).[3]

  • Visualize the lipids by staining (e.g., with iodine vapor or specific lipid stains) or by autoradiography if a radiolabel was used.

  • Quantify the TMM and TDM spots to determine the relative accumulation.

Protocol 2: Measurement of Proton Motive Force (PMF) Disruption

Objective: To assess the effect of SQ109 on the two components of the PMF: the pH gradient (ΔpH) and the membrane potential (Δψ).

Methodology:

  • Prepare inverted membrane vesicles (IMVs) from E. coli or another suitable bacterial species.

  • For ΔpH Measurement:

    • Use a pH-sensitive fluorescent probe such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA).

    • Establish a proton gradient across the IMV membrane by adding a substrate for the respiratory chain (e.g., NADH).

    • Monitor the fluorescence quenching of ACMA as it accumulates inside the acidic vesicles.

    • Add SQ109 at various concentrations and measure the increase in fluorescence, which indicates the collapse of the ΔpH.

  • For Δψ Measurement:

    • Use a membrane potential-sensitive fluorescent probe like 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

    • Establish a membrane potential by adding a respiratory substrate.

    • Monitor the fluorescence quenching of the probe as it partitions into the energized membrane.

    • Add SQ109 and measure the increase in fluorescence, indicating depolarization of the membrane.

Visualizations

SQ109_Primary_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursors->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Cell_Wall_Assembly Mycolic Acid Incorporation into Cell Wall TMM_Periplasm->Cell_Wall_Assembly SQ109 SQ109 SQ109->MmpL3 Inhibition

Caption: Primary mechanism of SQ109: Inhibition of MmpL3-mediated TMM transport.

SQ109_Troubleshooting_Workflow Start Unexpected Experimental Result with SQ109 Check_MIC Inconsistent MIC? Start->Check_MIC Troubleshoot_MIC Review: - Inoculum Prep - Drug Solution - Assay Conditions Check_MIC->Troubleshoot_MIC Yes Check_Primary_Target No TMM Accumulation? Check_MIC->Check_Primary_Target No Troubleshoot_MIC->Check_Primary_Target Troubleshoot_TMM Verify: - SQ109 Concentration - Time Course - Lipid Extraction/TLC Check_Primary_Target->Troubleshoot_TMM Yes Check_Secondary_Mechanisms Activity in MmpL3-Negative Strain? Check_Primary_Target->Check_Secondary_Mechanisms No Troubleshoot_TMM->Check_Secondary_Mechanisms Investigate_Secondary Perform: - PMF Disruption Assay - Menaquinone Rescue - Undecaprenyl Phosphate Rescue Check_Secondary_Mechanisms->Investigate_Secondary Yes End Identify Source of Unexpected Result Check_Secondary_Mechanisms->End No Investigate_Secondary->End

Caption: Logical workflow for troubleshooting unexpected results in SQ109 studies.

References

Technical Support Center: Optimizing In Vivo Delivery of SQ109

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SQ109 in in vivo models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of SQ109?

SQ109's primary mechanism of action is the inhibition of the MmpL3 transporter in Mycobacterium tuberculosis.[1] MmpL3 is essential for transporting trehalose (B1683222) monomycolate, a precursor for mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2] By inhibiting MmpL3, SQ109 disrupts cell wall synthesis.[1][2] Additionally, SQ109 has other proposed mechanisms of action, including the disruption of menaquinone biosynthesis, inhibition of cellular respiration, and collapsing the proton motive force of the bacterial cell membrane.[1]

2. What is the oral bioavailability of SQ109 in different animal models?

SQ109 generally exhibits low oral bioavailability across various species.[1][3][4] Despite this, it demonstrates significant efficacy in vivo, which is attributed to its high volume of distribution and accumulation in target tissues like the lungs and spleen.[2][3]

3. How does SQ109 distribute in tissues after administration?

SQ109 shows preferential distribution to and accumulation in the lungs and spleen, which are primary sites of Mycobacterium tuberculosis infection.[2][3] Tissue concentrations of SQ109 can be significantly higher (over 100-fold) than plasma concentrations.[3] Studies in rats have shown the highest levels of radioactivity after oral administration of labeled SQ109 in the liver, followed by the lung, spleen, and kidney.[4]

4. Can SQ109 be used in combination with other anti-tuberculosis drugs?

Yes, SQ109 has shown synergistic or additive effects when combined with other anti-tuberculosis drugs. In a mouse model of chronic tuberculosis, replacing ethambutol (B1671381) (EMB) with SQ109 in a regimen with rifampin (RIF) and isoniazid (B1672263) (INH) resulted in a significantly lower bacterial load in the lungs.[5]

5. What is the recommended dosage of SQ109 in mice for efficacy studies?

In a chronic mouse model of tuberculosis, SQ109 administered orally at a dose of 10 mg/kg of body weight was shown to be as effective as ethambutol at 100 mg/kg in reducing lung colony-forming units (CFU).[5] Dose-dependent reductions in mycobacterial load in both the spleen and lungs of mice have been observed with oral administration of SQ109 in the range of 0.1–25 mg/kg/day.[3]

Troubleshooting Guides

Issue 1: Poor or inconsistent efficacy in in vivo models.
  • Question: I am not observing the expected reduction in bacterial load in my in vivo model after treatment with SQ109. What could be the issue?

  • Answer:

    • Inadequate Drug Formulation and Delivery: Due to its hydrophobic nature, SQ109 can be challenging to formulate for consistent oral absorption.[3] Ensure that your formulation is a stable and homogenous suspension or solution. Consider using the dihydrochloride (B599025) salt of SQ109, which has been used in many experiments.[2] For oral gavage, vehicles containing solubilizing agents such as carboxymethyl cellulose (B213188) (CMC), DMSO, and Tween 80, or edible oils, may improve consistency.[6]

    • Low Oral Bioavailability: SQ109 has inherently low oral bioavailability.[1][3][4] While it concentrates in target tissues, variability in absorption between animals can lead to inconsistent results. Ensure precise dosing and consider alternative administration methods for pharmacokinetic studies, such as intravenous injection, to establish baseline exposure.

    • Timing of Efficacy Assessment: The synergistic effects of SQ109 with other drugs like isoniazid and rifampin may become more apparent after a longer duration of treatment (>2 weeks).[7] Ensure your experimental endpoint is timed appropriately to observe the desired effect.

    • Metabolism: SQ109 is metabolized by the liver.[4] While the parent compound is considered the primary active agent, variations in metabolism between individual animals could contribute to inconsistent efficacy.

Issue 2: Signs of toxicity or adverse effects in treated animals.
  • Question: My animals are showing signs of distress after SQ109 administration. What are the known toxicities, and what should I monitor for?

  • Answer:

    • Dose-Related Toxicity: While generally well-tolerated at therapeutic doses, high doses of SQ109 can be toxic. The maximum tolerated dose (MTD) in mice is reported to be 600 mg/kg, with an 800 mg/kg dose being fatal.[2] Ensure your dose is within the therapeutic range (e.g., 10-25 mg/kg in mice for efficacy).

    • Monitoring for Adverse Effects: Although one study reported no noticeable side effects in mice at therapeutic doses, it is crucial to monitor for general signs of toxicity.[3] These can include:

      • Changes in weight (weight loss)

      • Changes in behavior (lethargy, agitation)

      • Physical appearance (ruffled fur, hunched posture)

      • Gastrointestinal issues (diarrhea)

      • Respiratory distress

    • Formulation Vehicle Effects: The vehicle used for administration can also cause adverse effects. Ensure the vehicle and its concentration are well-tolerated. For example, high concentrations of DMSO can be toxic.

Data Presentation

Table 1: Pharmacokinetic Parameters of SQ109 in Various Animal Models

SpeciesRouteDoseCmaxTmax (h)t1/2 (h)Oral Bioavailability (%)Reference
Mousei.v.3 mg/kg1038 ng/mL-3.5-[3]
Mousep.o.25 mg/kg135 ng/mL0.315.24[3]
Ratp.o.13 mg/kg---12[4]
Dogp.o.----2.4-5[4]
Rabbitp.o.----Low[1]

Table 2: In Vivo Efficacy of SQ109 in a Murine Tuberculosis Model

Treatment GroupDoseDurationLog10 CFU Reduction in Lungs (vs. Untreated)Reference
SQ10910 mg/kg/day (p.o.)28 days~1.5 - 2[5]
Isoniazid (INH) + Rifampin (RIF) + Ethambutol (EMB)Standard Doses8 weeks-[5]
Isoniazid (INH) + Rifampin (RIF) + SQ109Standard Doses + 10 mg/kg8 weeks1.5 log10 lower than INH+RIF+EMB group[5]

Experimental Protocols

Protocol 1: Oral Gavage Administration of SQ109 in Mice

This protocol is a general guideline for the oral administration of a hydrophobic compound like SQ109. The exact vehicle composition may need to be optimized.

  • Preparation of SQ109 Formulation:

    • Use the dihydrochloride salt of SQ109 for improved solubility.[2]

    • Vehicle Option A (Aqueous Suspension): Prepare a vehicle of 0.5% (w/v) carboxymethyl cellulose (CMC) and 0.05% (v/v) Tween 80 in sterile water.

    • Weigh the required amount of SQ109 and triturate it with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while mixing to create a homogenous suspension at the desired final concentration.

    • Vehicle Option B (Oil-based): Corn oil can be used as a vehicle for highly hydrophobic compounds.[6] Dissolve or suspend SQ109 in corn oil.

    • Vortex the suspension thoroughly before each use to ensure uniformity.

  • Animal Handling and Dosing:

    • Handle mice gently to minimize stress.

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without causing injury.

    • Administer the SQ109 suspension slowly to prevent regurgitation and aspiration. The typical volume for oral gavage in an adult mouse is 0.1-0.2 mL.

Protocol 2: Voluntary Oral Administration of SQ109 in a Palatable Jelly

This method, adapted from published protocols, can reduce the stress associated with oral gavage.[8][9][10]

  • Preparation of Jelly:

    • Prepare a gelatin stock solution.

    • Prepare a drug solution by dissolving SQ109 in a suitable vehicle (e.g., a solution with a non-caloric sweetener like sucralose (B1001) and a small amount of a solubilizing agent if necessary).

    • Mix the drug solution with the warm gelatin stock and a flavoring agent.

    • Pour the mixture into a mold (e.g., a 24-well plate) and allow it to set at 4°C.

  • Animal Training and Dosing:

    • Acclimate the mice to eating the plain jelly (without the drug) for a few days.

    • Once the mice readily consume the plain jelly, provide them with the drug-containing jelly.

    • The amount of jelly can be pre-weighed to ensure accurate dosing based on the animal's body weight.

Mandatory Visualizations

SQ109_Mechanism_of_Action cluster_cell_wall Mycobacterium Cell Wall Synthesis cluster_respiration Cellular Respiration Mycolic_Acid_Precursors Mycolic_Acid_Precursors TMM Trehalose Monomycolate Mycolic_Acid_Precursors->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Cell_Wall_Assembly Mycolic Acid Incorporation MmpL3->Cell_Wall_Assembly Menaquinone_Biosynthesis Menaquinone_Biosynthesis Electron_Transport_Chain Electron_Transport_Chain Menaquinone_Biosynthesis->Electron_Transport_Chain Proton_Motive_Force Proton Motive Force (PMF) Electron_Transport_Chain->Proton_Motive_Force SQ109 SQ109 SQ109->MmpL3 Inhibits SQ109->Menaquinone_Biosynthesis Inhibits SQ109->Proton_Motive_Force Collapses

Caption: Primary and secondary mechanisms of action of SQ109.

Experimental_Workflow cluster_prep Preparation cluster_animal In Vivo Experiment cluster_analysis Analysis Formulation SQ109 Formulation (e.g., suspension in CMC/Tween 80) Treatment Daily Oral Administration of SQ109 Formulation->Treatment Infection Infect Mice with M. tuberculosis Infection->Treatment Monitoring Monitor Animal Health (Weight, Clinical Signs) Treatment->Monitoring Sacrifice Sacrifice Animals at Defined Endpoints Monitoring->Sacrifice Tissue_Harvest Harvest Lungs and Spleen Sacrifice->Tissue_Harvest CFU_Enumeration Homogenize and Plate for CFU Enumeration Tissue_Harvest->CFU_Enumeration Data_Analysis Analyze Bacterial Load (Log10 CFU) CFU_Enumeration->Data_Analysis

References

How to control for the uncoupling activity of SQ109 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to control for the mitochondrial uncoupling activity of SQ109 in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of SQ109?

A1: SQ109 exhibits a dual mechanism of action. Its primary and most well-known mechanism is the inhibition of MmpL3, a mycolic acid transporter essential for the cell wall biosynthesis of Mycobacterium tuberculosis.[1][2][3][4] Concurrently, SQ109 acts as a mitochondrial uncoupler, dissipating the proton motive force (PMF) across the inner mitochondrial membrane.[5][6][7][8] This uncoupling activity is a significant contributor to its broad-spectrum antimicrobial activity, especially against organisms that do not possess MmpL3.[8]

Q2: Why is it important to control for the uncoupling activity of SQ109?

A2: Controlling for the uncoupling activity of SQ109 is crucial for accurately attributing its observed biological effects to a specific mechanism. For instance, if an experiment aims to study the consequences of MmpL3 inhibition, it is essential to demonstrate that the observed phenotype is not solely due to mitochondrial dysfunction caused by uncoupling. Differentiating these effects is key to understanding the compound's precise mode of action and for the development of more specific analogs.

Q3: What are the cellular consequences of mitochondrial uncoupling?

A3: Mitochondrial uncoupling disrupts the link between electron transport and ATP synthesis.[9] This leads to a decrease in mitochondrial ATP production, an increase in oxygen consumption, and the dissipation of the proton gradient as heat.[9][10] This can trigger a cascade of cellular signaling events, including the activation of AMP-activated protein kinase (AMPK) due to lower ATP levels, and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[11][12][13][14] It can also alter the cellular redox state and lead to the production of reactive oxygen species (ROS).[1][2][5][15]

Q4: What are suitable positive controls for mitochondrial uncoupling in experiments?

A4: Classical protonophore uncouplers are excellent positive controls. The most commonly used are Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[10][16][17] These compounds are well-characterized and will mimic the uncoupling effects of SQ109, allowing for a direct comparison of mitochondrial respiratory profiles.

Q5: How can I differentiate the effects of MmpL3 inhibition from the uncoupling activity of SQ109?

A5: A multi-pronged approach is recommended:

  • Use of Control Compounds: Compare the effects of SQ109 to a classical uncoupler like FCCP. If a biological effect is observed with SQ109 but not with FCCP (when used at concentrations that induce a similar degree of uncoupling), it is likely attributable to MmpL3 inhibition.

  • Analysis of Specific Downstream Pathways: Research has shown that SQ109 induces the iniBAC gene cluster in M. tuberculosis, a response to cell wall stress, which is not observed with the uncoupler CCCP.[18] Analyzing the expression of such specific genes can serve as a molecular marker to distinguish between the two mechanisms.

  • Recapitulation of Phenotype: It has been demonstrated that the uncoupler CCCP can replicate the inhibitory effect of SQ109 on mycolic acid transfer.[18] This suggests a strong link between the dissipation of the proton motive force and the inhibition of MmpL3 function.

Troubleshooting Guides

Issue 1: Interpreting Seahorse XF Mito Stress Test Data for SQ109

  • Problem: It is unclear whether the observed changes in the oxygen consumption rate (OCR) are due to uncoupling or inhibition of the electron transport chain (ETC).

  • Solution:

    • Compare to FCCP: Run a parallel experiment with a range of FCCP concentrations. An uncoupler like SQ109 should show an increase in basal OCR and a reduced response to a subsequent FCCP injection (as the mitochondria are already partially or fully uncoupled).

    • Examine the OCR profile: A pure uncoupler will increase OCR until a maximal rate is reached, after which higher concentrations may become inhibitory. An ETC inhibitor will cause a dose-dependent decrease in basal and maximal OCR.

    • Analyze Spare Respiratory Capacity: Uncoupling by SQ109 will consume the spare respiratory capacity. Therefore, the difference between the maximal OCR (after FCCP addition in control cells) and the basal OCR will be diminished in SQ109-treated cells.

Issue 2: Low OCR readings or poor response to FCCP in Seahorse assays.

  • Problem: The overall OCR is low, and the addition of the uncoupler FCCP does not lead to a significant increase in oxygen consumption.[19]

  • Troubleshooting Steps:

    • Cell Seeding Density: Optimize the number of cells seeded per well. Too few cells will result in a low signal.

    • Cell Health: Ensure cells are healthy and in a logarithmic growth phase. Stressed or senescent cells may have compromised mitochondrial function.

    • FCCP Concentration: The optimal concentration of FCCP can vary between cell types. Perform a titration experiment to determine the concentration that gives the maximal OCR without being toxic.[19]

    • Assay Medium: Ensure the assay medium has the correct pH (typically 7.4) and is properly supplemented with substrates like glucose, pyruvate, and glutamine.[20][21][22]

Quantitative Data Summary

Table 1: In Vitro Activity of SQ109

ParameterOrganism/Cell LineValueReference
MIC Range H. pylori (Lab Strains)8-20 µM[6]
MBC Range H. pylori (Lab Strains)65-100 µM[6]
MIC Range H. pylori (Clinical Isolates)6-10 µM[6]
MBC Range H. pylori (Clinical Isolates)50-60 µM[6]
MIC Range M. tuberculosis0.12-0.78 mg/L[16]
Intracellular IC90 M. tuberculosis in THP-1 macrophages0.17 mg/L (0.5 µM)[16]
Intracellular MBC90 M. tuberculosis in THP-1 macrophages1.3 mg/L (4 µM)[16]
IC50 T. gondii1.82 µM[7][23]
IC50 T. cruzi (intracellular)0.610 µM[23]
IC50 L. donovani (promastigote)0.175 µM[23]
IC50 (MenA inhibition) in vitro enzyme assay~5 µM[18]
IC50 (MenG inhibition) in vitro enzyme assay~15 µM[18]

Table 2: Typical Concentrations for Seahorse XF Mito Stress Test Compounds

CompoundTypical Final ConcentrationPurposeReference(s)
Oligomycin 1.0 - 2.0 µMInhibits ATP synthase (Complex V)[20][21][24]
FCCP 0.25 - 2.0 µM (cell-type dependent)Uncouples mitochondria to induce maximal respiration[20][21][24]
Rotenone/Antimycin A 0.5 - 1.0 µMInhibit Complex I and III, respectively, to shut down mitochondrial respiration[20][21][24]

Experimental Protocols

Protocol 1: Seahorse XF Mito Stress Test to Control for Uncoupling Activity

This protocol allows for the assessment of mitochondrial function and helps to differentiate between uncoupling and inhibitory effects of SQ109.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Bicarbonate-free DMEM or RPMI supplemented with glucose, pyruvate, and glutamine.

  • SQ109

  • FCCP (positive control for uncoupling)

  • Oligomycin

  • Rotenone/Antimycin A mixture

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.[25]

  • Compound Preparation: Prepare stock solutions of SQ109, FCCP, oligomycin, and rotenone/antimycin A in the assay medium at a concentration that is 10x the final desired concentration.

  • Cell Treatment: On the day of the assay, replace the cell culture medium with pre-warmed assay medium containing either vehicle, SQ109 at various concentrations, or a positive control uncoupler (FCCP). Incubate in a non-CO2 incubator at 37°C for at least 1 hour.

  • Loading the Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the mitochondrial modulators:

    • Port A: Oligomycin

    • Port B: FCCP

    • Port C: Rotenone/Antimycin A

  • Seahorse Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds from ports A, B, and C and measuring the OCR after each injection.

  • Data Analysis: Analyze the OCR data to determine key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration. Compare the profile of SQ109-treated cells to that of vehicle- and FCCP-treated cells.

Protocol 2: ACMA Fluorescence Quenching Assay for Proton Motive Force

This assay measures the pH component of the proton motive force in inverted membrane vesicles or permeabilized cells.

Materials:

  • Fluorometer with stirring capabilities

  • 9-amino-6-chloro-2-methoxyacridine (ACMA)

  • Assay Buffer (e.g., 10 mM HEPES, 5 mM MgCl2, 300 mM KCl, pH 7.5)[26]

  • ATP or a respiratory substrate (e.g., NADH) to energize the membrane

  • SQ109

  • FCCP or another potent uncoupler (e.g., SF6847) as a positive control[26]

  • Inverted membrane vesicles or permeabilized cells

Procedure:

  • Sample Preparation: Dilute the inverted membrane vesicles or permeabilized cells to the desired concentration in the assay buffer in a fluorometer cuvette.

  • ACMA Addition: Add ACMA to a final concentration of approximately 0.3-0.5 µM.[26][27][28]

  • Baseline Fluorescence: Record the baseline fluorescence of ACMA (Excitation: ~410-419 nm, Emission: ~480-510 nm).[27][28]

  • Energization: Initiate the generation of a proton gradient by adding ATP or a respiratory substrate. This will cause protons to be pumped into the vesicles, leading to a quenching of the ACMA fluorescence as the dye accumulates inside.

  • Addition of SQ109: Once a stable quenched signal is achieved, add SQ109 at the desired concentration. An uncoupling effect will be observed as a rapid de-quenching (increase) of the fluorescence, as the protons leak out of the vesicles.

  • Positive Control: In a separate experiment, after energization, add a known uncoupler like FCCP to demonstrate the maximal de-quenching of fluorescence.

  • Data Analysis: Quantify the rate and extent of fluorescence de-quenching caused by SQ109 and compare it to the positive control.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mitochondrial Uncoupling by SQ109 SQ109 SQ109 MitochondrialMembrane Inner Mitochondrial Membrane SQ109->MitochondrialMembrane inserts into PMF_Dissipation Proton Motive Force (PMF) Dissipation MitochondrialMembrane->PMF_Dissipation causes proton leak ATP_Synthase ATP Synthase PMF_Dissipation->ATP_Synthase uncouples from ATP_Production ATP Production PMF_Dissipation->ATP_Production decreases Oxygen_Consumption Oxygen Consumption PMF_Dissipation->Oxygen_Consumption increases Heat_Production Heat Production PMF_Dissipation->Heat_Production increases ATP_Synthase->ATP_Production drives

Caption: Mechanism of mitochondrial uncoupling by SQ109.

G cluster_1 Downstream Signaling of Mitochondrial Uncoupling Uncoupling Mitochondrial Uncoupling ATP_decrease Decreased ATP/ADP Ratio Uncoupling->ATP_decrease ROS Altered ROS Production Uncoupling->ROS AMPK AMPK Activation ATP_decrease->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy AMPK->Autophagy mTOR->Autophagy Redox_Signaling Redox Signaling (e.g., NF-κB, HIF) ROS->Redox_Signaling

Caption: Key signaling pathways affected by mitochondrial uncoupling.

G cluster_2 Experimental Workflow: Differentiating SQ109 Mechanisms start Start Experiment treat_cells Treat Cells start->treat_cells control Vehicle Control treat_cells->control Group 1 sq109 SQ109 treat_cells->sq109 Group 2 fccp FCCP Control treat_cells->fccp Group 3 measure_phenotype Measure Phenotype of Interest (e.g., cell viability, gene expression) control->measure_phenotype seahorse Seahorse XF Mito Stress Test control->seahorse gene_expression Gene Expression Analysis (e.g., iniBAC) control->gene_expression sq109->measure_phenotype sq109->seahorse sq109->gene_expression fccp->measure_phenotype fccp->seahorse fccp->gene_expression analyze_seahorse Compare OCR Profiles seahorse->analyze_seahorse analyze_gene Analyze Gene Induction gene_expression->analyze_gene conclusion_uncoupling Effect is likely due to uncoupling analyze_seahorse->conclusion_uncoupling SQ109 profile similar to FCCP conclusion_target Effect is likely due to MmpL3 inhibition analyze_gene->conclusion_target iniBAC induced by SQ109 but not FCCP

Caption: Workflow to distinguish MmpL3 inhibition from uncoupling.

References

Validation & Comparative

Validating MmpL3 Inhibitory Activity: A Comparative Guide to SQ109 and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the MmpL3 inhibitor SQ109 with other notable compounds targeting the essential Mycobacterium tuberculosis MmpL3 transporter. The data presented here is compiled from various studies to facilitate an objective evaluation of their antimycobacterial efficacy.

Mechanism of Action: Targeting the Mycolic Acid Transporter MmpL3

Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter responsible for the export of trehalose (B1683222) monomycolate (TMM), an essential precursor for the synthesis of the mycobacterial outer membrane.[1] Inhibition of MmpL3 disrupts the formation of this protective barrier, ultimately leading to bacterial cell death.[1] While several compounds target MmpL3, their specific interactions and mechanisms can vary.

SQ109, a prominent MmpL3 inhibitor, is understood to physically block the transporter and also act as an uncoupler, dissipating the proton motive force across the mycobacterial cell membrane.[1] This dual action may contribute to its potent bactericidal activity.[1] Other classes of MmpL3 inhibitors, including adamantyl ureas (e.g., AU1235), pyrroles (e.g., BM212), and indolecarboxamides (e.g., NITD-304), also directly target MmpL3.[1]

MmpL3_Inhibition Mechanism of MmpL3 Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport CellWall Mycolic Acid Layer (Cell Wall Synthesis) MmpL3->CellWall Export Inhibitors MmpL3 Inhibitors (e.g., SQ109, AU1235) Inhibitors->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by various compounds.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy and cytotoxicity of SQ109 and other selected MmpL3 inhibitors against Mycobacterium tuberculosis.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents the visible growth of a microorganism.

CompoundChemical ClassMIC (µM) against M. tuberculosis H37RvReference
SQ109 Ethylenediamine0.2 - 0.78[2]
AU1235 Adamantyl UreaNot specified[1][3]
BM212 PyrroleNot specified[1][4]
NITD-304 Indolecarboxamide0.02[1][5]
NITD-349 Indolecarboxamide0.03[5]
Cytotoxicity Profile

Assessing the toxicity of a compound against mammalian cells is crucial. The selectivity index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the MIC, indicates the therapeutic window.

CompoundCell LineCC50 (µM)Selectivity Index (SI) vs. H37RvReference
SQ109 Vero (Monkey kidney)26~10.6[2]
SQ109 HepG2 (Human liver)>13>5.3[2]
SQ109 U2OS (Human bone)2.95~1.2[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)

The REMA is a common colorimetric method for determining the MIC of compounds against M. tuberculosis.

REMA_Workflow REMA Workflow for MIC Determination A Prepare M. tuberculosis H37Rv Culture in 7H9 broth C Add M. tuberculosis Inoculum to each well A->C B Serially Dilute Test Compound in 96-well plate B->C D Incubate plate at 37°C for 5-7 days C->D E Add Resazurin Solution to each well D->E F Incubate plate for 16-24 hours E->F G Interpret Results: Blue = No Growth (Inhibition) Pink = Growth F->G H Determine MIC: Lowest concentration with no color change G->H

Caption: Workflow for MIC determination using the REMA method.

Protocol:

  • Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[5]

  • Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial culture is diluted and added to each well.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[5]

  • Resazurin Addition: A resazurin solution is added to each well.[5]

  • Result Interpretation: After further incubation for 16-24 hours, a color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[5]

Cytotoxicity Assay (MTT Assay)

The MTT assay is used to assess the cytotoxicity of compounds against mammalian cell lines.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and incubated to allow attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • MTT Addition: After an incubation period, MTT solution is added to each well.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved.

  • Absorbance Reading: The absorbance is measured at 570 nm. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[5]

Confirmation of MmpL3 as the Target

Generating and sequencing resistant mutants can confirm that an inhibitor targets MmpL3.

Mutant_Selection_Workflow Workflow for MmpL3 Target Validation A Plate M. tuberculosis H37Rv on agar (B569324) with MmpL3 inhibitor (4-10x MIC) B Incubate at 37°C for 3-4 weeks A->B C Isolate Resistant Colonies B->C D Re-confirm Resistance by MIC Determination C->D E Sequence mmpL3 Gene to identify mutations D->E

References

A Comparative Analysis of SQ109 and First-Line Tuberculosis Drugs: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel tuberculosis (TB) drug candidate, SQ109, and the current first-line anti-TB agents: isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), pyrazinamide (B1679903) (PZA), and ethambutol (B1671381) (EMB). We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies behind these findings.

Executive Summary

SQ109, an ethambutol derivative, presents a promising multi-target mechanism of action that differs from the established first-line drugs. While first-line agents remain the cornerstone of TB therapy, SQ109 demonstrates potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Clinical trial data from the PanACEA MAMS-TB study provides valuable insights into the performance of SQ109-containing regimens. This guide synthesizes the current knowledge to facilitate an objective comparison for research and drug development purposes.

Data Presentation: In Vitro Efficacy

A direct comparison of the in vitro efficacy of SQ109 and first-line TB drugs is crucial for understanding their relative potencies. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from various studies. It is important to note that these values were not all determined in a single head-to-head study, and variations in experimental conditions can influence the results.

DrugM. tuberculosis StrainMIC (µg/mL)MIC (µM)MethodReference
SQ109 H37Rv0.16 - 0.640.48 - 1.94BACTEC 460[1]
H37Rv, Erdman, Drug-Resistant Strains0.23 - 0.520.7 - 1.56Not Specified[2]
HN878, Erdman, H37Rv0.09 - 0.790.27 - 2.4Not Specified[3]
Isoniazid (INH) H37RvNot Specified0.73Not Specified[4]
Rifampicin (RIF) H37Rv≤0.015≤0.018Not Specified
Pyrazinamide (PZA) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Ethambutol (EMB) H37RvNot Specified24.5Not Specified[4]

Note: The MIC for pyrazinamide is highly dependent on acidic pH and is therefore not directly comparable in standard broth microdilution assays at neutral pH.

Mechanisms of Action: A Comparative Overview

The tuberculocidal or -static activity of these compounds stems from their distinct molecular targets within M. tuberculosis.

SQ109: A Multi-Target Approach

SQ109 exhibits a unique multi-target mechanism of action, which may contribute to its potency and a higher barrier to resistance. Its primary target is MmpL3 , a transporter protein essential for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acid synthesis. By inhibiting MmpL3, SQ109 disrupts the formation of the mycobacterial cell wall. Additionally, SQ109 has been shown to interfere with menaquinone biosynthesis and cellular respiration.

SQ109_Mechanism cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_respiration Cellular Respiration TMM Precursor TMM Precursor MmpL3 MmpL3 Transporter TMM Precursor->MmpL3 Mycolic Acid Layer Mycolic Acid Layer MmpL3->Mycolic Acid Layer Transports TMM MmpL3->Mycolic Acid Layer Disrupted Menaquinone Biosynthesis Menaquinone Biosynthesis Electron Transport Chain Electron Transport Chain Menaquinone Biosynthesis->Electron Transport Chain ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis SQ109 SQ109 SQ109->MmpL3 Inhibits SQ109->Menaquinone Biosynthesis Inhibits

Mechanism of Action of SQ109
First-Line Drugs: Established Targets

The first-line anti-TB drugs each have well-defined mechanisms of action that have been exploited for decades.

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.

INH_Mechanism INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activated by Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis Blocked Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall

Mechanism of Action of Isoniazid (INH)
  • Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.

RIF_Mechanism Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase Rifampicin->RNAP Inhibits RNA RNA RNAP->RNA Transcription RNAP->RNA Blocked DNA DNA DNA->RNAP Template

Mechanism of Action of Rifampicin (RIF)
  • Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. The exact mechanism of POA is not fully elucidated but is thought to disrupt membrane transport and energy metabolism, and it is particularly active in the acidic environment of macrophages.

PZA_Mechanism PZA_prodrug Pyrazinamide (Prodrug) Pyrazinamidase Pyrazinamidase (pncA) PZA_prodrug->Pyrazinamidase Converted by POA Pyrazinoic Acid (Active) Pyrazinamidase->POA Membrane_Function Membrane Transport & Energy Metabolism POA->Membrane_Function Disrupts

Mechanism of Action of Pyrazinamide (PZA)
  • Ethambutol (EMB): Inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinogalactan, an essential component of the mycobacterial cell wall.

EMB_Mechanism Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase Ethambutol->Arabinosyl_Transferase Inhibits Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Blocked Cell_Wall Mycobacterial Cell Wall Arabinogalactan_Synthesis->Cell_Wall

Mechanism of Action of Ethambutol (EMB)

Clinical Efficacy: The PanACEA MAMS-TB Trial

The PanACEA MAMS-TB trial was a multi-arm, multi-stage phase 2 clinical trial designed to evaluate the potential of several new drug regimens to shorten TB treatment.[5][6][7] This trial directly compared regimens containing SQ109 with the standard first-line therapy (HRZE).[8]

Experimental Workflow

The trial employed an adaptive design, allowing for the early cessation of treatment arms that did not show sufficient promise.[5][7] The primary endpoint was the time to stable sputum culture conversion in liquid media.[8]

PanACEA_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Screening Screening of Patients with Smear-Positive Pulmonary TB Inclusion Inclusion Criteria Met? (e.g., Rifampicin Susceptible) Screening->Inclusion Randomization Randomization to Treatment Arms Inclusion->Randomization Yes Treatment 12 Weeks of Experimental Treatment Randomization->Treatment Sputum_Collection Weekly Sputum Collection Treatment->Sputum_Collection Culture Sputum Culture (Liquid Media - MGIT) Sputum_Collection->Culture Interim_Analysis Interim Analyses Culture->Interim_Analysis Stop_Arm Stop Ineffective Arm(s) Interim_Analysis->Stop_Arm Final_Analysis Final Analysis: Time to Culture Conversion Interim_Analysis->Final_Analysis

PanACEA MAMS-TB Trial Workflow
Key Findings

The PanACEA MAMS-TB trial included arms with SQ109 in combination with standard and higher doses of rifampicin.[8] However, following a pre-specified interim analysis, the arms containing SQ109 (HRZQ and HR20ZQ) were stopped early for futility, as they did not meet the pre-defined criteria for a significant improvement in the rate of sputum culture conversion compared to the standard of care.[7][9] It is important to note that this decision was not based on any safety concerns.[7] In contrast, a high-dose rifampicin arm (35mg/kg) showed a significant shortening of time to culture conversion.[6]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's in vitro potency. While specific protocols may vary between laboratories, the general principles are outlined below.

Broth Microdilution Method:

  • Preparation of Drug Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in 96-well microtiter plates containing a suitable liquid culture medium for M. tuberculosis (e.g., Middlebrook 7H9 broth).

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared to a specific turbidity (e.g., McFarland standard 0.5) and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C.

  • Reading of Results: After a defined incubation period (typically 7-14 days), the wells are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth. Colorimetric indicators like resazurin (B115843) can also be used to aid in the determination of viability.

BACTEC Radiometric Method:

  • Principle: This method utilizes a 14C-labeled substrate in the liquid medium. Metabolically active mycobacteria utilize the substrate and release 14CO2, which is measured by the BACTEC instrument.

  • Procedure: Drug-containing and drug-free vials are inoculated with the mycobacterial suspension. The amount of 14CO2 produced is measured daily.

  • Interpretation: The MIC is the lowest drug concentration that inhibits growth by 99% compared to the drug-free control.

PanACEA MAMS-TB Trial: Microbiological Endpoints
  • Sputum Collection: Sputum samples were collected from patients at baseline and at regular intervals (weekly) during the initial 12 weeks of treatment.[10]

  • Sputum Processing: Sputum samples were decontaminated and processed for culture.

  • Culture: The processed sputum was inoculated into BACTEC MGIT (Mycobacteria Growth Indicator Tube) 960 liquid culture system for the detection of mycobacterial growth.[10]

  • Culture Conversion: The primary efficacy endpoint was the time to stable culture conversion, defined as the first of two consecutive negative weekly sputum cultures in the MGIT system.[8]

Synergistic and Additive Interactions

Studies have investigated the in vitro interactions between SQ109 and first-line anti-TB drugs. One study found that SQ109 demonstrated strong synergistic activity with isoniazid and rifampicin in inhibiting the growth of M. tuberculosis.[11][12][13] An additive effect was observed with streptomycin, while no significant interaction was seen with ethambutol or pyrazinamide.[11][12][13] These findings suggest that SQ109 could potentially enhance the efficacy of existing drug regimens.

Conclusion

SQ109 represents a novel approach to targeting Mycobacterium tuberculosis with its multi-faceted mechanism of action. While in vitro data demonstrates its potent activity against both drug-sensitive and drug-resistant strains, the results from the PanACEA MAMS-TB clinical trial indicate that the specific SQ109-containing regimens tested did not demonstrate a significant advantage in accelerating sputum culture conversion over the standard first-line therapy. Further research is warranted to explore other potential combination therapies and to fully understand the clinical utility of SQ109 in the treatment of tuberculosis. The detailed experimental protocols and comparative data presented in this guide are intended to support ongoing research and development efforts in the fight against this global health threat.

References

A Comparative Analysis of SQ109 and Bedaquiline in the Context of Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the global effort to combat tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, the development of novel therapeutics is paramount. This guide provides a comparative analysis of two significant anti-tubercular agents: SQ109, an investigational drug, and bedaquiline (B32110), an FDA-approved medication. This comparison is based on their mechanisms of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data.

At a Glance: Key Differences

FeatureSQ109Bedaquiline
Primary Target MmpL3 (Mycobacterial membrane protein Large 3)ATP Synthase
Mechanism of Action Inhibition of mycolic acid transport, disrupting cell wall synthesis. Also affects menaquinone biosynthesis and the proton motive force.Inhibition of ATP synthesis, leading to energy depletion and cell death.
Development Stage Phase 2b-3 clinical trialsFDA-approved for MDR-TB
Spectrum of Activity Active against drug-sensitive and drug-resistant M. tuberculosis. Also shows activity against other bacteria, fungi, and parasites.Active against drug-sensitive and drug-resistant M. tuberculosis, as well as some non-tuberculous mycobacteria.

Mechanism of Action: A Tale of Two Targets

The distinct mechanisms of action of SQ109 and bedaquiline represent a significant advantage in the development of new combination therapies, as they are less likely to exhibit cross-resistance.

SQ109: A Multi-pronged Attack on the Mycobacterial Cell

SQ109's primary mode of action is the inhibition of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for exporting trehalose (B1683222) monomycolate, a precursor of mycolic acids, which are essential components of the mycobacterial cell wall. By blocking this transporter, SQ109 effectively halts the construction of this protective outer layer, leading to bacterial cell death.[1][2]

Beyond its primary target, SQ109 has been shown to have secondary mechanisms of action, including the inhibition of menaquinone biosynthesis and disruption of the proton motive force, both of which are critical for cellular respiration and energy production.[2] This multi-target profile may contribute to its low rate of spontaneous resistance.

dot

SQ109_Mechanism MmpL3 MmpL3 Transporter Mycolic_Acid Mycolic Acid Incorporation MmpL3->Mycolic_Acid ETC Electron Transport Chain PMF Proton Motive Force ETC->PMF ATP_Synthase_SQ ATP Synthase ATP_SQ ATP ATP_Synthase_SQ->ATP_SQ Produces SQ109 SQ109 SQ109->MmpL3 Inhibits Menaquinone Menaquinone Biosynthesis SQ109->Menaquinone Inhibits SQ109->PMF Disrupts TMM Trehalose Monomycolate TMM->MmpL3 Menaquinone->ETC PMF->ATP_Synthase_SQ

Figure 1: Signaling Pathway of SQ109's Mechanism of Action

Bedaquiline: Targeting the Powerhouse of the Cell

Bedaquiline, a diarylquinoline, has a novel mechanism of action that targets the F1F0 ATP synthase of M. tuberculosis.[3][4] This enzyme is essential for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. By binding to the c-subunit of the ATP synthase, bedaquiline effectively clogs the proton channel, halting the generation of ATP and leading to a rapid bactericidal effect.[3] This mode of action is effective against both replicating and dormant mycobacteria.

dot

Bedaquiline_Mechanism ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Produces Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits Cell_Death Bacterial Cell Death Bedaquiline->Cell_Death Leads to Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase ATP->Cell_Death Essential for life

Figure 2: Signaling Pathway of Bedaquiline's Mechanism of Action

In Vitro Activity: A Head-to-Head Comparison

Direct comparative studies of the in vitro activity of SQ109 and bedaquiline are limited. However, data from various studies provide insights into their respective potencies against M. tuberculosis.

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
SQ109 H37Rv0.2 - 0.78[5]
MDR and XDR strains0.2 - 0.78[5]
Bedaquiline H37Rv0.015 - 0.12[6][7]
Drug-sensitive strains0.03 - 0.12[6]
MDR strains0.03 - 0.24[8]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

In Vivo Efficacy: Insights from Preclinical Models

Animal models, particularly the mouse model of tuberculosis, are crucial for evaluating the in vivo efficacy of new drug candidates.

A study evaluating the combination of SQ109 and bedaquiline with pyrazinamide (B1679903) (PZA) in a mouse model of chronic TB demonstrated a significant reduction in bacterial load in the lungs compared to untreated controls.

Treatment GroupMean Log10 CFU/Lung (at 2 months)Mean Log10 CFU/Lung (at 3 months)
Untreated Control ~6.5N/A (mice succumbed)
Bedaquiline (25 mg/kg) ~3.0~2.0
SQ109 (25 mg/kg) + Bedaquiline (25 mg/kg) ~2.5~1.5
SQ109 (25 mg/kg) + Bedaquiline (25 mg/kg) + PZA (150 mg/kg) ~1.5Undetectable

Data adapted from a study in a C57BL/6 mouse model of chronic M. tuberculosis infection.

These results suggest a synergistic or additive effect when SQ109 and bedaquiline are used in combination, particularly with the addition of PZA, leading to a more rapid and complete clearance of bacteria.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Drug_Dilution Serial Dilution of SQ109/Bedaquiline Inoculation Inoculate Microplate Wells (7H9 Broth) Drug_Dilution->Inoculation Inoculum_Prep Prepare Standardized M. tuberculosis Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 7-14 days Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Figure 3: Experimental Workflow for MIC Determination

A standardized protocol for determining the MIC of anti-tubercular agents involves the following steps:

  • Drug Preparation: Stock solutions of SQ109 and bedaquiline are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: Two-fold serial dilutions of each drug are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared to a specific turbidity, corresponding to a known bacterial concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing no drug (positive control) and no bacteria (negative control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest drug concentration that completely inhibits visible growth of the bacteria.

Intracellular Activity Assay

dot

Intracellular_Assay_Workflow cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Culture_Macrophages Culture Macrophages (e.g., THP-1) Infect_Cells Infect Macrophages with M. tuberculosis Culture_Macrophages->Infect_Cells Remove_Extracellular Wash to Remove Extracellular Bacteria Infect_Cells->Remove_Extracellular Add_Compound Add Serial Dilutions of SQ109/Bedaquiline Remove_Extracellular->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Lyse_Macrophages Lyse Macrophages Incubate_Treatment->Lyse_Macrophages Plate_Lysate Plate Lysate on 7H11 Agar Lyse_Macrophages->Plate_Lysate Incubate_Plates Incubate for 3-4 weeks Plate_Lysate->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Calculate_Inhibition Calculate % Inhibition Count_CFU->Calculate_Inhibition

Figure 4: Experimental Workflow for Intracellular Activity Assay

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages:

  • Cell Culture: A suitable macrophage cell line (e.g., THP-1 or J774) is cultured and seeded in 96-well plates.

  • Infection: The macrophages are infected with an opsonized suspension of M. tuberculosis at a specific multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, the cells are washed to remove any bacteria that have not been internalized.

  • Drug Treatment: The infected cells are treated with serial dilutions of the test compounds (SQ109 or bedaquiline).

  • Incubation: The plates are incubated for 48 to 72 hours.

  • Macrophage Lysis and Bacterial Plating: The macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on Middlebrook 7H11 agar.

  • Colony Forming Unit (CFU) Enumeration: After incubation for 3-4 weeks, the number of CFUs is counted.

  • Data Analysis: The percentage of bacterial inhibition is calculated by comparing the CFU counts from treated wells to those from untreated control wells.

Conclusion

Both SQ109 and bedaquiline are promising agents in the fight against tuberculosis, each with a unique and potent mechanism of action. Bedaquiline is an established component of MDR-TB treatment regimens, while SQ109 continues to show promise in clinical development. The distinct targets of these two drugs make them excellent candidates for combination therapy, a strategy that is supported by preclinical in vivo data. Further head-to-head comparative studies and clinical trials are warranted to fully elucidate the optimal use of SQ109, both as a standalone agent and in combination with bedaquiline and other anti-tubercular drugs, to shorten and improve the efficacy of tuberculosis treatment.

References

Lack of Cross-Resistance Underscores SQ109's Potential Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

New research indicates that SQ109, a novel antitubercular agent, maintains its potency against Mycobacterium tuberculosis (Mtb) strains resistant to several frontline tuberculosis drugs, including isoniazid (B1672263), rifampicin (B610482), and ethambutol. This lack of cross-resistance, attributed to its unique multi-target mechanism of action, positions SQ109 as a promising candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB).

SQ109's primary mechanism involves the inhibition of MmpL3, a crucial transporter protein involved in the synthesis of the mycobacterial cell wall.[1][2] This target is distinct from those of many existing antitubercular drugs. Additionally, SQ109 exhibits secondary mechanisms, such as the inhibition of menaquinone biosynthesis and the disruption of the proton motive force, which contribute to its bactericidal activity and a low propensity for resistance development.[1][3]

Studies have demonstrated that SQ109 retains significant activity against Mtb isolates with confirmed resistance to other antitubercular agents. This suggests that the genetic mutations conferring resistance to drugs like isoniazid and rifampicin do not impact the targets of SQ109.

Comparative In Vitro Activity of SQ109

The in vitro efficacy of SQ109 against drug-susceptible and drug-resistant strains of M. tuberculosis has been a key area of investigation. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

DrugMtb StrainMIC (µM)MIC (µg/mL)
SQ109 H37Rv (Drug-Susceptible)0.7 - 1.560.25 - 0.56
Erdman (Drug-Susceptible)0.70.25
Isoniazid-Resistant 1.4 0.50
Rifampicin-Resistant ≤0.7 ≤0.25
Ethambutol-Resistant 0.99 - 1.4 0.35 - 0.50
IsoniazidH37Rv (Drug-Susceptible)0.290.04
RifampicinH37Rv (Drug-Susceptible)0.0120.01
EthambutolH37Rv (Drug-Susceptible)4.91.0

Table 1: Comparative MICs of SQ109 and First-Line Antitubercular Drugs against Susceptible and Resistant M. tuberculosis Strains. Data for resistant strains indicates that SQ109 maintains its potency. Data compiled from Protopopova et al., 2005.[4]

Mtb Clinical Isolates (n=225)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC₉₅ (µg/mL)MIC₉₉ (µg/mL)
SQ109 -0.250.51.0

Table 2: SQ109 MIC Distribution against a Panel of M. tuberculosis Clinical Isolates. These values demonstrate consistent activity across a broad range of clinical strains. Data from a 2024 study on SQ109 resistance mechanisms.[5]

While extensive data on the cross-resistance between SQ109 and the newer antitubercular agents bedaquiline (B32110) and clofazimine (B1669197) is still emerging, initial studies indicate a lack of significant cross-resistance. Resistance to bedaquiline and clofazimine is often associated with mutations in the Rv0678 gene, which regulates an efflux pump.[6][7] As SQ109's primary target is MmpL3, it is hypothesized that these mutations will not confer resistance to SQ109. However, further studies are required to definitively confirm this. Notably, some research has shown synergistic or additive effects when SQ109 is combined with bedaquiline and clofazimine, suggesting they could be effective combination therapy partners.[8][9][10]

Experimental Protocols

The determination of cross-resistance relies on standardized methods for assessing the in vitro activity of antimicrobial agents. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a gold standard for determining the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis isolates (drug-susceptible and resistant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • SQ109 and other antitubercular agents of known concentrations

  • Sterile water and saline

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: A suspension of Mtb is prepared in Middlebrook 7H9 broth and adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Drug Dilution: Serial twofold dilutions of SQ109 and other test agents are prepared in the 96-well plates using Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared Mtb suspension. A growth control well (containing no drug) and a sterility control well (containing no bacteria) are included on each plate.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 21 days.[4]

  • MIC Reading: The MIC is determined as the lowest drug concentration that completely inhibits visible growth of Mtb.[11] Growth is assessed visually or by using a growth indicator such as resazurin.

BACTEC MGIT 960 System for Drug Susceptibility Testing

The BACTEC MGIT (Mycobacteria Growth Indicator Tube) 960 system is an automated method for rapid mycobacterial detection and drug susceptibility testing.

Materials:

  • BACTEC MGIT 960 instrument

  • MGIT tubes containing 7H9 broth base

  • MGIT Growth Supplement/PANTA (polymyxin B, amphotericin B, nalidixic acid, trimethoprim, and azlocillin)

  • Reconstituted antitubercular drugs (including SQ109)

  • Mycobacterium tuberculosis culture

Procedure:

  • Inoculum Preparation: A positive Mtb culture from a MGIT tube is used. The bacterial suspension is diluted according to the manufacturer's instructions.[12]

  • Drug Tube Preparation: For each drug to be tested, a MGIT tube is labeled. The appropriate amount of reconstituted drug is added to the corresponding tube. A drug-free growth control tube is also prepared.[12]

  • Inoculation: Both the drug-containing tubes and the growth control tube are inoculated with the prepared Mtb suspension.

  • Incubation and Monitoring: The tubes are placed into the BACTEC MGIT 960 instrument. The instrument continuously monitors the tubes for an increase in fluorescence, which is indicative of oxygen consumption by metabolically active bacteria.[13]

  • Result Interpretation: The instrument's software compares the growth in the drug-containing tubes to the growth in the control tube. If the growth in a drug-containing tube is significantly inhibited, the strain is reported as susceptible to that drug. If growth is not inhibited, the strain is reported as resistant.[13]

Visualizing Experimental Workflows

To better understand the process of evaluating cross-resistance, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_prep Inoculum Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_bactec Drug Susceptibility Testing (BACTEC MGIT) start Mtb Culture (Susceptible & Resistant Strains) prep_suspension Prepare Bacterial Suspension start->prep_suspension adjust_turbidity Adjust to 0.5 McFarland prep_suspension->adjust_turbidity dilute_inoculum Dilute to Final Concentration adjust_turbidity->dilute_inoculum inoculate_plate Inoculate Plate with Mtb dilute_inoculum->inoculate_plate inoculate_tubes Inoculate Tubes with Mtb dilute_inoculum->inoculate_tubes serial_dilution Prepare Serial Drug Dilutions in 96-well Plate serial_dilution->inoculate_plate incubate_plate Incubate at 37°C inoculate_plate->incubate_plate read_mic Read MIC incubate_plate->read_mic analysis Analyze for Cross-Resistance read_mic->analysis prep_tubes Prepare Drug & Control Tubes prep_tubes->inoculate_tubes load_instrument Load into BACTEC MGIT 960 inoculate_tubes->load_instrument monitor_growth Automated Growth Monitoring load_instrument->monitor_growth interpret_results Interpret Susceptibility monitor_growth->interpret_results interpret_results->analysis

Figure 1: Workflow for In Vitro Cross-Resistance Testing. This diagram outlines the key steps in preparing bacterial cultures and determining drug susceptibility using both broth microdilution and the automated BACTEC MGIT 960 system.

signaling_pathway SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits Menaquinone Menaquinone Biosynthesis SQ109->Menaquinone Inhibits PMF Proton Motive Force SQ109->PMF Disrupts TMM Trehalose Monomycolate (TMM) MmpL3->TMM Transports Mycolic_Acid Mycolic Acid Synthesis TMM->Mycolic_Acid Precursor for Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to ATP_Synthase ATP Synthesis Menaquinone->ATP_Synthase Required for PMF->ATP_Synthase Drives ATP_Synthase->Bacterial_Death Inhibition leads to

Figure 2: Multi-Target Mechanism of Action of SQ109. This diagram illustrates how SQ109 disrupts multiple essential pathways in Mycobacterium tuberculosis, contributing to its potent bactericidal activity and low potential for resistance.

References

Validating the In Vivo Efficacy of SQ109 in a Mouse Model of Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with improved efficacy and safety profiles. SQ109, a novel diamine antibiotic, has shown significant promise in preclinical studies. This guide provides an objective comparison of the in vivo efficacy of SQ109 with standard-of-care drugs in a murine model of tuberculosis, supported by experimental data and detailed protocols.

Comparative In Vivo Efficacy of SQ109

The following table summarizes the in vivo efficacy of SQ109 compared to standard first-line anti-tuberculosis drugs. The data is derived from studies using a chronic mouse model of tuberculosis, which is a standard for evaluating the bactericidal activity of new drug candidates.

Treatment Regimen Mouse Strain Infection Route M. tuberculosis Strain Dosage Treatment Duration Mean Lung Bacterial Load (log10 CFU) Reference
Untreated Control C57BL/6IntravenousH37Rv-4 weeks~6.0[1]
Isoniazid (B1672263) (INH) C57BL/6IntravenousH37Rv25 mg/kg4 weeks~4.5[1]
INH + Rifampin (RIF) C57BL/6IntravenousH37RvINH: 25 mg/kg, RIF: 20 mg/kg4 weeks4.27[2]
Standard Regimen (INH + RIF + Ethambutol (B1671381) (EMB)) C57BL/6IntravenousH37RvINH: 25 mg/kg, RIF: 20 mg/kg, EMB: 100 mg/kg4 weeks3.86[2]
SQ109-Containing Regimen (INH + RIF + SQ109) C57BL/6IntravenousH37RvINH: 25 mg/kg, RIF: 20 mg/kg, SQ109: 10 mg/kg4 weeks3.26 [2]
SQ109 Monotherapy C57BL/6IntravenousH37Rv10 mg/kg-Reduced CFU by 1.5-2 log10[1]
Standard Regimen + Pyrazinamide (B1679903) (PZA) C57BL/6IntravenousH37RvINH: 25 mg/kg, RIF: 20 mg/kg, EMB: 100 mg/kg, PZA: 150 mg/kg8 weeks~2.5[1]
SQ109-Containing Regimen + PZA C57BL/6IntravenousH37RvINH: 25 mg/kg, RIF: 20 mg/kg, SQ109: 10 mg/kg, PZA: 150 mg/kg8 weeks~1.0 (1.5 log10 lower than standard) [1][3]

Key Findings:

  • When SQ109 replaces ethambutol in a standard three-drug regimen with isoniazid and rifampin, there is a statistically significant greater reduction in the bacterial load in the lungs of infected mice.[1][2]

  • After 8 weeks of treatment, the four-drug regimen containing SQ109 resulted in a 1.5 log10 lower bacterial count in the lungs compared to the standard four-drug regimen with ethambutol.[1][3]

  • As a monotherapy, SQ109 at a dose of 10 mg/kg demonstrated efficacy comparable to 100 mg/kg of ethambutol, reducing the lung colony-forming units (CFU) by over 1.5 to 2 log10.[1]

  • SQ109 exhibits synergistic activity when combined with isoniazid and rifampin.[1][4]

Experimental Protocol: In Vivo Efficacy in a Chronic Mouse Model of TB

This protocol outlines a standard methodology for assessing the in vivo efficacy of anti-tuberculosis drug candidates in a murine model.

1. Animals and Housing:

  • Species: Female C57BL/6 mice, 6-8 weeks old.

  • Housing: Animals are housed in a biosafety level 3 (BSL-3) facility in sterile, ventilated cages with free access to sterile food and water.

2. Bacterial Strain and Culture:

  • Strain: Mycobacterium tuberculosis H37Rv.

  • Culture: The bacteria are grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. Cultures are grown to mid-log phase and then frozen in aliquots at -80°C.

3. Infection Procedure:

  • Inoculum Preparation: A frozen aliquot of M. tuberculosis H37Rv is thawed and diluted in sterile saline to the desired concentration.

  • Infection Route: Mice are infected intravenously via the lateral tail vein with approximately 5 x 10^4 CFU of M. tuberculosis H37Rv in a volume of 0.1 mL.

4. Drug Preparation and Administration:

  • Drug Formulations:

    • Isoniazid, Ethambutol, and Pyrazinamide are dissolved in sterile water.

    • Rifampin is prepared in a 0.5% solution of carboxymethyl cellulose.

    • SQ109 is formulated in sterile water.

  • Administration: All drugs are administered orally via gavage, five days a week.

5. Treatment Groups:

  • Group 1: Untreated Control (vehicle only).

  • Group 2: Isoniazid (25 mg/kg).

  • Group 3: Isoniazid (25 mg/kg) + Rifampin (20 mg/kg).

  • Group 4: Isoniazid (25 mg/kg) + Rifampin (20 mg/kg) + Ethambutol (100 mg/kg).

  • Group 5: Isoniazid (25 mg/kg) + Rifampin (20 mg/kg) + SQ109 (10 mg/kg).

  • Additional groups can be included to test four-drug combinations with pyrazinamide (150 mg/kg).

6. Efficacy Assessment:

  • Timepoints: Subgroups of mice from each treatment group are euthanized at specified time points (e.g., 2, 4, 6, and 8 weeks post-treatment initiation).

  • Organ Homogenization: Lungs and spleens are aseptically removed, and each organ is homogenized in sterile saline.

  • Bacterial Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC. Plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is counted.

  • Data Analysis: The bacterial load is expressed as the mean log10 CFU per organ. Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare the efficacy between treatment groups.

Visualizing Experimental Workflow and Mechanism of Action

To better illustrate the experimental design and the proposed mechanism of SQ109, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (Oral Gavage) cluster_analysis Efficacy Analysis start C57BL/6 Mice infection Intravenous Infection (M. tuberculosis H37Rv) start->infection control control infection->control Vehicle std_regimen std_regimen infection->std_regimen INH+RIF+EMB sq109_regimen sq109_regimen infection->sq109_regimen INH+RIF+SQ109 endpoint Euthanasia & Organ Harvest (Lungs & Spleen) control->endpoint 4-8 Weeks std_regimen->endpoint 4-8 Weeks sq109_regimen->endpoint 4-8 Weeks cfu_count CFU Enumeration endpoint->cfu_count Homogenization & Plating result Comparative Efficacy Data cfu_count->result Data Analysis

In Vivo TB Drug Efficacy Experimental Workflow.

SQ109 exhibits a dual mechanism of action, directly targeting the mycobacterial cell wall synthesis and modulating the host immune response.

mechanism_of_action cluster_direct_action Direct Bactericidal Action cluster_immunomodulation Host Immunomodulation sq109 SQ109 mmpl3 MmpL3 Transporter sq109->mmpl3 Inhibits tmm tmm mmpl3->tmm Transports Trehalose (B1683222) Monomycolate (TMM) cell_wall Mycobacterial Cell Wall Synthesis tmm->cell_wall Precursor for Mycolic Acid sq109_imm SQ109 macrophage Macrophage sq109_imm->macrophage p38_mapk p38 MAPK Pathway macrophage->p38_mapk Activates m1_polarization M1 Macrophage Polarization p38_mapk->m1_polarization Induces killing killing m1_polarization->killing Enhanced Mycobacterial Killing

Dual Mechanism of Action of SQ109.

The primary target of SQ109 is the MmpL3 transporter, which is essential for the transport of trehalose monomycolate, a key precursor for mycolic acid synthesis in the mycobacterial cell wall.[5] By inhibiting MmpL3, SQ109 disrupts cell wall formation, leading to bacterial death. Additionally, SQ109 has been shown to modulate the host immune response by promoting the polarization of macrophages to a pro-inflammatory M1 phenotype through the activation of the p38 MAPK signaling pathway.[6] This M1 polarization enhances the killing of intracellular mycobacteria. This dual action makes SQ109 a particularly promising candidate for further development in the treatment of tuberculosis.

References

Comparative Analysis of SQ109 Analogs Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of SQ109 and its derivatives.

This guide provides a detailed comparative analysis of the antitubercular drug candidate SQ109 and its analogs. SQ109, an asymmetric diamine, has shown significant promise in combating Mycobacterium tuberculosis (M. tb), including drug-resistant strains. Its primary mechanism of action involves the inhibition of MmpL3, a crucial transporter protein responsible for shuttling trehalose (B1683222) monomycolate, a key precursor for the mycobacterial cell wall. This guide summarizes the quantitative data on the in vitro efficacy of various SQ109 analogs, details the experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Efficacy Data

The following tables summarize the in vitro activity of SQ109 and a selection of its analogs against the H37Rv strain of M. tuberculosis, as well as their cytotoxicity against mammalian cell lines where available. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that prevents visible growth of the bacteria.

Table 1: In Vitro Activity of SQ109 and Analogs against M. tuberculosis H37Rv

CompoundModificationMIC (µM)MIC (µg/mL)Reference
SQ109 Parent Compound0.5 - 1.00.16 - 0.32[1][2]
Analog 12 Undisclosed modification0.5 - 1.0-[1]
Analog 16 Extended alkene chain0.25 - 0.5-[1]
Analog 18 Undisclosed modification0.5 - 2.0-[1]
8e (n-butyl analog) n-butyl group at adamantyl C-25.8 - 6.2-[3]
8g (benzyl analog) Benzyl group at adamantyl C-25.8 - 6.2-[3]

Table 2: In Vitro Activity and Cytotoxicity of Additional SQ109 Analogs

CompoundModificationM. tb H37Rv MIC (µg/mL)T. brucei IC50 (µg/mL)Reference
3 Alkanolamine analog0.02 - 0.05-[4]
4 O-geranyl ethanolamine~0.2-[4]
13 N-geranyl ethanolamine0.02 - 0.05-[4]
Alkanolamine Analogs (general) Replacement of ethylenediamine (B42938) with alkanolamineGenerally more active than SQ109-[5]
Thia Analogs Replacement of ethylenediamine with thia-group--[5]
Heterocycle Analogs Replacement of ethylenediamine with heterocycle--[5]
Carborane Analogs Replacement of adamantyl with carborane--[5]

Mechanism of Action: Targeting the MmpL3 Transporter

SQ109 and its analogs primarily exert their antimycobacterial effect by inhibiting the MmpL3 transporter protein.[6] MmpL3 is essential for the transport of trehalose monomycolate (TMM), a vital precursor for the synthesis of mycolic acids, which are major components of the protective outer layer of the mycobacterial cell wall.[7] By blocking MmpL3, these compounds disrupt the integrity of the cell wall, leading to bacterial cell death.[7] Some analogs are also thought to act as uncouplers, dissipating the proton motive force across the bacterial membrane.[3]

MmpL3_Inhibition_Pathway Mechanism of Action of SQ109 Analogs cluster_cell Mycobacterium tuberculosis Cell cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Produces MmpL3 MmpL3 Transporter TMM->MmpL3 Substrate for TMM_Periplasm TMM MmpL3->TMM_Periplasm Transports Mycolic_Acid_Derivatives Mycolic Acid Derivatives (e.g., TDM) TMM_Periplasm->Mycolic_Acid_Derivatives Precursor for Cell_Wall_Assembly Cell Wall Assembly Mycolic_Acid_Derivatives->Cell_Wall_Assembly Incorporated into SQ109_Analogs SQ109 Analogs SQ109_Analogs->Inhibition Inhibition->MmpL3 Inhibits

Caption: Inhibition of the MmpL3 transporter by SQ109 analogs disrupts mycolic acid metabolism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SQ109 and its analogs against M. tuberculosis is typically determined using a broth microdilution method. A standardized protocol is outlined below.

1. Preparation of Bacterial Inoculum:

  • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • The culture is grown to mid-log phase (OD600 of 0.6-0.8).

  • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

2. Preparation of Drug Dilutions:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using supplemented 7H9 broth. The final concentrations typically range from 0.01 to 100 µg/mL.

3. Inoculation and Incubation:

  • The diluted bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.

  • Control wells containing bacteria without any drug and wells with media only are included.

  • The plates are sealed and incubated at 37°C for 7 to 14 days.

4. Determination of MIC:

  • After incubation, bacterial growth is assessed. This can be done visually or by using a growth indicator such as resazurin (B115843) or AlamarBlue.[8][9]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8]

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout A Culture M. tuberculosis (e.g., H37Rv) in 7H9 broth C Inoculate 96-well plates with bacterial suspension and drug dilutions A->C B Prepare serial dilutions of SQ109 analogs B->C D Incubate plates at 37°C for 7-14 days C->D E Add growth indicator (e.g., Resazurin) D->E F Read results and determine MIC E->F

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against mammalian cells is evaluated.

  • Cell Lines: Commonly used cell lines include Vero (monkey kidney epithelial cells), HepG2 (human liver cancer cells), or RAW 264.7 (mouse macrophages).[10]

  • Assay Principle: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds for a specified period (e.g., 24-72 hours).

  • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50 or CC50) is determined. A higher IC50/CC50 value indicates lower cytotoxicity.

In Vivo Efficacy Models

The in vivo efficacy of promising antitubercular compounds is evaluated in animal models of tuberculosis.

  • Animal Models: The most common models are mice (e.g., BALB/c or C57BL/6 strains) and guinea pigs.

  • Infection: Animals are infected with M. tuberculosis, typically via aerosol inhalation to establish a lung infection.

  • Treatment: After a period to allow the infection to establish, animals are treated with the test compounds, usually administered orally or by gavage, for a defined duration (e.g., 4-8 weeks).

  • Efficacy Assessment: The primary endpoint is the reduction in the bacterial load (colony-forming units, CFU) in the lungs and spleen of treated animals compared to untreated controls. Other parameters may include survival rates and histopathological analysis of lung tissue.

Conclusion

The development of SQ109 and its analogs represents a significant advancement in the search for novel antitubercular agents. The data presented in this guide highlight the potent in vitro activity of this class of compounds against M. tuberculosis. Modifications to the SQ109 scaffold, such as alterations to the adamantyl group or the ethylenediamine linker, have yielded analogs with varied and sometimes improved activity profiles. The primary mechanism of action through the inhibition of the essential MmpL3 transporter provides a strong rationale for their efficacy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of the most promising SQ109 analogs in the treatment of tuberculosis.

References

Head-to-head comparison of Rac 109 and ethambutol

Author: BenchChem Technical Support Team. Date: December 2025

It is important to clarify that the topic "" likely contains a typographical error. Extensive database searches indicate that Rac 109 is a local anesthetic with no reported antimycobacterial properties[1]. It is highly probable that the intended compound for comparison with ethambutol (B1671381) is SQ109 , a well-characterized investigational antitubercular agent[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]. This guide will therefore provide a detailed head-to-head comparison of SQ109 and ethambutol .

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with improved efficacy and different mechanisms of action. Ethambutol is a first-line antitubercular drug that has been a cornerstone of TB therapy for decades. SQ109 is a newer, investigational drug from the ethylenediamine (B42938) class, which has shown promise in preclinical and clinical studies, particularly against drug-resistant strains of M. tuberculosis[2][6][8]. This guide provides a comprehensive comparison of SQ109 and ethambutol, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action

Both SQ109 and ethambutol target the mycobacterial cell wall, a unique and essential structure for the survival of M. tuberculosis. However, their specific molecular targets and mechanisms of action are distinct.

SQ109: The primary mechanism of action of SQ109 is the inhibition of the MmpL3 (Mycobacterial membrane protein Large 3) transporter[3][4][7][9][10][17][18][19][20]. MmpL3 is crucial for the transport of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acid synthesis, across the inner membrane of M. tuberculosis[4]. By inhibiting MmpL3, SQ109 disrupts the incorporation of mycolic acids into the cell wall, leading to a loss of cell wall integrity and bacterial death[4]. SQ109 is also reported to have multiple other cellular effects, including the inhibition of menaquinone biosynthesis and acting as an uncoupler of the proton motive force, which contributes to its potent bactericidal activity and a high barrier to resistance[5][19].

Ethambutol: Ethambutol is a bacteriostatic agent that inhibits the arabinosyl transferases EmbA, EmbB, and EmbC[21][22]. These enzymes are involved in the polymerization of arabinan, a key component of the arabinogalactan (B145846) layer of the mycobacterial cell wall[21][23]. Inhibition of arabinosyl transferases disrupts the synthesis of the arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and making the bacterium more susceptible to other drugs[23].

Diagram of the Signaling Pathway for SQ109's Mechanism of Action

Caption: Mechanism of action of SQ109 targeting the MmpL3 transporter in M. tuberculosis.

Diagram of the Signaling Pathway for Ethambutol's Mechanism of Action

Ethambutol_Mechanism cluster_cell_wall_synthesis Cell Wall Synthesis Pathway Arabinan_Precursors Arabinan Precursors Arabinosyl_Transferases Arabinosyl Transferases (EmbA, EmbB, EmbC) Arabinan_Precursors->Arabinosyl_Transferases Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferases->Arabinogalactan_Synthesis Cell_Wall_Complex Mycolyl-Arabinogalactan- Peptidoglycan Complex Arabinogalactan_Synthesis->Cell_Wall_Complex Ethambutol Ethambutol Ethambutol->Arabinosyl_Transferases Inhibits

Caption: Mechanism of action of Ethambutol targeting arabinosyl transferases in M. tuberculosis.

Data Presentation: In Vitro Efficacy

The in vitro activity of antitubercular agents is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

CompoundM. tuberculosis StrainMIC (µg/mL)MIC (µM)Reference
SQ109 H37Rv0.16 - 0.640.49 - 1.95[6]
H37Rv-1.56[24]
Drug-sensitive & MDR strains0.16 - 0.640.49 - 1.95[6]
Ethambutol H37Rv-24.5[24]
Susceptible strains (in 7H12 broth)0.5 - 2.02.45 - 9.79[25]

Note: MIC values can vary depending on the specific strain of M. tuberculosis and the experimental conditions (e.g., broth vs. agar-based methods).

Data Presentation: In Vivo Efficacy

In vivo studies in animal models, such as mice, are crucial for evaluating the efficacy of new drug candidates.

CompoundAnimal ModelDosageOutcomeReference
SQ109 Chronic mouse model of TB10 mg/kgSimilar reduction in lung CFU to ethambutol at 100 mg/kg.[6]
Chronic mouse model of TB10 mg/kg (in combination with INH and RIF)0.6 log10 lower CFU in lungs compared to the standard regimen with ethambutol after 4 weeks.[6]
Chronic mouse model of TB10 mg/kg (replacing ethambutol in standard regimen)32-fold lower CFU in lungs compared to the standard regimen after 6 weeks.[8][13]
Ethambutol Chronic mouse model of TB100 mg/kgStandard comparator for in vivo efficacy.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of antitubercular drugs is the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds (SQ109, ethambutol) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., isoniazid)

  • Negative control (no drug)

  • Resazurin (B115843) solution (for viability assessment)

Procedure:

  • Prepare a serial dilution of the test compounds in 7H9 broth in the 96-well plates.

  • Inoculate each well with a standardized suspension of M. tuberculosis.

  • Include a positive control (a known effective drug), a negative control (no drug), and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

  • The MIC is determined as the lowest drug concentration at which there is no color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

Diagram of the Experimental Workflow for MIC Determination

MIC_Workflow start Start drug_prep Prepare Serial Dilutions of SQ109 & Ethambutol start->drug_prep inoculation Inoculate Microplates with M. tuberculosis Suspension drug_prep->inoculation incubation Incubate at 37°C for 7-14 Days inoculation->incubation resazurin Add Resazurin Indicator incubation->resazurin incubation2 Incubate for 24-48 Hours resazurin->incubation2 readout Read Results: Color Change Indicates Growth incubation2->readout end Determine MIC readout->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antitubercular compounds.

Conclusion

SQ109 represents a promising new antitubercular agent with a distinct mechanism of action from the established first-line drug, ethambutol. While both drugs target the mycobacterial cell wall, SQ109's inhibition of the MmpL3 transporter and its multifaceted cellular effects provide a strong rationale for its continued development.

Key Comparison Points:

  • Mechanism: SQ109 inhibits the MmpL3 transporter, affecting mycolic acid incorporation, while ethambutol inhibits arabinosyl transferases, disrupting arabinogalactan synthesis.

  • Potency: In vitro and in vivo data suggest that SQ109 is more potent than ethambutol on a weight-by-weight basis.

  • Spectrum of Activity: SQ109 is active against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with no cross-resistance to ethambutol[6].

  • Development Stage: Ethambutol is a well-established first-line drug, while SQ109 is an investigational drug that has undergone Phase II clinical trials[2].

The development of new drugs like SQ109 is critical in the global effort to combat tuberculosis, particularly in the face of growing drug resistance. Further clinical studies are needed to fully elucidate the role of SQ109 in future TB treatment regimens.

References

Synergistic Power of SQ109: Enhancing the Efficacy of Isoniazid and Rifampicin Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of the novel anti-tuberculosis drug candidate SQ109 when combined with the frontline antibiotics isoniazid (B1672263) and rifampicin (B610482). Experimental data from in vitro and in vivo studies are presented to validate the potential of SQ109 to shorten and improve treatment regimens for tuberculosis (TB).

SQ109, an asymmetric diamine, has demonstrated potent bactericidal activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[1][2] Its primary mechanism of action involves the inhibition of the MmpL3 transporter, which is crucial for the assembly of the mycobacterial cell wall.[3][4][5] This novel mechanism distinguishes it from existing TB drugs and minimizes the likelihood of cross-resistance.[3] Extensive research has explored the synergistic potential of SQ109 with current first-line TB drugs, revealing significant enhancement of their antimicrobial activity.[6][7][8]

In Vitro Synergy: A Quantitative Analysis

The synergistic interactions between SQ109 and both isoniazid and rifampicin have been robustly demonstrated in vitro.[6][7][8] These studies typically employ checkerboard assays to determine the fractional inhibitory concentration index (FICI), a key indicator of synergy. An FICI of ≤ 0.5 is indicative of a synergistic relationship.[9]

Table 1: In Vitro Synergy of SQ109 with Isoniazid and Rifampicin against M. tuberculosis

Drug CombinationConcentration (fraction of MIC)Synergy Quotient (x/y)InterpretationReference
SQ109 + Isoniazid0.5 MIC SQ109 + 0.5 MIC IsoniazidNot ReportedStrong Synergy[6][7][8]
SQ109 + Rifampicin0.5 MIC SQ109 + 0.1 MIC RifampicinNot ReportedStrong Synergy[6][7][8]
SQ109 + Rifampicin0.5 MIC SQ109 + Rifampicin (100 mg/L)0.33Synergy[6]
SQ109 + Rifampicin0.5 MIC SQ109 + Rifampicin (50 mg/L)0.39Synergy[6]
SQ109 + Rifampicin0.5 MIC SQ109 + Rifampicin (25 mg/L)0.497Synergy[6]
SQ109 + Rifampicin0.2 MIC SQ109 + 0.5 MIC RifampicinNot ReportedSynergy[6]
SQ109 + Rifampicin0.2 MIC SQ109 + 0.25 MIC RifampicinNot ReportedAdditive[6]

MIC: Minimum Inhibitory Concentration

The data clearly indicates that sub-inhibitory concentrations of SQ109 potentiate the activity of both isoniazid and rifampicin, leading to a significant reduction in the concentrations required to inhibit the growth of M. tuberculosis. The synergy with rifampicin is particularly noteworthy, being observed at concentrations as low as 0.1 MIC of rifampicin.[6][7][8] Furthermore, SQ109 has been shown to lower the MIC of rifampicin for rifampicin-resistant strains, suggesting a potential role in combating drug resistance.[6][7][8]

In Vivo Efficacy: Corroborating Evidence from Animal Models

The promising in vitro results have been substantiated by in vivo studies in mouse models of chronic TB.[2][10][11] These studies demonstrate that replacing ethambutol (B1671381) with SQ109 in the standard treatment regimen (isoniazid + rifampicin ± pyrazinamide) leads to a more rapid and profound reduction in bacterial load in the lungs.[2][10][11]

Table 2: In Vivo Efficacy of SQ109 in Combination Therapy (Chronic Mouse Model)

Treatment RegimenDurationReduction in Lung CFU (log10) vs. Standard RegimenReference
INH + RIF + SQ1094 weeksStatistically significant improvement over INH + RIF + EMB[10]
INH + RIF + PZA + SQ1098 weeks1.5 log10 lower than INH + RIF + PZA + EMB[10][11]

CFU: Colony Forming Units; INH: Isoniazid; RIF: Rifampicin; EMB: Ethambutol; PZA: Pyrazinamide

These findings highlight the potential of SQ109-containing regimens to shorten the duration of TB therapy and improve treatment outcomes.[1][2][10]

Experimental Protocols

Checkerboard Assay for In Vitro Synergy Testing

The checkerboard method is a standard in vitro technique to assess the interaction between two antimicrobial agents.[12][13][14][15]

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • SQ109, Isoniazid, and Rifampicin stock solutions

  • 96-well microtiter plates

  • BACTEC 460 system or similar instrument for measuring mycobacterial growth

Procedure:

  • Preparation of Drug Dilutions: Prepare serial two-fold dilutions of SQ109 and the comparator drug (isoniazid or rifampicin) in 7H9 broth in a 96-well plate. One drug is diluted along the x-axis and the other along the y-axis, creating a matrix of drug combinations.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.[15]

  • Controls: Include wells with each drug alone to determine the MIC of individual agents, as well as a drug-free well for growth control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • Growth Measurement: Monitor mycobacterial growth using the BACTEC 460 system, which measures the production of 14CO2 from a 14C-labeled substrate in the medium.

  • Data Analysis: The MIC is defined as the lowest concentration of a drug that inhibits growth. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs of both drugs.

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

Synergy_Mechanism cluster_mycobacterium Mycobacterium tuberculosis MmpL3 MmpL3 Transporter CellWall Cell Wall Synthesis MmpL3->CellWall Transports Precursors Rifampicin_Target RNA Polymerase Isoniazid_Target Mycolic Acid Synthesis Isoniazid_Target->CellWall Efflux Efflux Pumps SQ109 SQ109 SQ109->MmpL3 Inhibits SQ109->Efflux Inhibits Rifampicin Rifampicin Rifampicin->Rifampicin_Target Inhibits Isoniazid Isoniazid Isoniazid->Isoniazid_Target Inhibits

Caption: Proposed mechanism of synergistic action of SQ109 with isoniazid and rifampicin.

Checkerboard_Workflow start Start drug_prep Prepare Serial Dilutions of SQ109 and Comparator Drug (Isoniazid or Rifampicin) in 96-well plate start->drug_prep inoculation Inoculate with M. tuberculosis culture drug_prep->inoculation incubation Incubate at 37°C inoculation->incubation measurement Measure Growth (e.g., BACTEC 460) incubation->measurement analysis Calculate MIC and FICI measurement->analysis interpretation Determine Synergy, Additivity, or Antagonism analysis->interpretation end End interpretation->end

Caption: Experimental workflow for the checkerboard assay to determine in vitro synergy.

Conclusion

The collective evidence from both in vitro and in vivo studies strongly supports the synergistic effects of SQ109 with isoniazid and rifampicin.[2][6][10] The ability of SQ109 to enhance the activity of these cornerstone anti-TB drugs, even against resistant strains, positions it as a promising candidate for inclusion in novel, shorter, and more effective treatment regimens for tuberculosis.[1][16] Further clinical evaluation is warranted to translate these preclinical findings into improved therapeutic strategies for patients worldwide.

References

A Comparative Analysis of the Safety Profiles of SQ109 and Other Novel Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has underscored the urgent need for novel anti-tubercular agents with improved efficacy and safety profiles. This guide provides a comparative analysis of the safety profile of SQ109, a novel diamine-based drug candidate, with other recently developed or late-stage clinical TB drug candidates, including bedaquiline (B32110), delamanid, pretomanid (B1679085), sutezolid (B1681842), and delpazolid (B607052). The information is intended to assist researchers and drug development professionals in evaluating the relative safety of these promising therapeutic agents.

Executive Summary

SQ109 has demonstrated a generally favorable safety profile in early clinical trials, being well-tolerated with no major safety concerns reported. In comparison, while newer approved drugs like bedaquiline, delamanid, and pretomanid have significantly improved treatment outcomes for drug-resistant TB, they are associated with specific safety concerns, most notably cardiotoxicity (QT interval prolongation) and hepatotoxicity. Emerging candidates like sutezolid and delpazolid show promise for improved safety, particularly in comparison to the toxicities associated with linezolid (B1675486), a cornerstone of many MDR-TB regimens. This guide presents a detailed comparison of the available safety data, outlines the experimental protocols used to generate this data, and visualizes key toxicity pathways.

Comparative Safety Data

The following tables summarize the reported adverse events for SQ109 and other key TB drug candidates based on available preclinical and clinical data.

Table 1: Overview of Common Adverse Events Associated with Novel TB Drug Candidates

Drug CandidateMost Common Adverse EventsSerious Adverse Events
SQ109 Generally well-tolerated in Phase I and early Phase II trials.[1]No major safety concerns reported in early trials.[1] A Phase 1 study on QTc interval was planned but its status is unclear.[2][3]
Bedaquiline Nausea, arthralgia, headache, hemoptysis, chest pain, increased liver enzymes, rash.[4][5]Black Box Warning: Increased risk of death, QT prolongation.[6] Hepatotoxicity.[7]
Delamanid Nausea, vomiting, dizziness, headache.[8]QT interval prolongation.[8]
Pretomanid (in BPaL regimen)Peripheral neuropathy, nausea, anemia, headache, vomiting, dyspepsia, acne, decreased appetite, rash, pruritus, abdominal pain, elevated transaminases, gamma-glutamyltransferase, and amylase.Black Box Warning: Potential for hepatotoxicity, peripheral and optic neuropathy (primarily associated with linezolid in the regimen).[9]
Sutezolid Generally well-tolerated in early studies. Aims for a better safety profile than linezolid.[10][11]Transient, asymptomatic elevations in alanine (B10760859) transaminase (ALT) have been observed.[12]
Delpazolid Generally well-tolerated in early studies. Aims for a better safety profile than linezolid.[11][13]Serious adverse events reported in a Phase 2a study were not considered drug-related.[13][14]

Table 2: Incidence of Key Adverse Events of Special Interest (%)

Adverse EventSQ109BedaquilineDelamanidPretomanid (BPaL)SutezolidDelpazolid
QTc Prolongation Data not available from completed trials.Reported, requires monitoring.[5]Reported, requires monitoring.[8][15][16]Reported.No significant effect on QT interval reported in early studies.[12]Data not yet extensively reported.
Hepatotoxicity No significant signals in early trials.Increased liver enzymes, hepatotoxicity.[4][7]Data suggests low risk.Elevated transaminases.[9]Transient ALT elevations observed.[12]Data not yet extensively reported.
Peripheral Neuropathy Not a commonly reported AE.Not a commonly reported AE.Not a commonly reported AE.High incidence (associated with linezolid).Aims for lower neurotoxicity than linezolid.[17]Aims for lower neurotoxicity than linezolid.[13]
Myelosuppression Not a commonly reported AE.Not a commonly reported AE.Not a commonly reported AE.High incidence (associated with linezolid).Aims for lower myelosuppression than linezolid.[17]Aims for lower myelosuppression than linezolid.[13]

Experimental Protocols

The safety assessment of these TB drug candidates relies on a range of standardized preclinical and clinical experimental protocols.

Cardiotoxicity Assessment: hERG Assay and QT Interval Monitoring

A critical aspect of cardiotoxicity screening is the evaluation of a drug's potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes.

  • hERG Inhibition Assay (In Vitro):

    • Objective: To determine the inhibitory effect of a drug candidate on the hERG potassium channel current.

    • Methodology:

      • Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the hERG channel are commonly used.[18][19][20]

      • Technique: Automated patch-clamp electrophysiology (e.g., QPatch, SyncroPatch) is the standard high-throughput method.[19][20][21] Manual patch-clamp can also be used for more detailed characterization.

      • Procedure: Cells are exposed to a range of concentrations of the test compound. The hERG channel current is measured before and after drug application.

      • Data Analysis: The concentration-response curve is used to calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the hERG current.[21]

    • Controls: A vehicle control (e.g., DMSO) and a known hERG inhibitor (e.g., E-4031) are included in each experiment.[19]

  • Clinical "Thorough QT/QTc" Study:

    • Objective: To evaluate the effect of a drug on the QT interval in healthy volunteers.

    • Methodology:

      • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel group study is typically conducted.

      • Participants: Healthy male and female subjects.

      • Procedure: Participants receive therapeutic and supratherapeutic doses of the drug candidate, a placebo, and a positive control (a drug known to prolong the QT interval, e.g., moxifloxacin).

      • Data Collection: Serial electrocardiograms (ECGs) are recorded at baseline and at multiple time points after dosing.

      • Data Analysis: The QT interval is corrected for heart rate (QTc) using a correction formula (e.g., Fridericia's or Bazett's). The change in QTc from baseline is compared between the drug, placebo, and positive control groups.

Hepatotoxicity Assessment: In Vitro and In Vivo Models

Drug-induced liver injury (DILI) is a major safety concern. A combination of in vitro and in vivo models is used to assess hepatotoxic potential.

  • In Vitro Hepatotoxicity Assays:

    • Objective: To evaluate the cytotoxic effects of a drug candidate on liver cells.

    • Methodology:

      • Cell Models: Primary human hepatocytes are considered the gold standard.[22][23] Immortalized human liver cell lines like HepG2 and HepaRG are also widely used.[23][24]

      • Endpoints:

        • Cytotoxicity: Measured by assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), neutral red uptake, or lactate (B86563) dehydrogenase (LDH) leakage.[23][25]

        • Apoptosis and Necrosis: Assessed using specific assays to determine the mode of cell death.

        • Mitochondrial Toxicity: Evaluated by measuring changes in mitochondrial membrane potential or ATP levels.[25]

      • Procedure: Liver cells are incubated with various concentrations of the drug candidate for a defined period (e.g., 24, 48, or 72 hours).

      • Data Analysis: The concentration at which a 50% reduction in cell viability (IC50) is observed is determined.

  • Preclinical Animal Models (In Vivo):

    • Objective: To assess the potential for hepatotoxicity in a whole-organism system.

    • Methodology:

      • Animal Models: Rodents (mice, rats) are commonly used.[26][27] Non-rodent models like rabbits and non-human primates can also be employed.[26]

      • Procedure: The drug candidate is administered to animals at various dose levels for a specified duration (acute, sub-chronic, or chronic).

      • Data Collection:

        • Clinical Observations: Monitoring for signs of toxicity.

        • Serum Biochemistry: Measurement of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

        • Histopathology: Microscopic examination of liver tissue for signs of damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a simplified representation of a potential toxicity pathway.

Experimental_Workflow_Cardiotoxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment hERG_Assay hERG Inhibition Assay (Automated Patch Clamp) hiPSC_CMs Human iPSC-derived Cardiomyocytes hERG_Assay->hiPSC_CMs Mechanistic Studies Animal_Models Preclinical Animal Models (ECG Monitoring) Clinical_Trials Thorough QT/QTc Study (Healthy Volunteers) Animal_Models->Clinical_Trials Informs Clinical Design Regulatory_Submission Regulatory_Submission Clinical_Trials->Regulatory_Submission Safety Data Drug_Candidate Drug_Candidate Drug_Candidate->hERG_Assay Drug_Candidate->Animal_Models

Caption: Workflow for assessing drug-induced cardiotoxicity.

Experimental_Workflow_Hepatotoxicity cluster_invitro_hep In Vitro Assessment cluster_invivo_hep In Vivo Assessment Primary_Hepatocytes Primary Human Hepatocytes Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) Primary_Hepatocytes->Cytotoxicity_Assays HepaRG_HepG2 HepaRG / HepG2 Cell Lines HepaRG_HepG2->Cytotoxicity_Assays Rodent_Models Rodent Models (Rat, Mouse) Serum_Biochemistry Serum Biochemistry (ALT, AST) Rodent_Models->Serum_Biochemistry Histopathology Liver Histopathology Rodent_Models->Histopathology Regulatory_Submission_Hep Regulatory Submission Histopathology->Regulatory_Submission_Hep Safety Data Drug_Candidate_Hep Drug Candidate Drug_Candidate_Hep->Primary_Hepatocytes Drug_Candidate_Hep->HepaRG_HepG2 Drug_Candidate_Hep->Rodent_Models

Caption: Workflow for assessing drug-induced hepatotoxicity.

Toxicity_Pathway_Example Drug Drug Metabolite Metabolite Drug->Metabolite Metabolism (e.g., CYP450) Target_Cell Hepatocyte / Cardiomyocyte Metabolite->Target_Cell Mitochondrial_Dysfunction Mitochondrial Dysfunction Target_Cell->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Cell_Death Apoptosis / Necrosis Oxidative_Stress->Cell_Death

Caption: Simplified pathway of drug-induced cellular toxicity.

Conclusion

The development of new TB drugs is a complex process where safety is a paramount consideration. SQ109 shows a promising safety profile in early clinical development, which warrants further investigation in larger, later-phase trials. The established safety profiles of bedaquiline, delamanid, and pretomanid, while demonstrating significant therapeutic benefit, highlight the need for careful patient monitoring for specific adverse events. The next generation of TB drug candidates, such as sutezolid and delpazolid, are being developed with a key focus on improving the safety and tolerability of treatment regimens for drug-resistant tuberculosis. Continued rigorous preclinical and clinical evaluation using standardized protocols is essential to fully characterize the safety profiles of these and future anti-tubercular agents.

References

Safety Operating Guide

Proper Disposal Procedures for RAC 109: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of RAC 109, a nitrite-based chemical treatment. Due to its hazardous nature, strict adherence to these protocols is essential to ensure personnel safety and environmental compliance. This compound is identified as NALCO® TRAC109, a corrosive and toxic liquid mixture.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for understanding its behavior and potential hazards.

PropertyValue
Physical State Liquid[1][2]
Appearance Clear to light yellow[1]
Odor Odorless[1]
pH (Neat) 12.0 - 14.0[1][3]
Specific Gravity (@25°C) 1.34[1]
Boiling Point 106°C (222.8°F)[1][4]
Freezing Point -25°C (-13°F)[1][4]
Solubility in Water Complete[1]
Flash Point Not Flammable[1][3]

Hazardous Components and Associated Risks

This compound contains hazardous components that necessitate careful handling and disposal. It is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code D002 due to its corrosive nature.[2]

Hazardous ComponentFunctionKey Hazards
Sodium Nitrite (B80452) Corrosion Inhibitor[4]Harmful or fatal if swallowed, Oxidizer, Causes damage to organs (Blood)[2][5]
Sodium Hydroxide (B78521) pH Buffer / Alkaline ComponentCorrosive, Causes severe skin burns and eye damage[2][3]
Sodium Tetraborate pH Buffer[3]

Health Hazards:

  • Acute: Corrosive, causing severe skin burns and permanent eye damage.[2] Ingestion can cause chemical burns to the mouth, throat, and stomach and may be fatal.[2] Inhalation of mists or vapors can irritate the respiratory tract.[2]

  • Chronic: Repeated ingestion of small amounts of sodium nitrite can lead to a drop in blood pressure, rapid pulse, headaches, and visual disturbances.[2]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, ensure all appropriate personal protective equipment is worn.

PPE_Handling cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures Goggles Chemical Splash Goggles FaceShield Face Shield Gloves Chemical Resistant Gloves (Nitrile or Butyl Rubber) Clothing Chemical Resistant Apron or Lab Coat Footwear Closed-toe Shoes Ventilation Work in a well-ventilated area or chemical fume hood Avoidance Avoid contact with eyes, skin, and clothing Ventilation->Avoidance Ingestion Do not ingest Avoidance->Ingestion Storage Store in a cool, dry place away from incompatible materials Ingestion->Storage

Diagram 1: Essential PPE and Handling Procedures for this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill_Management cluster_cleanup Cleanup Procedure start Spill Occurs evacuate Evacuate and restrict access to the spill area start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill using absorbent material (e.g., sand, earth) ppe->contain collect Collect absorbed material into a suitable, labeled waste container contain->collect clean Clean the affected area with water collect->clean disposal Dispose of waste in accordance with hazardous waste regulations clean->disposal end Spill Managed disposal->end

Diagram 2: Step-by-step workflow for managing a this compound spill.

Detailed Disposal Procedures

Disposal of this compound waste requires a two-stage chemical treatment process to address both the nitrite content and its high alkalinity. This procedure should only be performed by trained personnel in a chemical fume hood.

Experimental Protocol: In-Lab Treatment of this compound Waste

Objective: To safely neutralize the corrosive alkalinity and destroy the toxic nitrite component of this compound waste, rendering it suitable for collection by a licensed hazardous waste disposal service.

Materials:

  • This compound waste

  • Sulfamic acid (solid)

  • Dilute sulfuric acid or hydrochloric acid (e.g., 1 M)

  • Large beaker (at least twice the volume of the waste)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH meter or pH indicator strips

  • Potassium iodide-starch test paper

Procedure:

Part 1: Destruction of Nitrite

The primary reaction for the destruction of sodium nitrite is with sulfamic acid, which produces nitrogen gas, water, and sodium bisulfate.

NaNO₂ + H₃NSO₃ → NaHSO₄ + N₂ (g) + H₂O

  • Preparation: Place the beaker containing the this compound waste in an ice bath on a magnetic stir plate and begin gentle stirring. This will help to dissipate the heat generated during the reaction.

  • Dilution: Slowly add an equal volume of cold water to the this compound waste. This dilution step is crucial for controlling the rate of the exothermic reaction.

  • Sulfamic Acid Addition: Slowly and portion-wise, add solid sulfamic acid to the diluted and cooled this compound solution. The reaction will produce effervescence as nitrogen gas is evolved. The amount of sulfamic acid required should be calculated based on the concentration of sodium nitrite in the waste. If the concentration is unknown, add sulfamic acid until the effervescence ceases.

  • Verification of Nitrite Destruction: Once the reaction has subsided, test for the presence of residual nitrite using potassium iodide-starch paper. A drop of the solution should not produce a blue-black color on the test paper. If it does, add more sulfamic acid until a negative test is achieved.

Part 2: Neutralization of Alkalinity

  • pH Check: After the destruction of nitrite is complete, check the pH of the solution. The solution will likely still be alkaline due to the presence of sodium hydroxide and the formation of sodium bisulfate.

  • Neutralization: Slowly add dilute sulfuric acid or hydrochloric acid to the solution while stirring. Monitor the pH continuously.

  • Final pH Adjustment: Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: The treated solution should be collected in a properly labeled hazardous waste container for disposal by a licensed hazardous waste transporter. Do not pour the treated solution down the drain unless permitted by local regulations.

Disposal_Workflow cluster_treatment In-Lab Chemical Treatment start This compound Waste Dilute Dilute with cold water in an ice bath start->Dilute Add_Sulfamic Slowly add sulfamic acid Dilute->Add_Sulfamic Test_Nitrite Test for residual nitrite (KI-Starch Paper) Add_Sulfamic->Test_Nitrite Test_Nitrite->Add_Sulfamic If nitrite is present Neutralize Neutralize with dilute acid to pH 6-8 Test_Nitrite->Neutralize If nitrite is absent collect Collect in a labeled hazardous waste container Neutralize->collect professional_disposal Dispose via licensed hazardous waste service collect->professional_disposal

Diagram 3: Logical workflow for the chemical treatment and disposal of this compound waste.

By following these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance within the research and development environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.